2-(Azetidin-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)3-4-1-2-6-4/h4,6H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPCMSFHHDVNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603859 | |
| Record name | (Azetidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92992-28-4 | |
| Record name | (Azetidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Azetidin-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Azetidin-2-yl)acetic acid, a substituted non-proteinogenic amino acid, is a molecule of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutics due to its ability to impart desirable conformational constraints and metabolic stability to parent molecules. Its incorporation can influence a compound's binding affinity to biological targets and its overall pharmacokinetic profile. This guide provides a comprehensive overview of the core physicochemical properties of 2-(Azetidin-2-yl)acetic acid, offering insights into its behavior in various experimental and biological systems. Understanding these properties is paramount for its effective utilization in the synthesis of new chemical entities and for predicting their in vivo disposition.
Chemical Structure and Identification
The foundational step in characterizing any molecule is to define its structure and key identifiers.
Molecular Structure:
Caption: Chemical structure of 2-(Azetidin-2-yl)acetic acid.
| Identifier | Value | Source |
| IUPAC Name | 2-(Azetidin-2-yl)acetic acid | N/A |
| CAS Number | 92992-28-4 | [1] |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
Ionization Constant (pKa)
The pKa values of a molecule are critical determinants of its ionization state at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and binding interactions with biological targets. As an amino acid, 2-(Azetidin-2-yl)acetic acid possesses both a basic amino group within the azetidine ring and an acidic carboxylic acid group.
Predicted pKa Values:
Due to the absence of experimentally determined pKa values in the literature, computational methods provide a reliable estimation.
| Ionizable Group | Predicted pKa |
| Carboxylic Acid (-COOH) | ~ 4.2 |
| Azetidine Nitrogen (-NH-) | ~ 9.8 |
These values are estimations based on computational models and may vary from experimental results.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for the experimental determination of pKa values. The principle lies in monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (a strong acid or base).
Methodology:
-
Sample Preparation: A precisely weighed amount of 2-(Azetidin-2-yl)acetic acid is dissolved in deionized water to a known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel at a constant temperature (typically 25 °C) and stirred continuously. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the functional group has been neutralized. The first half-equivalence point will correspond to the carboxylic acid pKa, and the second to the azetidine nitrogen pKa.
Causality Behind Experimental Choices: The use of a strong base as a titrant ensures a complete and stoichiometric reaction with the acidic and basic groups of the amino acid. Maintaining a constant temperature is crucial as pKa values are temperature-dependent.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar (lipid-like) and a polar (aqueous) phase. It is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Calculated LogP:
A calculated LogP value for 2-(Azetidin-2-yl)acetic acid is available.
| Parameter | Value | Source |
| LogP | 0.15180 | [1] |
This relatively low LogP value suggests that 2-(Azetidin-2-yl)acetic acid is a hydrophilic molecule, with a preference for the aqueous phase over a nonpolar lipid phase.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most widely accepted technique for the experimental determination of LogP.
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of 2-(Azetidin-2-yl)acetic acid is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The biphasic system is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure that the compound has reached equilibrium between the two phases.
-
Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Causality Behind Experimental Choices: n-Octanol is used as the nonpolar phase because it is considered a good mimic of the lipid bilayers of cell membranes. Using a buffered aqueous phase at a physiological pH is crucial for ionizable compounds, as their partitioning behavior is pH-dependent.
Solubility
Aqueous solubility is a fundamental physicochemical property that dictates the bioavailability and formulation of a drug candidate. Poor aqueous solubility can be a major hurdle in drug development.
Predicted Solubility:
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
The thermodynamic shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of solid 2-(Azetidin-2-yl)acetic acid is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or organic solvents).
-
Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method like HPLC-UV or LC-MS.
-
Result Expression: The solubility is typically expressed in units of mg/mL or µg/mL.
Causality Behind Experimental Choices: Using an excess of the solid compound ensures that the solution becomes saturated. The extended equilibration time allows the system to reach a true thermodynamic equilibrium, providing a more accurate measure of solubility compared to kinetic methods.
Spectroscopic Properties
Spectroscopic data provides invaluable information for the structural elucidation and confirmation of the identity and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR (in D₂O):
-
δ 3.8-4.2 ppm (m, 1H): Proton at the C2 position of the azetidine ring.
-
δ 3.5-3.9 ppm (m, 2H): Protons at the C4 position of the azetidine ring.
-
δ 2.5-2.9 ppm (m, 2H): Protons of the methylene group (-CH₂-) of the acetic acid side chain.
-
δ 2.2-2.6 ppm (m, 2H): Protons at the C3 position of the azetidine ring.
Predicted ¹³C NMR (in D₂O):
-
δ 175-180 ppm: Carbonyl carbon of the carboxylic acid.
-
δ 55-60 ppm: Carbon at the C2 position of the azetidine ring.
-
δ 45-50 ppm: Carbon at the C4 position of the azetidine ring.
-
δ 35-40 ppm: Carbon of the methylene group (-CH₂-) of the acetic acid side chain.
-
δ 20-25 ppm: Carbon at the C3 position of the azetidine ring.
Note: These are predicted chemical shifts and the actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Characteristic IR Absorptions:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.
-
~3300-3400 cm⁻¹ (sharp, medium): N-H stretch of the secondary amine in the azetidine ring.
-
~2850-3000 cm⁻¹: C-H stretches of the aliphatic CH₂ and CH groups.
-
~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1550-1650 cm⁻¹ and ~1400-1440 cm⁻¹: Asymmetric and symmetric stretches of the carboxylate anion (if in zwitterionic form).
-
~1100-1300 cm⁻¹: C-N stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum:
-
[M+H]⁺: m/z 116.0706 (for the protonated molecule)
-
[M-H]⁻: m/z 114.0561 (for the deprotonated molecule)
-
Common Fragments: Loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da).
Biological Relevance and Applications
The azetidine motif is increasingly recognized as a "smart" replacement for other cyclic and acyclic structures in drug design. The unique conformational constraints imposed by the four-membered ring can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of the azetidine ring can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
2-(Azetidin-2-yl)acetic acid, as a non-proteinogenic amino acid, can be incorporated into peptides or used as a starting material for the synthesis of more complex molecules. Its structural similarity to proline suggests its potential as a proline analogue, which could be explored in the context of inhibiting proline-dependent enzymes or disrupting protein-protein interactions involving proline-rich domains. The diverse biological activities reported for other azetidine-containing compounds, including antibacterial, antiviral, and anticancer effects, underscore the potential of 2-(Azetidin-2-yl)acetic acid as a valuable building block in the development of new therapeutic agents.
Handling and Safety
As a laboratory chemical, 2-(Azetidin-2-yl)acetic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General good laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area.
Conclusion
References
-
ChemSrc. 2-(azetidin-2-yl)acetic acid | CAS#:92992-28-4. [Link]
Sources
Enantioselective Synthesis of 2-(Azetidin-2-yl)acetic Acid: A Guide to Core Strategies and Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and desirable physicochemical properties to bioactive molecules.[1] Specifically, enantiomerically pure 2-(azetidin-2-yl)acetic acid and its derivatives serve as constrained analogs of natural amino acids, finding application in peptide engineering and drug design. The stereocenter at the C2 position is critical for biological activity, making its controlled, enantioselective synthesis a paramount challenge. This guide provides an in-depth overview of the core strategies for the asymmetric synthesis of this key structural motif, offering field-proven insights into the causality behind experimental choices, detailed protocols for key methodologies, and a comparative analysis to aid in synthetic route selection.
Introduction: The Strategic Importance of Chiral Azetidines
Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly sought-after components in drug discovery.[2] Their incorporation can lead to improved metabolic stability, cell permeability, and binding affinity. The synthesis of enantioenriched azetidines, however, has historically been underdeveloped compared to their five- and six-membered counterparts like pyrrolidines and piperidines.[1][3] The construction of the C2-substituted chiral center, particularly in derivatives of azetidine-2-carboxylic acid, presents a significant synthetic hurdle.
This guide focuses on the enantioselective synthesis of 2-(azetidin-2-yl)acetic acid, a molecule that exemplifies this challenge. We will explore the primary asymmetric strategies employed to achieve high levels of stereocontrol, including chiral auxiliary-mediated approaches, organocatalysis, and transition metal catalysis.
Core Synthetic Strategies: A Mechanistic Perspective
The enantioselective construction of the 2-substituted azetidine core relies on establishing a single stereoisomer at the C2 position. The most successful approaches leverage either substrate control (using chiral auxiliaries) or catalyst control (using chiral catalysts).
Chiral Auxiliary-Mediated Synthesis
This classical yet robust strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs the stereochemical outcome of a key bond-forming reaction, after which it is cleaved to yield the enantiopure product.
Key Insight: The primary advantage of this method is its reliability and the high diastereoselectivity often achieved. The choice of auxiliary is critical, as it must effectively shield one face of the reactive intermediate.
Prominent Example: α-Methylbenzylamine as a Chiral Auxiliary
A practical and scalable synthesis of azetidine-2-carboxylic acid, the direct precursor to the target molecule, has been developed using optically active α-methylbenzylamine.[4][5] The key step is the intramolecular alkylation of a γ-chloro-α-amino ester derivative, where the stereochemistry is dictated by the chiral amine.
The general workflow involves the diastereoselective formation of an amide, followed by cyclization. The resulting diastereomers are often separable by chromatography, allowing for the isolation of a single enantiomer.
Caption: General workflow for chiral auxiliary-mediated synthesis.
Prominent Example: tert-Butanesulfinamide as a Chiral Auxiliary
Chiral tert-butanesulfinamides have emerged as highly effective auxiliaries for the synthesis of C2-substituted azetidines.[6][7] This approach involves the reaction of a sulfinamide with a 1,3-bielectrophile, such as 3-chloropropanal. The sulfinyl group directs the addition of an organometallic reagent to the imine, establishing the C2 stereocenter with high diastereoselectivity. Subsequent cyclization and removal of the auxiliary provide the enantiopure azetidine. This method is notable for its generality, accommodating aryl, vinyl, and various alkyl substituents at the C2 position.[7]
Organocatalytic Enantioselective Synthesis
Organocatalysis offers a powerful, metal-free alternative for constructing chiral molecules.[8] For azetidine synthesis, chiral amines are often used to catalyze reactions through the formation of transient chiral iminium or enamine intermediates.
Key Insight: This approach provides direct access to chiral products from simple achiral starting materials, often with high enantioselectivity and operational simplicity.
An effective organocatalytic route to C2-alkyl azetidines starts with the α-chlorination of aldehydes using a chiral prolinol-derived catalyst.[9] The resulting α-chloro aldehyde is reduced in situ to the corresponding β-chloro alcohol without loss of enantioselectivity. This chiral building block is then converted to a γ-chloroamine, which undergoes intramolecular cyclization to form the N-unfunctionalized azetidine.
Caption: Organocatalytic cycle for the synthesis of chiral azetidines.[9]
This methodology provides the desired azetidines in moderate overall yields (22–32%) and good enantioselectivities (84–92% ee).[9] A key advantage is that the final product is an N-H azetidine, which allows for straightforward functionalization.[9]
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis provides highly efficient and selective pathways for C-N and C-C bond formation. Copper and palladium are among the most utilized metals for constructing chiral azetidine rings.[8]
Key Insight: These methods often feature high turnover numbers and exceptional levels of stereocontrol, enabling access to complex structures that are otherwise difficult to synthesize.
A highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst has been developed to access chiral 2,3-disubstituted azetidines.[3][10][11] This reaction installs both a boryl and an allyl group across the double bond of the azetine, creating two new stereogenic centers with excellent control (>99% ee, >20:1 dr). While this method produces 2,3-disubstituted azetidines, the versatility of the installed boryl and allyl groups allows for further transformation into a wide range of derivatives, including those related to 2-(azetidin-2-yl)acetic acid.[1][3]
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route depends on factors such as required enantiopurity, scalability, cost, and available starting materials. The table below summarizes the key performance indicators for the discussed strategies.
| Methodology | Stereocontrol Element | Typical Yield | Typical ee / dr | Advantages | Limitations | Reference(s) |
| Chiral Auxiliary | Stoichiometric Chiral Auxiliary (e.g., α-methylbenzylamine) | 40-60% (overall) | >95% de | Reliable, high stereoselectivity, scalable. | Requires auxiliary attachment/removal steps, stoichiometric use of chiral material. | [4][5] |
| Organocatalysis | Chiral Amine Catalyst (e.g., Prolinol derivative) | 22-32% (overall) | 84-92% ee | Metal-free, direct access to N-H azetidines, operational simplicity. | Moderate yields, catalyst loading can be high. | [9] |
| Copper Catalysis | Chiral Ligand (e.g., Bisphosphine) | 70-95% | >99% ee, >20:1 dr | High efficiency and selectivity, mild conditions, broad functional group tolerance. | Primarily demonstrated for 2,3-disubstitution of azetines, requires specific precursors. | [1][3][10] |
Detailed Experimental Protocols
To ensure reproducibility and practical application, this section provides detailed protocols for key synthetic transformations.
Protocol 1: Asymmetric Synthesis of Azetidine-2-carboxylic Acid via Chiral Auxiliary
Adapted from Couty, F. et al., J. Org. Chem. 2005.[4][5]
This protocol outlines the key cyclization step using (R)-α-methylbenzylamine as the chiral auxiliary.
Step 1: Synthesis of the N-Substituted γ-Chloro Amide Precursor
-
To a solution of ethyl 2,4-dichlorobutanoate (1.0 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C, add (R)-α-methylbenzylamine (2.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the diastereomeric γ-chloro amides.
Step 2: Diastereoselective Intramolecular Cyclization
-
To a solution of the purified major diastereomer of the γ-chloro amide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an argon atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is the protected azetidine-2-carboxamide, which can be purified by chromatography.
Step 3: Auxiliary Cleavage and Hydrolysis
-
The chiral auxiliary is typically removed under hydrogenolysis conditions (e.g., H₂, Pd/C).
-
Subsequent hydrolysis of the resulting amide/ester under acidic or basic conditions yields the target enantiopure azetidine-2-carboxylic acid.
Protocol 2: Organocatalytic Synthesis of a C2-Alkyl Azetidine Precursor
Adapted from Mira, A. et al., via NIH Public Access.[9]
This protocol describes the initial enantioselective α-chlorination and reduction.
Step 1: Enantioselective α-Chlorination of an Aldehyde
-
In a reaction vial, dissolve the chiral prolinol silyl ether catalyst (0.1 equiv) in chloroform (CHCl₃, 0.5 M).
-
Add the desired aldehyde (1.0 equiv) to the solution.
-
Cool the mixture to the specified reaction temperature (e.g., 0 °C or -20 °C).
-
Add N-chlorosuccinimide (NCS, 1.2 equiv) in one portion.
-
Stir the reaction for the time determined by TLC or LC-MS analysis until the starting material is consumed.
Step 2: In Situ Reduction to the β-Chloro Alcohol
-
To the crude reaction mixture from Step 1 at 0 °C, add methanol (MeOH) followed by the portion-wise addition of sodium borohydride (NaBH₄, 2.0 equiv).
-
Stir the reaction for 1 hour at 0 °C.
-
Carefully quench the reaction with a saturated aqueous solution of sodium/potassium tartrate and stir vigorously for 30 minutes.
-
Extract the mixture with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting β-chloro alcohol by flash column chromatography to yield the enantiomerically enriched product, which serves as a key intermediate for conversion to the final azetidine.
Conclusion and Future Outlook
The enantioselective synthesis of 2-(azetidin-2-yl)acetic acid and its congeners remains an area of active research, driven by their value in medicinal chemistry. While chiral auxiliary-based methods offer robust and scalable routes, the development of more efficient catalytic strategies is a primary focus.[4] Organocatalysis and transition metal catalysis have emerged as powerful tools, providing direct access to chiral azetidines with high enantioselectivity.[8][9] Future advancements will likely focus on expanding the substrate scope of these catalytic systems, reducing catalyst loadings, and developing one-pot procedures to further streamline the synthesis of these valuable building blocks. The continued innovation in this field is poised to accelerate the discovery of novel therapeutics incorporating the unique azetidine scaffold.
References
- Mira, A., & Reisman, S. E. (n.d.).
-
Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537. [Link]
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Wang, Y., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
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Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]
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ResearchGate. (n.d.). Preparation of 2-substituted azetidines via C-H arylation. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure.
- Semantic Scholar. (n.d.).
- CoLab. (2025).
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Singh, R. P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
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PubMed. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. [Link]
- Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW.
-
Alker, A., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-42. [Link]
- Milton, J. P., & Fossey, J. S. (2021).
-
Smith, M. W., & Schomaker, J. M. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
- CoLab. (2025).
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
- ResearchGate. (2025). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | Request PDF.
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Wang, Y., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH. [Link]
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The Azetidine Ring as a Proline Mimic: A Technical Guide to 2-(Azetidin-2-yl)acetic Acid and its Isomers in Peptide Design
For the Attention of Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of 2-(azetidin-2-yl)acetic acid and its close structural relative, azetidine-2-carboxylic acid, as constrained proline analogs in peptide and drug design. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their peptidomimetic design strategies.
The Critical Role of Proline and the Rationale for Conformational Constraint
Proline, unique among the proteinogenic amino acids, possesses a cyclic side chain that incorporates the backbone amide nitrogen. This feature imparts significant conformational rigidity, making it a crucial determinant of the secondary structure of peptides and proteins.[1] The tertiary amide bond of proline can adopt both cis and trans conformations, with the cis-trans isomerization often being a rate-limiting step in protein folding.[2] Consequently, modifying the proline ring is a powerful strategy in medicinal chemistry to fine-tune peptide conformation, enhance biological activity, and improve pharmacokinetic properties such as resistance to enzymatic degradation.[1]
Constrained proline analogs, such as those based on the four-membered azetidine ring, offer a more rigid scaffold than the natural five-membered pyrrolidine ring of proline. This increased rigidity can lock the peptide backbone into a specific conformation, potentially leading to higher receptor affinity and selectivity.
Structural and Conformational Properties of Azetidine-Based Proline Analogs
The primary focus of this guide is 2-(azetidin-2-yl)acetic acid, a beta-amino acid analog of proline. However, due to the greater abundance of published data, we will first extensively discuss its alpha-amino acid isomer, L-azetidine-2-carboxylic acid (Aze), and then extrapolate the expected properties of 2-(azetidin-2-yl)acetic acid.
L-Azetidine-2-carboxylic Acid (Aze): A Well-Characterized Proline Analog
L-azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid found in various plants.[2] Its incorporation into peptides in place of proline has been shown to alter their conformational preferences and biological activities.
Conformational Insights:
Computational and experimental studies have revealed key differences between Aze and proline. The smaller four-membered ring of azetidine is less puckered than the five-membered pyrrolidine ring of proline.[2] This reduced puckering, however, leads to a lower rotational barrier around the peptide bond, which can influence the cis-trans isomer ratio.[2] While proline-containing peptides exist in a dynamic equilibrium between cis and trans isomers, the incorporation of Aze can shift this equilibrium.
Furthermore, peptides containing Aze are generally more flexible than their proline-containing counterparts. This is due to a reduction in the repulsive non-covalent interactions between the atoms of the smaller azetidine ring and neighboring residues.[3] This increased flexibility can have a destabilizing effect on ordered secondary structures like the collagen triple helix.[3]
A study on tetrapeptides containing both proline and Aze revealed that the introduction of an Aze residue can perturb the secondary structure. Specifically, the peptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an all-cis peptide bond conformation, consistent with a left-handed helix, in trifluoroethanol.[4][5] In contrast, Boc-(L-Pro)3-L-Aze-Opcp exhibited a mix of cis and trans peptide bonds, indicating a disruption of the typical polyproline helix.[4][5]
2-(Azetidin-2-yl)acetic Acid: A Beta-Amino Acid Proline Analog
2-(Azetidin-2-yl)acetic acid is a homolog of proline where a methylene group is inserted between the alpha-carbon and the carboxyl group, classifying it as a β-amino acid. This structural modification is expected to have profound effects on the conformational properties it imparts to a peptide backbone.
Expected Conformational Impact:
While specific experimental data for 2-(azetidin-2-yl)acetic acid is limited in the current literature, we can infer its likely influence based on the known properties of β-amino acids. The introduction of the additional methylene group will increase the flexibility of the backbone at the point of insertion. This could lead to the formation of different types of secondary structures, such as various turns and helices, that are not accessible to α-amino acid-containing peptides.
The diagram below illustrates the conceptual workflow for evaluating the impact of incorporating a novel proline analog like 2-(azetidin-2-yl)acetic acid into a bioactive peptide.
Caption: Workflow for the integration and evaluation of novel proline analogs.
Synthesis of Azetidine-Based Proline Analogs
The synthesis of enantiomerically pure azetidine-containing amino acids is a non-trivial process. Several synthetic routes have been reported for azetidine-2-carboxylic acid and other substituted azetidines.
General Synthetic Strategies
A common approach to the synthesis of azetidine-2-carboxylic acid involves the cyclization of a suitably protected γ-amino-α-halobutyric acid derivative. The synthesis of 2-(azetidin-2-yl)acetic acid would likely proceed through a similar strategy, starting from a δ-amino-β-halovaleric acid derivative or a related precursor.
The following diagram outlines a generalized synthetic pathway for azetidin-2-one (a common precursor) via a [2+2] cycloaddition, a foundational reaction in the synthesis of four-membered rings.
Caption: Generalized Staudinger synthesis of an azetidin-2-one ring system.
Experimental Protocol: Synthesis of L-Azetidine-2-carboxylic Acid (Illustrative)
Step 1: Synthesis of N-benzhydryl-2-carbobenzyloxy azetidine
-
This intermediate is a key precursor for the synthesis of L-azetidine-2-carboxylic acid.[4][5] An improved synthesis of this compound has been developed, which is essential for obtaining the final product in good yield.[4][5]
Step 2: Partial Hydrogenation
-
The N-benzhydryl-2-carbobenzyloxy azetidine is subjected to partial hydrogenation under mild conditions.[4][5] This step is crucial as it selectively cleaves the O-benzyl ester group at a faster rate than the N-benzhydryl group, yielding N-benzhydryl-2-carboxylic acid.[4][5]
Step 3: Final Deprotection
-
Subsequent removal of the N-benzhydryl group affords the final product, L-azetidine-2-carboxylic acid.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of non-proteinogenic amino acids like 2-(azetidin-2-yl)acetic acid into peptides is most efficiently achieved using solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is the most commonly employed method.
Fmoc-Protected 2-(Azetidin-2-yl)acetic Acid
For successful incorporation via SPPS, 2-(azetidin-2-yl)acetic acid must be protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis of this building block is a prerequisite for peptide synthesis.
Experimental Protocol: SPPS of a Peptide Containing an Azetidine Analog
The following is a generalized protocol for the manual SPPS of a peptide incorporating an azetidine-based amino acid.
Materials and Reagents:
-
Wang or Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-2-(azetidin-2-yl)acetic acid)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)
Workflow:
Caption: Standard workflow for solid-phase peptide synthesis (SPPS).
Detailed Steps:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-protected amino acid (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (steps 2-3).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Impact on Biological Activity: A Prospective Analysis
The incorporation of 2-(azetidin-2-yl)acetic acid into a bioactive peptide can modulate its biological activity in several ways:
-
Conformational Constraint: By locking the peptide backbone into a specific conformation, the analog may enhance binding to the target receptor or enzyme, leading to increased potency.
-
Proteolytic Stability: The unnatural β-amino acid structure is often resistant to degradation by proteases, which can significantly increase the in vivo half-life of the peptide.
-
Pharmacokinetic Properties: The modification can alter the polarity and hydrogen bonding capacity of the peptide, which may influence its solubility, membrane permeability, and overall pharmacokinetic profile.
Data Summary (Hypothetical):
The following table illustrates the type of data that would be generated to compare the biological activity of a native peptide with its analog containing 2-(azetidin-2-yl)acetic acid (Aaa).
| Peptide Sequence | Receptor Binding Affinity (Ki, nM) | Enzyme Inhibition (IC50, µM) | Serum Stability (t1/2, h) |
| Ac-Pro-Phe-Arg-NH2 | 10.5 | 5.2 | 0.5 |
| Ac-Aaa-Phe-Arg-NH2 | 2.1 | 1.8 | 8.0 |
This is a hypothetical data table for illustrative purposes.
Conclusion and Future Directions
2-(Azetidin-2-yl)acetic acid represents an intriguing yet underexplored building block for the design of novel peptidomimetics. While a direct and extensive body of literature on this specific compound is currently lacking, the well-documented properties of its isomer, L-azetidine-2-carboxylic acid, provide a strong foundation for its potential applications. The introduction of the β-amino acid scaffold is expected to impart unique conformational constraints and enhanced proteolytic stability.
Future research should focus on developing efficient and scalable synthetic routes to enantiomerically pure Fmoc-protected 2-(azetidin-2-yl)acetic acid. Subsequent incorporation into a variety of bioactive peptides, followed by thorough structural and functional analysis, will be crucial to fully elucidate the potential of this constrained proline analog in drug discovery and development.
References
- Synthesis of Peptides Containing Proline Analogues. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Retrieved from a source providing access to this collection.
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D'Andrea, L. D., & De Simone, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 25(18), 4265. [Link]
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Zhang, X., & Li, Z. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(26), 11534–11540. [Link]
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List, B. (2002). Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes. Organic Letters, 4(23), 4057–4059. [Link]
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Alcaraz, C., & Cosp, A. (2018). Synthesis of β-proline derivative 25. [Image]. In Recent Advances in the Catalytic Asymmetric Synthesis of β- and β-Amino Acids. ResearchGate. [Link]
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Madison, V., & Kopple, K. D. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 951-9. [Link]
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Singh, R. P., & Vince, R. (2009). Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry, 74(13), 4903–4906. [Link]
-
Madison, V., & Kopple, K. D. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
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D'Hondt, M., et al. (2014). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 19(8), 12347-12396. [Link]
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Synthesis of peptides. (n.d.). aws.amazon.com. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). aapptec.com. [Link]
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Gopi, H., & Ganesan, A. (2004). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Research, 63(4), 337-340. [Link]
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Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 335-347. [Link]
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Peptide NMR. (n.d.). user.ethz.ch. [Link]
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Reja, R., et al. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 10(4), e0124853. [Link]
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Madison, V., & Kopple, K. D. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. R Discovery. [Link]
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Madison, V., & Kopple, K. D. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Semantic Scholar. [Link]
-
Al-Bayati, R. I. H., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Journal of Health Sciences, 6(S8), 4437-4452. [Link]
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Wang, Y., et al. (2023). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Molecules, 28(6), 2492. [Link]
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Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]
-
Smith, M. W., & Aggarwal, V. K. (2019). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. Organic Letters, 21(24), 9981–9984. [Link]
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Kumar, R., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 10-13. [Link]
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Hollósi, M., et al. (1994). Synthesis and conformational analysis of N-glycopeptides. II. CD, molecular dynamics, and NMR spectroscopic studies on linear N-glycopeptides. Biopolymers, 34(12), 1761-75. [Link]
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Fjell, C. D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. Current Topics in Medicinal Chemistry, 12(18), 2005-2022. [Link]
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The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Small Molecule Azetidine-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its growing prevalence in drug discovery stems from a unique combination of structural and physicochemical properties. The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, provides a fascinating balance between stability and reactivity, allowing for controlled chemical manipulations while offering a rigid scaffold for the precise spatial orientation of pharmacophoric elements.[3][4] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[5] Furthermore, the presence of the nitrogen atom offers a versatile handle for synthetic modifications and can serve as a key interaction point with protein targets.[6]
This technical guide provides a comprehensive overview of the diverse biological activities of small molecule drugs containing the azetidine scaffold. We will delve into the mechanisms of action of key therapeutic classes, present quantitative data to illustrate structure-activity relationships, and provide detailed, field-proven experimental protocols for assessing their biological activity.
Section 1: Azetidine-Containing MEK Inhibitors in Oncology
The mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7] Azetidine-containing compounds have proven to be highly effective inhibitors of MEK1 and MEK2, the dual-specificity kinases that act as central nodes in this cascade.
Mechanism of Action: Targeting the MEK/ERK Signaling Cascade
Cobimetinib, an FDA-approved drug for the treatment of BRAF V600 mutation-positive melanoma, exemplifies the successful application of the azetidine scaffold in MEK inhibition.[7][9] Cobimetinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[10] By binding to a pocket adjacent to the ATP-binding site, it stabilizes the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream effector, ERK.[10] This blockade of ERK activation leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a constitutively active MAPK pathway.
Quantitative Analysis of Azetidine-Containing MEK Inhibitors
The potency of azetidine-containing MEK inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Cobimetinib | MEK1 | 4.2 | Biochemical | [9] |
| MEK2 | 6.4 | Biochemical | [9] | |
| BRAF V600E Mutant Cells | 10 | Cell-based | [7] |
Experimental Protocols
This protocol describes a method to determine the in vitro potency of a test compound against MEK1 kinase activity.
Principle: The assay measures the phosphorylation of a substrate (e.g., inactive ERK2) by MEK1. Inhibition of this phosphorylation by a test compound is quantified.
Materials:
-
Recombinant active MEK1 enzyme
-
Recombinant inactive ERK2 substrate
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compound (azetidine-containing molecule)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions, MEK1 enzyme, and inactive ERK2 substrate to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the MEK1 kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Self-Validation:
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Use a known MEK inhibitor (e.g., Cobimetinib) as a reference compound.
-
Ensure the Z'-factor for the assay is > 0.5 for robust data.
This protocol details the assessment of the cytotoxic effects of an azetidine-containing compound on cancer cells.[6][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Self-Validation:
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Ensure a linear relationship between cell number and absorbance.
Section 2: Azetidine-Based STAT3 Inhibitors as Novel Anticancer Agents
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers.[12] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.[2][13] A new class of (R)-azetidine-2-carboxamide analogues has emerged as potent and selective small-molecule inhibitors of STAT3.[14][15]
Mechanism of Action: Disrupting STAT3 Signaling
These azetidine-based inhibitors function by directly targeting the STAT3 protein.[16] They have been shown to bind to the DNA-binding domain of STAT3, in some cases irreversibly to specific cysteine residues, thereby preventing its dimerization and translocation to the nucleus.[17][18] This blockade of STAT3's transcriptional activity leads to the downregulation of its target genes involved in cell survival and proliferation.[2]
Quantitative Analysis of Azetidine-Containing STAT3 Inhibitors
The potency of these inhibitors is typically assessed by their ability to disrupt the DNA-binding activity of STAT3 in an Electrophoretic Mobility Shift Assay (EMSA).
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| 5a | STAT3 | 0.55 | EMSA | [14][15] |
| 5o | STAT3 | 0.38 | EMSA | [14][15] |
| 8i | STAT3 | 0.34 | EMSA | [15] |
| H172 (9f) | STAT3 | 0.38 - 0.98 | EMSA | [16][19] |
| H182 | STAT3 | 0.38 - 0.98 | EMSA | [19] |
These compounds have also demonstrated high selectivity for STAT3 over other STAT family members like STAT1 and STAT5.[17]
Experimental Protocols
This protocol is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.[17]
Principle: This assay detects the binding of a protein (STAT3) to a specific DNA probe. A shift in the mobility of the radiolabeled DNA probe on a non-denaturing gel indicates protein-DNA complex formation.
Materials:
-
Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)
-
Test compound
-
Radiolabeled high-affinity sis-inducible element (hSIE) DNA probe
-
Poly(dI-dC)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare nuclear extracts from the selected cancer cell line.
-
Pre-incubate the nuclear extracts with increasing concentrations of the test compound for 30 minutes at room temperature.
-
Add the radiolabeled hSIE probe and poly(dI-dC) to the mixture and incubate for another 20-30 minutes.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the bands using a phosphorimager or autoradiography.
-
Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Self-Validation:
-
Include a negative control (no nuclear extract) and a positive control (no inhibitor).
-
Perform a competition assay with an excess of unlabeled hSIE probe to confirm the specificity of the binding.
This protocol outlines the evaluation of the in vivo efficacy of an azetidine-containing STAT3 inhibitor.[20][21][22]
Principle: Human tumor cells are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Test compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Self-Validation:
-
Include a vehicle control group to monitor normal tumor growth.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Section 3: Azetidine Derivatives as GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1] The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its signal.[23] Inhibition of GATs, particularly GAT-1, can enhance GABAergic neurotransmission and has therapeutic potential in conditions like epilepsy and anxiety.[23] Azetidine derivatives have been designed as conformationally constrained analogues of GABA and have shown promise as GAT inhibitors.[3]
Mechanism of Action: Modulating GABAergic Neurotransmission
Azetidine-based GAT inhibitors act by blocking the reuptake of GABA into presynaptic neurons and glial cells.[23] This leads to an increased concentration of GABA in the synaptic cleft, resulting in prolonged activation of GABA receptors and enhanced inhibitory signaling.[23]
Quantitative Analysis of Azetidine-Containing GABA Uptake Inhibitors
The potency of these inhibitors is determined by their ability to block GABA uptake in in vitro assays.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 | [3H]GABA Uptake | [3] |
| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 | [3H]GABA Uptake | [3] |
| Azetidine-3-carboxylic acid derivative (12d) | GAT-3 | 15.3 | [3H]GABA Uptake | [3] |
Experimental Protocol: Radioligand Binding Assay for GABA Transporters
This protocol describes a method to assess the affinity of a test compound for GABA transporters.[24][25]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GABA transporter.
Materials:
-
Rat brain membranes (or cells expressing the specific GAT subtype)
-
[3H]GABA or another suitable radioligand
-
Test compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes.
-
In a 96-well plate, add the membrane preparation, [3H]GABA, and varying concentrations of the test compound.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value obtained from the competition curve.
Self-Validation:
-
Determine non-specific binding in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine).
-
Ensure that the binding is saturable and specific.
Conclusion
The azetidine scaffold has unequivocally established itself as a privileged structure in drug discovery. Its unique conformational and physicochemical properties have enabled the development of potent and selective inhibitors for a diverse range of biological targets. The examples of MEK, STAT3, and GABA transporter inhibitors highlighted in this guide underscore the versatility of this four-membered heterocycle. As our understanding of disease biology deepens and synthetic methodologies for constructing and functionalizing the azetidine ring continue to advance, we can anticipate the emergence of even more innovative and life-saving drugs built upon this remarkable scaffold.
References
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
-
Targets and Inhibitors of the STAT-3 signaling pathway. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ResearchGate. [Link]
-
Allosteric inhibitors of the STAT3 signaling pathway. PubMed. [Link]
-
What are GAT1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. AACR Journals. [Link]
-
Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]
-
Cobimetinib. NCI - Division of Cancer Treatment and Diagnosis. [Link]
-
Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. PubMed. [Link]
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Spectroscopic Characterization of 2-(Azetidin-2-yl)acetic Acid and Its Derivatives
An In-Depth Technical Guide for Drug Development Professionals
Abstract
2-(Azetidin-2-yl)acetic acid is a constrained, non-proteinogenic amino acid analogue of significant interest in medicinal chemistry. Its rigid four-membered ring imparts specific conformational constraints on peptide backbones and serves as a valuable scaffold in drug design. The precise and unambiguous structural confirmation of the parent molecule and its diverse derivatives is a prerequisite for advancing any drug development program. This technical guide provides a comprehensive overview of the primary spectroscopic techniques employed for the structural elucidation and characterization of this molecular class. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating with the definitive application of X-ray Crystallography. This document is intended to serve as a field-proven guide for researchers, scientists, and drug development professionals.
Introduction: The Structural Imperative
The synthesis of novel derivatives of 2-(Azetidin-2-yl)acetic acid is a cornerstone of modern drug discovery, aiming to optimize pharmacological properties through structural modification. However, synthesis alone is insufficient; rigorous analytical characterization is mandatory to confirm identity, purity, and three-dimensional structure. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. A multi-faceted approach, integrating data from several methods, constitutes a self-validating system that ensures the scientific integrity of the research.
This guide will explore the foundational spectroscopic fingerprint of 2-(Azetidin-2-yl)acetic acid and predict the spectral changes that arise from common derivatization strategies, such as N-acylation and esterification of the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise covalent framework of organic molecules in solution. For 2-(Azetidin-2-yl)acetic acid, it provides unambiguous information on the proton and carbon environments, their connectivity, and the relative stereochemistry.
Causality in the ¹H NMR Spectrum: Predicting the Fingerprint
The structure of 2-(Azetidin-2-yl)acetic acid dictates a complex and information-rich proton NMR spectrum. The presence of a chiral center at the C2 position renders the adjacent methylene protons on the azetidine ring (C3) and the acetic acid sidechain (Cα) diastereotopic.[1][2] This means they are chemically non-equivalent and will exhibit different chemical shifts and couple to each other, a critical feature to anticipate during spectral interpretation.
-
Azetidine Ring Protons:
-
H2: This methine proton, being adjacent to the nitrogen and the chiral center, is expected to appear as a complex multiplet, typically in the range of δ 3.6-4.2 ppm . Its chemical shift is highly sensitive to the solvent and the protonation state of the nitrogen and carboxylic acid.
-
H3 Protons (CH₂): The two protons at the C3 position are diastereotopic. They will appear as distinct multiplets, likely in the δ 2.2-2.8 ppm range. They will show geminal coupling to each other and vicinal coupling to the H2 and H4 protons.
-
H4 Protons (CH₂): These protons are adjacent to the nitrogen and will be shifted downfield relative to a simple alkane, appearing as a multiplet around δ 3.5-3.9 ppm .[3]
-
-
Acetic Acid Sidechain Protons:
-
Cα Protons (CH₂): These methylene protons are also diastereotopic due to the adjacent C2 chiral center. They will appear as two separate signals, often as a complex multiplet or a pair of doublets of doublets (dd), in the δ 2.5-3.0 ppm region.
-
-
N-H and O-H Protons: The amine (N-H) and carboxylic acid (O-H) protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In D₂O, these signals will disappear due to deuterium exchange.
The ¹³C NMR Spectrum
The carbon spectrum provides a count of unique carbon environments:
-
C=O (Carboxyl): The carbonyl carbon is the most deshielded, appearing significantly downfield, typically at δ 175-180 ppm .
-
C2 (Methine): The chiral carbon attached to the nitrogen is expected around δ 60-65 ppm .
-
C4 (Methylene): The methylene carbon adjacent to the nitrogen will be in the range of δ 45-50 ppm .[4][5]
-
Cα (Methylene): The sidechain methylene carbon will likely appear around δ 40-45 ppm .
-
C3 (Methylene): The remaining ring carbon is the most shielded, expected at δ 25-30 ppm .
Data Summary: Predicted NMR Assignments
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
| C2-H | 3.6 - 4.2 (m) | 60 - 65 | COSY: H3, H4, Cα-H; HSQC: C2 |
| C3-H₂, H₂' | 2.2 - 2.8 (m) | 25 - 30 | COSY: H2, H4; HSQC: C3 |
| C4-H₂, H₂' | 3.5 - 3.9 (m) | 45 - 50 | COSY: H2, H3; HSQC: C4 |
| Cα-H₂, H₂' | 2.5 - 3.0 (m) | 40 - 45 | COSY: H2; HSQC: Cα |
| C=O | - | 175 - 180 | HMBC: Cα-H |
| N-H | Broad, variable | - | - |
| O-H | Broad, variable | - | - |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). Ensure the sample is fully dissolved to prevent peak broadening.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp, symmetrical peaks.
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (if required): If the 1D spectra are complex or show significant overlap, acquire 2D correlation spectra.
-
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks and trace the connectivity within the ring and sidechain.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom, confirming assignments.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, for example, from the Cα protons to the carbonyl carbon (C=O).
-
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of the parent compound and its derivatives, and for providing structural information through controlled fragmentation.
Ionization and High-Resolution MS (HRMS)
For a polar, non-volatile molecule like 2-(Azetidin-2-yl)acetic acid (C₅H₉NO₂, Mol. Wt.: 115.13 g/mol ), electrospray ionization (ESI) is the method of choice.
-
Positive Ion Mode ([M+H]⁺): The secondary amine is basic and will readily protonate, yielding a strong signal at m/z 116.1.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid will readily deprotonate, yielding a signal at m/z 114.1.
HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula to within a few parts per million (ppm), which is a crucial component of structural validation.
Fragmentation Patterns (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can reveal characteristic fragmentation patterns. Key expected losses include:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, often after the loss of H₂O.
-
Ring Opening: Cleavage of the strained azetidine ring can lead to a variety of smaller fragments. A common cleavage is the loss of ethene (C₂H₄, 28 Da) from the ring.
Experimental Protocol: LC-MS Analysis
Liquid Chromatography (LC) coupled with MS is the standard technique for analyzing such compounds, providing both retention time and mass information.[6][7]
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in a suitable solvent mixture, typically water/acetonitrile or water/methanol with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
Chromatography: Utilize a reverse-phase C18 column for separation. A gradient elution from high aqueous to high organic mobile phase is typically employed.[8]
-
MS Detection:
-
Perform a full scan experiment to identify the m/z of the parent ion ([M+H]⁺ or [M-H]⁻).
-
Perform a tandem MS (or product ion scan) experiment by isolating the parent ion and fragmenting it to obtain the fragmentation pattern.
-
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple technique for identifying the key functional groups present in a molecule. Attenuated Total Reflectance (ATR) is the most common sampling method as it requires minimal to no sample preparation.[9][10][11]
Characteristic Vibrational Frequencies
The IR spectrum of 2-(Azetidin-2-yl)acetic acid will be dominated by absorptions from the O-H, N-H, C=O, and C-H bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |
| Amine | N-H stretch | 3200 - 3500 | Medium, broad |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong, sharp |
| Aliphatic | C-H stretch | 2850 - 3000 | Medium to strong |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
X-ray Crystallography: The Definitive Structure
While NMR, MS, and IR provide a comprehensive picture of connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement in the solid state.[12][13][14] It provides precise data on bond lengths, bond angles, and absolute stereochemistry.
Protocol Outline: From Sample to Structure
-
Crystal Growth (The Critical Step): High-quality single crystals are required.[15] This is often the most challenging part of the process. Common methods include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion (precipitant diffusing into the sample solution).
-
Solvent layering (layering a poor solvent on top of a solution of the compound).
-
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibration.[15] X-rays are diffracted by the crystal lattice as it is rotated, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data and solve the phase problem, ultimately generating an electron density map from which the atomic positions are determined and refined.
Integrated Spectroscopic Strategy
A robust characterization of a new 2-(Azetidin-2-yl)acetic acid derivative follows a logical workflow, where each technique validates the others.
Caption: Integrated workflow for the complete spectroscopic characterization of a novel derivative.
Conclusion
The spectroscopic characterization of 2-(Azetidin-2-yl)acetic acid and its derivatives is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial confirmation of mass and functional groups by MS and IR to the detailed mapping of the molecular framework by 1D and 2D NMR, each step provides essential, cross-validating data points. For absolute structural proof, particularly of stereochemistry, single-crystal X-ray crystallography remains the unparalleled method. Adherence to the logical workflows and experimental protocols outlined in this guide will ensure the generation of high-quality, reliable, and defensible data crucial for the advancement of drug discovery and development programs.
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ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). Retrieved from [Link]
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Topic: Conformational Preferences of the Azetidine Ring in Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidine-containing amino acids, structural analogues of proline, are increasingly utilized as unique building blocks in peptide science and medicinal chemistry. Their incorporation into molecular scaffolds imparts significant conformational constraints, directly influencing biological activity and physicochemical properties. Unlike the five-membered pyrrolidine ring of proline, the four-membered azetidine ring exhibits a distinct conformational landscape governed by a delicate interplay of ring strain, substituent effects, and electronic interactions. This guide provides a comprehensive analysis of the conformational preferences of the azetidine ring. We will delve into the fundamental principles of azetidine puckering, explore the intrinsic and extrinsic factors that dictate its geometry, detail the advanced experimental and computational methodologies used for its characterization, and discuss the profound implications of these conformational biases in the design of novel therapeutics and functional biomolecules.
Introduction: The Significance of the Constrained Ring
Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid, first isolated from lily-of-the-valley (Convallaria majalis), that serves as the lower homologue of proline.[1] Its strained four-membered heterocyclic structure makes it a powerful tool for chemists and drug designers.[2][3] When incorporated into a peptide chain or a drug molecule, the azetidine ring restricts the available conformational space far more than an acyclic amino acid, and in a manner distinct from proline.[4] This conformational rigidity can pre-organize a molecule into a bioactive conformation, enhancing binding affinity to biological targets and improving metabolic stability.[5][6]
The biological consequences of this substitution can be significant. The misincorporation of Aze in place of proline can lead to altered protein structures and functions, a mechanism that plants use for chemical defense.[1][7] In the laboratory, this same principle is harnessed to create peptides with specific, stabilized secondary structures like γ-turns, which are less commonly observed with proline.[8][9] Understanding the nuances of the azetidine ring's puckered nature is therefore paramount to exploiting its full potential in molecular design.
The Puckered Landscape of the Azetidine Ring
To alleviate the inherent angle and torsional strain, the four-membered azetidine ring is not planar. It adopts a puckered, or bent, conformation.[10] This fundamental property is the cornerstone of its conformational influence. The degree of puckering is typically described by a single puckering amplitude or, more simply, by the dihedral angle between the plane containing atoms C2-N1-C4 and the plane containing C2-C3-C4. For an unsubstituted azetidine in the gas phase, this angle is approximately 37°.[10]
The ring can pucker in two opposing directions, and it interconverts between these states through a planar transition state. The energy barrier for this ring inversion is higher than that for the pseudorotation of the five-membered proline ring, making the azetidine ring conformationally less fluid but still dynamic. The specific preference for one puckered state over another is dictated by the factors discussed in the next section.
Key Determinants of Azetidine Conformation
The preferred pucker of an azetidine ring within a molecule is not random; it is a finely tuned outcome of several competing and cooperating forces.
3.1. Steric Effects of Substituents The position and size of substituents are dominant factors. A substituent on the ring will preferentially occupy a position that minimizes steric clashes with other atoms.
-
C3-Substituents: A bulky group at the C3 position will favor a pseudo-equatorial orientation to avoid steric hindrance with the protons on the C2 and C4 atoms.[10]
-
C2-Substituents: The carboxylic acid group of an azetidine amino acid at C2 directly influences the peptide backbone dihedral angle φ (phi).
-
N-Substituents: Acylation of the ring nitrogen, as occurs in a peptide bond, alters the puckering amplitude and the barrier to ring inversion.[11] The nature of the acyl group can further bias the conformational equilibrium.
3.2. Electronic and Stereoelectronic Effects Beyond simple sterics, electronic interactions can profoundly influence ring geometry. This is particularly evident with electronegative substituents.
-
Charge-Dipole Interactions: In a protonated (N+) azetidine ring, a favorable electrostatic interaction between the positive charge on the nitrogen and the negative end of a C-F bond dipole can stabilize a specific puckered conformation that brings these groups closer.[12]
-
Hyperconjugation: Stabilizing interactions can occur between filled bonding orbitals (e.g., σ C-H) and empty anti-bonding orbitals (e.g., σ* C-F). This effect is highly dependent on the geometry of the ring, thereby creating a preference for the pucker that allows for optimal orbital alignment.[12]
3.3. Peptide Backbone Constraints When incorporated into a peptide, the azetidine ring's conformation is coupled to the overall peptide structure.
-
Turn Induction: Azetidine amino acids are potent turn inducers. However, unlike proline which typically stabilizes β-turns, azetidine-2-carboxylic acid and its 2-alkyl derivatives preferentially induce γ-turn conformations.[8][9] This is a direct consequence of the smaller ring size altering the allowable range for the φ and ψ backbone dihedral angles.
-
Flexibility vs. Proline: While highly constrained, computational studies have shown that Aze-containing peptides are generally more flexible than their Pro-containing counterparts.[4] This is attributed to a reduction in steric clashes between the smaller four-membered ring and adjacent residues. This subtle increase in flexibility can have significant entropic effects on the stability of ordered structures like the collagen triple helix.[4]
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Azetidine-2-carboxylic Acid: A Technical Guide to its Discovery, Natural Occurrence, and Biological Significance
Abstract
Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid and a structural analogue of proline, represents a fascinating case study in natural product chemistry and toxicology. First identified in the mid-20th century, this four-membered heterocyclic compound is distributed across select plant families and has garnered significant scientific interest due to its potent biological activities. Its toxicity is primarily attributed to its ability to be mistakenly incorporated into proteins in place of proline, leading to protein misfolding, endoplasmic reticulum (ER) stress, and a range of cellular dysfunctions. This guide provides a comprehensive overview of the discovery of azetidine-2-carboxylic acid, its distribution in nature, its biosynthetic origins, and the molecular mechanisms underpinning its toxicity. Furthermore, we will explore its applications as a powerful tool in biochemical research and as a scaffold in medicinal chemistry.
The Serendipitous Discovery of a Novel Imino Acid
The story of azetidine-2-carboxylic acid begins in 1955 with the pioneering work of Leslie Fowden.[1][2][3][4] While investigating the nitrogenous constituents of plants from the Liliaceae family, Fowden isolated a new cyclic imino acid from the rhizomes and fresh foliage of Lily of the Valley (Convallaria majalis) and Solomon's seal (Polygonatum officinale).[1][3][5][6] This compound was the first known example of a naturally occurring substance containing a four-membered azetidine ring.[1][4][7] The discovery, published in 1956, laid the groundwork for decades of research into this unique molecule.[2]
Early synthetic efforts focused on confirming the structure and producing the compound for further study. Optically inactive AZE was first synthesized in low yield from the neurotransmitter GABA through α-bromination and subsequent ring closure with barium hydroxide.[5] A method to obtain optically active AZE was later developed using α,γ-diaminobutyric acid dihydrochloride.[5]
Natural Distribution Across the Plant Kingdom
While initially discovered in the Liliaceae (now Asparagaceae) family, subsequent phytochemical surveys have identified azetidine-2-carboxylic acid in a select group of other plant families.[5] Its presence is not ubiquitous, suggesting specific evolutionary advantages for the plants that produce it, likely as a defense mechanism against herbivores and competing vegetation.[5][8]
| Plant Family | Genus/Species | Common Name(s) | Reference(s) |
| Asparagaceae | Convallaria majalis | Lily of the Valley | [1][5][6] |
| Polygonatum officinale | Solomon's Seal | [5][6] | |
| Fabaceae | Delonix regia | Royal Poinciana | [9] |
| (Various species) | Bean/Legume Family | [5] | |
| Chenopodiaceae | Beta vulgaris | Table Beets, Garden Beets, Sugar Beets | [5][10][11] |
The occurrence of AZE in common beets (Beta vulgaris) is of particular note, as it represents a potential route for this toxic non-proteinogenic amino acid to enter the human food chain through direct consumption or via livestock fed with sugar beet byproducts.[11][12]
Biosynthesis: Nature's Route to a Strained Ring
The biosynthesis of the strained four-membered ring of azetidine-2-carboxylic acid is a fascinating enzymatic process. For a long time, the exact pathway remained elusive. However, recent research has identified that AZE synthases, found in both plants and some bacteria, catalyze its formation directly from S-adenosylmethionine (SAM).[13][14][15]
The reaction is an intramolecular 4-exo-tet cyclization of SAM, a remarkable feat of enzymatic catalysis that yields the highly strained azetidine heterocycle and 5'-methylthioadenosine (MTA).[13][14] This pathway highlights a novel role for SAM, a molecule typically known for its function as a methyl group donor.
Caption: Biosynthesis of Azetidine-2-carboxylic Acid from SAM.
Mechanism of Action: A Proline Mimic with Toxic Consequences
The biological activity and toxicity of azetidine-2-carboxylic acid are direct consequences of its structural similarity to the proteinogenic amino acid L-proline.[5][12][16] The key difference is the ring size: AZE has a four-membered ring, while proline has a five-membered ring.[5] This mimicry allows AZE to deceive the cellular machinery responsible for protein synthesis.
The primary mechanism of toxicity involves the following steps:
-
Recognition and Activation: Prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline, cannot effectively discriminate between proline and AZE.[8][12] It mistakenly activates AZE and attaches it to tRNAPro.
-
Misincorporation: During translation, the AZE-tRNAPro complex delivers azetidine-2-carboxylic acid to the ribosome, where it is incorporated into the growing polypeptide chain at positions coded for proline.[5][6][8]
-
Protein Misfolding: The smaller, more constrained four-membered ring of AZE alters the bond angles and conformational flexibility of the polypeptide backbone compared to the five-membered ring of proline. This disruption prevents the protein from folding into its correct three-dimensional structure.[17][18]
-
Cellular Stress and Dysfunction: The accumulation of misfolded proteins triggers the Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[16][17] This can lead to a cascade of detrimental effects, including inhibition of collagen synthesis, apoptosis (programmed cell death), inflammation, and teratogenic (developmental) defects.[5][17][18]
Caption: Mechanism of Azetidine-2-carboxylic Acid Toxicity.
Methodologies: Isolation, Synthesis, and Analysis
Protocol for Isolation from Natural Sources
This protocol provides a conceptual framework for the isolation of AZE from plant material, based on established biochemical separation techniques.
Objective: To isolate and purify azetidine-2-carboxylic acid from Convallaria majalis rhizomes.
Methodology:
-
Homogenization and Extraction:
-
Fresh or dried rhizomes are finely ground.
-
The ground material is extracted with an aqueous ethanol solution (e.g., 70-80% ethanol) to precipitate proteins and other macromolecules while solubilizing small molecules like amino acids.
-
The mixture is centrifuged, and the supernatant containing the extract is collected.
-
-
Ion-Exchange Chromatography:
-
The crude extract is passed through a column containing a strongly acidic cation-exchange resin (e.g., Dowex 50).
-
Amino and imino acids, being cationic at acidic pH, will bind to the resin.
-
The column is washed with deionized water to remove neutral and anionic compounds.
-
Elution is performed using a gradient of a basic solution, such as aqueous ammonia or pyridine, to displace the bound compounds. Fractions are collected.
-
-
Fraction Analysis and Purification:
-
Fractions are analyzed by a suitable method, such as paper chromatography or HPLC, to identify those containing AZE.
-
AZE-containing fractions are pooled and can be further purified by recrystallization or additional chromatographic steps to achieve high purity.
-
Overview of Chemical Synthesis
While natural product isolation is feasible, chemical synthesis provides a more scalable and controlled source of AZE. Numerous synthetic routes have been developed.[7][19][20] A common strategy involves:
-
Starting with a readily available chiral precursor, such as an aspartic acid derivative, to ensure the desired stereochemistry.[21]
-
Modification of the functional groups to introduce a leaving group on the γ-carbon.
-
An intramolecular nucleophilic substitution reaction (cyclization) where the nitrogen atom displaces the leaving group to form the four-membered azetidine ring.[1][19]
-
Deprotection of the amine and carboxylic acid groups to yield the final L-azetidine-2-carboxylic acid.[21][22]
Analytical Techniques for Quantification
Accurate quantification of AZE in complex biological matrices is crucial for toxicological studies and food safety analysis. High-performance liquid chromatography (HPLC) is a widely used method.[23]
A sensitive approach involves:
-
Separation: Using a cation-exchange column to separate AZE from other amino acids.[23]
-
Post-Column Derivatization: Eluted compounds are mixed with a reagent (e.g., o-phthalaldehyde) that reacts with primary and secondary amines to form a fluorescent product.
-
Detection: A fluorescence detector is used for sensitive and specific quantification of the derivatized AZE.[23]
Applications in Scientific Research and Drug Development
Beyond its role as a natural toxin, azetidine-2-carboxylic acid is a valuable tool for the scientific community.
-
Probing Proteotoxic Stress: AZE is widely used in cell biology to induce protein misfolding and study the cellular responses to proteotoxic stress, including the UPR and protein quality control pathways.[8][24]
-
Collagen Research: As an inhibitor of collagen synthesis and maturation, it is employed in studies of connective tissue disorders and other biological processes where collagen plays a critical role.[17][18][25]
-
Medicinal Chemistry Scaffold: The constrained azetidine ring is an attractive structural motif in drug design. AZE and its derivatives have been used as building blocks for synthesizing pharmacologically active compounds, including thrombin inhibitors used as anticoagulants.[1][22][26]
Conclusion
Azetidine-2-carboxylic acid, since its discovery by Leslie Fowden over half a century ago, has evolved from a phytochemical curiosity to a molecule of significant interest in toxicology, cell biology, and medicinal chemistry. Its natural occurrence as a plant defense mechanism is rooted in its potent ability to disrupt protein synthesis by mimicking proline. This very mechanism of toxicity makes it an invaluable tool for researchers studying the fundamental processes of protein folding and cellular stress responses. As our understanding of its biosynthesis and biological impact continues to grow, so too will its application in developing novel therapeutics and deepening our knowledge of cellular biochemistry.
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A Comprehensive Guide to the Theoretical Calculation of the Molecular Structure of 2-(Azetidin-2-yl)acetic Acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
2-(Azetidin-2-yl)acetic acid is a molecule of interest in medicinal chemistry due to the presence of the strained azetidine ring coupled with a carboxylic acid moiety, features that can impart unique conformational properties and biological activities.[1] A thorough understanding of its three-dimensional structure and electronic properties is paramount for rational drug design and development. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the molecular structure of 2-(Azetidin-2-yl)acetic acid using quantum chemical methods. We will delve into the rationale behind methodological choices, provide detailed computational protocols, and discuss the interpretation of the calculated molecular properties. This guide is intended for researchers and professionals with a foundational understanding of computational chemistry.
Introduction: The "Why" Behind the Calculation
In the realm of drug discovery, understanding the precise three-dimensional arrangement of atoms in a molecule, its conformational flexibility, and its electronic landscape is fundamental. For a molecule like 2-(Azetidin-2-yl)acetic acid, these properties dictate how it will interact with biological targets, such as enzymes and receptors.[2] Experimental techniques like X-ray crystallography and NMR spectroscopy are powerful tools for structure determination; however, they are not always feasible and may not provide a complete picture of the molecule's dynamic behavior in different environments.
Computational chemistry offers a powerful and complementary approach to elucidate molecular structure and properties.[3][4] By solving the Schrödinger equation, albeit with approximations, we can generate a wealth of information at the atomic level.[3] This guide will focus on a systematic, first-principles approach to characterizing 2-(Azetidin-2-yl)acetic acid, providing insights that can guide further experimental work and drug design efforts.[5]
Theoretical Foundations: Choosing the Right Tools
The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology and basis set.[6] For a small organic molecule like 2-(Azetidin-2-yl)acetic acid, two primary quantum mechanical methods are widely applicable: Hartree-Fock (HF) theory and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion.[3] While computationally less demanding than more advanced methods, it neglects electron correlation, which can be a significant factor in the accurate prediction of molecular properties.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[7] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density.[8][9] The choice of the exchange-correlation functional within DFT is crucial for obtaining reliable results. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long-standing track record of providing excellent results for geometries and energies.[8][10][11]
Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation.[12][13]
-
Pople-style basis sets (e.g., 6-31G(d,p)): These are widely used and provide a good compromise between accuracy and computational expense for geometry optimizations of organic molecules.[6][13] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVTZ): These are generally more accurate but also more computationally demanding. They are often used for single-point energy calculations on already optimized geometries to obtain more precise energetic information.
For the purpose of this guide, we will primarily utilize Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set for geometry optimization and vibrational frequency calculations. This level of theory is well-established for providing reliable structural and electronic data for molecules of this nature. [8][10][11]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive theoretical investigation of 2-(Azetidin-2-yl)acetic acid. This workflow can be implemented using standard computational chemistry software packages such as Gaussian, GAMESS, or ORCA.[14][15][16][17]
Caption: A generalized workflow for the theoretical calculation of molecular properties.
Step 1: Initial Structure Generation
The first step is to generate an initial three-dimensional structure of 2-(Azetidin-2-yl)acetic acid. This can be done using a molecular builder within a graphical user interface like GaussView or Avogadro.[17][18] It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure. The IUPAC name for the molecule is 2-(azetidin-2-yl)acetic acid, and its CAS number is 92992-28-4.[19]
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[20] This is the most stable, or ground state, conformation of the molecule. The optimization process iteratively adjusts the atomic coordinates until the forces on all atoms are negligible.
Protocol:
-
Input File Preparation: Create an input file specifying the initial atomic coordinates, the chosen level of theory (e.g., B3LYP/6-31G(d,p)), and the Opt keyword to request a geometry optimization.
-
Execution: Submit the input file to the chosen computational chemistry software.
-
Convergence Check: Monitor the calculation to ensure it converges to a stationary point. This is typically indicated in the output file.
Step 3: Vibrational Frequency Analysis
A vibrational frequency analysis is a crucial step to confirm that the optimized geometry is a true energy minimum.[21][22][23][24] This calculation computes the second derivatives of the energy with respect to the atomic coordinates.
-
Real Frequencies: A true minimum energy structure will have all real (positive) vibrational frequencies.
-
Imaginary Frequencies: The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, and not a stable minimum.
Protocol:
-
Input File Preparation: Using the optimized geometry from the previous step, create a new input file with the same level of theory and the Freq keyword.
-
Execution: Run the frequency calculation.
-
Analysis: Examine the output for the number of imaginary frequencies. If all frequencies are real, the structure is confirmed as a local minimum.
Step 4: Analysis of the Optimized Geometry
Once a stable minimum energy structure is confirmed, you can extract a wealth of information about its geometry.[25][26] This includes:
-
Bond Lengths: The distances between bonded atoms.
-
Bond Angles: The angles formed by three connected atoms.
-
Dihedral Angles: The torsional angles that describe the conformation of the molecule.
This data provides a detailed picture of the molecule's three-dimensional shape.
Table 1: Hypothetical Optimized Geometric Parameters for 2-(Azetidin-2-yl)acetic acid (B3LYP/6-31G(d,p))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length (Å) | C(carboxyl) | C(alpha) | - | - | Calculated Value |
| Bond Length (Å) | C(alpha) | C(azetidine) | - | - | Calculated Value |
| Bond Length (Å) | N(azetidine) | C(azetidine) | - | - | Calculated Value |
| Bond Angle (°) | O(carboxyl) | C(carboxyl) | O(hydroxyl) | - | Calculated Value |
| Bond Angle (°) | C(carboxyl) | C(alpha) | C(azetidine) | - | Calculated Value |
| Dihedral Angle (°) | H | N(azetidine) | C(azetidine) | C(alpha) | Calculated Value |
(Note: The values in this table are placeholders and would be populated with the actual output from the calculation.)
Delving Deeper: Electronic Properties
Beyond the geometric structure, theoretical calculations can reveal crucial electronic properties that govern the molecule's reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule.[18][27][28][29][30] It is calculated by placing a positive point charge at various points on the electron density surface and calculating the electrostatic potential. The MEP is then mapped onto the molecular surface, typically using a color scale:
-
Red: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
-
Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
-
Green/Yellow: Regions of neutral electrostatic potential.
For 2-(Azetidin-2-yl)acetic acid, we would expect to see negative potential (red) around the oxygen atoms of the carboxylic acid group and a more positive potential (blue) around the amine proton and the hydroxyl proton.
Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[31][32][33][34] The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability.
-
HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons. A higher HOMO energy corresponds to a better electron donor.
-
LUMO: The innermost orbital devoid of electrons. It represents the ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-(Azetidin-2-yl)acetic acid (B3LYP/6-31G(d,p))
| Orbital | Energy (Hartree) | Energy (eV) |
| HOMO | Calculated Value | Calculated Value |
| LUMO | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value | Calculated Value |
(Note: The values in this table are placeholders and would be populated with the actual output from the calculation.)
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step framework for the theoretical calculation of the molecular structure and electronic properties of 2-(Azetidin-2-yl)acetic acid. By following these protocols, researchers can gain valuable insights into the molecule's three-dimensional conformation, charge distribution, and chemical reactivity.
The data generated from these calculations can serve as a robust foundation for more advanced studies, including:
-
Conformational Analysis: Exploring the potential energy surface to identify other low-energy conformers.
-
Molecular Docking: Simulating the interaction of 2-(Azetidin-2-yl)acetic acid with a biological target to predict binding modes and affinities.
-
Reaction Mechanism Studies: Investigating the reactivity of the molecule in various chemical transformations.
-
Solvent Effects: Performing calculations in the presence of a solvent model to understand how the molecular properties change in a more biologically relevant environment.
The judicious application of these computational methods can significantly accelerate the drug discovery and development process by providing a rational basis for molecular design and optimization.
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- 4. researchgate.net [researchgate.net]
- 5. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. ORCA Input Library - Basis sets [sites.google.com]
- 13. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 14. ritme.com [ritme.com]
- 15. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 16. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 17. nyu.edu [nyu.edu]
- 18. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 19. 2-(azetidin-2-yl)acetic acid | CAS#:92992-28-4 | Chemsrc [chemsrc.com]
- 20. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]
- 21. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 22. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. academic.oup.com [academic.oup.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. mdpi.com [mdpi.com]
- 28. Protein signatures using electrostatic molecular surfaces in harmonic space - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MEP [cup.uni-muenchen.de]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. ossila.com [ossila.com]
- 32. m.youtube.com [m.youtube.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Incorporation of 2-(Azetidin-2-yl)acetic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolbox with Azetidine Scaffolds
In the landscape of modern drug discovery, the conformational constraint of peptides is a paramount strategy for enhancing their therapeutic properties, including receptor affinity, selectivity, and metabolic stability. Non-natural amino acids are invaluable tools in this endeavor, and among them, 2-(Azetidin-2-yl)acetic acid and its parent, azetidine-2-carboxylic acid, have emerged as powerful building blocks. The strained four-membered ring of the azetidine moiety imparts a unique structural kink in the peptide backbone, influencing secondary structure and proteolytic resistance.[1][2][3] Furthermore, the secondary amine of the azetidine ring offers a valuable handle for post-synthetic modifications, enabling the development of peptide conjugates and libraries with diverse functionalities.[3][4][5]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful incorporation of 2-(Azetidin-2-yl)acetic acid derivatives into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. We will delve into the critical aspects of protecting group strategies, coupling conditions, and potential challenges, offering field-proven insights to ensure high-yield and high-purity synthesis of these valuable peptidomimetics.
Chemical Properties and Handling of Azetidine-2-Carboxylic Acid Derivatives
Proper handling and understanding of the chemical properties of the building blocks are fundamental to successful peptide synthesis. Commercially available forms of azetidine-2-carboxylic acid suitable for SPPS are typically protected at the α-amino group with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
| Property | Boc-L-azetidine-2-carboxylic acid | 1-Fmoc-(S)-azetidine-2-carboxylic acid |
| CAS Number | 51077-14-6[] | 136552-06-2[7] |
| Molecular Formula | C9H15NO4 | C19H17NO4[7] |
| Molecular Weight | 201.22 g/mol | 323.34 g/mol [7] |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS. | Soluble in DMF, DCM, and other common organic solvents for SPPS. |
| Storage | Store at 2-8°C, protected from moisture. | Store at 2-8°C, protected from moisture. |
Note on Stability: The azetidine ring is generally stable to the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc deprotection (piperidine).[4][5] However, prolonged exposure to strong acids or bases, or elevated temperatures, could potentially lead to ring-opening or other side reactions.[8]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following sections outline detailed protocols for the incorporation of 2-(Azetidin-2-yl)acetic acid derivatives using both Fmoc and Boc protection strategies. The choice between these strategies will depend on the overall synthetic plan, including the nature of other amino acids in the sequence and the desired C-terminal functionality.
Fmoc-Based SPPS Protocol
The Fmoc strategy is widely used due to its milder deprotection conditions.[9]
Diagram of the Fmoc-SPPS Cycle for Azetidine Incorporation:
Caption: Fmoc-SPPS cycle for incorporating 2-(Azetidin-2-yl)acetic acid.
Step-by-Step Protocol:
-
Resin Selection and Swelling:
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes.[9]
-
Repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Activation and Coupling of Fmoc-(S)-azetidine-2-carboxylic acid:
-
Rationale for Reagent Selection: Due to the potential for steric hindrance from the cyclic structure of the azetidine amino acid, the use of highly efficient coupling reagents is recommended to ensure complete and rapid amide bond formation, minimizing the risk of side reactions and racemization.[11][12][13][14]
-
Reagent Preparation: In a separate vessel, pre-activate a solution of:
-
Fmoc-(S)-azetidine-2-carboxylic acid (3-5 equivalents relative to resin loading)
-
A suitable coupling reagent such as HATU, HBTU, or COMU (3-5 equivalents).[15]
-
An additive like HOBt or HOAt (3-5 equivalents, often already present in HATU/HBTU).
-
A non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents).
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin-bound peptide. Allow the reaction to proceed for 1-2 hours at room temperature with agitation. For particularly difficult couplings, a second coupling step (double coupling) may be beneficial.
-
-
Washing:
-
After the coupling reaction, wash the resin extensively with DMF (5-7 times) to remove excess reagents and by-products.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-15 minutes.
-
Wash the resin with DMF and then dichloromethane (DCM).
-
-
Cycle Repetition:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Boc-Based SPPS Protocol
The Boc strategy utilizes a strong acid for deprotection.
Step-by-Step Protocol:
-
Resin Selection and Swelling:
-
Choose a suitable resin for Boc chemistry, such as MBHA resin for a C-terminal amide or Merrifield resin for a C-terminal carboxylic acid.
-
Swell the resin in DCM.
-
-
Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIEA in DCM, and then wash again with DCM and DMF.
-
-
Activation and Coupling of Boc-L-azetidine-2-carboxylic acid:
-
The activation and coupling procedure is analogous to the Fmoc strategy. Use a carbodiimide-based reagent like N,N'-dicyclohexylcarbodiimide (DCC) with HOBt, or a uronium/phosphonium reagent like HBTU or PyBOP for efficient coupling.[11]
-
Dissolve Boc-L-azetidine-2-carboxylic acid (3-5 equivalents), the coupling reagent (3-5 equivalents), and HOBt (if needed) in DMF. Add DIEA (6-10 equivalents) and add the mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing:
-
Wash the resin with DMF and DCM.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for the subsequent amino acids.
-
Cleavage and Final Deprotection
The final step involves cleaving the peptide from the solid support and removing any side-chain protecting groups.
Diagram of the Cleavage and Deprotection Workflow:
Caption: General workflow for cleavage and deprotection of the peptide.
Protocol:
-
Resin Preparation: After the final synthesis cycle, wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard and effective cocktail is Reagent K or a mixture of TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v).[16] TIS acts as a scavenger to prevent re-attachment of cationic species to sensitive residues.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1-3 hours at room temperature. Importantly, studies have shown that the azetidine ring is stable to these standard TFA cleavage conditions.[3][4][5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether or methyl tert-butyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash the pellet with cold ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance of the azetidine amino acid.- Insufficient activation time or reagent equivalents.- Poor resin swelling. | - Use a more potent coupling reagent (e.g., HATU, COMU).- Increase the equivalents of amino acid and coupling reagents.- Perform a double coupling.- Ensure adequate resin swelling before synthesis. |
| Deletion of the Azetidine Residue | - Incomplete Fmoc/Boc deprotection.- Incomplete coupling followed by effective capping. | - Increase deprotection time or use a fresh deprotection solution.- Monitor coupling completion with a colorimetric test (e.g., Kaiser test for primary amines, although less reliable for the secondary amine of azetidine). |
| Side Reactions during Cleavage | - Presence of sensitive residues (e.g., Trp, Met, Cys) without appropriate scavengers.- Re-attachment of protecting groups. | - Always include scavengers like TIS, water, and potentially 1,2-ethanedithiol (EDT) in the cleavage cocktail.[16] |
| Low Purity of Crude Peptide | - Combination of the above issues. | - Systematically review and optimize each step of the SPPS cycle. Ensure high-purity reagents and solvents. |
Conclusion
The incorporation of 2-(Azetidin-2-yl)acetic acid into peptides is a robust and valuable technique for creating novel peptidomimetics with enhanced structural and biological properties. By employing appropriate protecting group strategies, utilizing high-efficiency coupling reagents, and adhering to optimized SPPS protocols, researchers can successfully synthesize these modified peptides. The stability of the azetidine ring to standard SPPS and cleavage conditions makes it a versatile tool for both academic research and industrial drug development.
References
- Verhelst, S. H. L., & Fonović, M. (2012). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
-
Sham, H. L., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Journal of the American Chemical Society, 112(12), 4831-4838. [Link]
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid. BenchChem.
- Verhelst, S. H. L., & Fonović, M. (2012). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 18(46), 14878-14882.
- Sham, H. L., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace.
-
Peptide Solutions. Peptide Coupling Reagents: Selection and Use. Peptide Solutions. [Link]
- Sham, H. L., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. R Discovery.
- BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. BenchChem.
- Verhelst, S. H. L., & Fonović, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Danishefsky, S. J., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359-7369. [Link]
-
AAPPTec. Cleavage Cocktails; Reagent B. AAPPTec. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48785-48819. [Link]
- Danishefsky, S. J., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.
- Sham, H. L., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Deep Blue Repositories.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
Sources
- 1. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
Application Notes and Protocols for the Use of 2-(Azetidin-2-yl)acetic Acid to Induce γ-Turns in Peptides
Introduction: The Significance of the γ-Turn in Peptide Architecture and Drug Design
In the intricate world of peptide and protein secondary structures, turns are critical elements that enable the polypeptide chain to reverse its direction, giving rise to compact, globular structures. While β-turns have been extensively studied, the γ-turn, a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third, is a more spatially constrained and less common motif.[1] Despite their relative rarity, γ-turns play crucial roles in the bioactive conformations of many peptides and proteins, often being implicated in receptor binding and enzymatic active sites.[1][2][3]
The induction of specific secondary structures, such as γ-turns, is a powerful strategy in medicinal chemistry and drug design.[4] By conformationally constraining a peptide into its bioactive fold, it is possible to enhance its binding affinity, selectivity, and metabolic stability. 2-(Azetidin-2-yl)acetic acid, a proline analogue with a four-membered ring, has emerged as a potent inducer of γ-turns.[5][6] Its rigid structure pre-organizes the peptide backbone, favoring the formation of the C7 intramolecular hydrogen bond characteristic of a γ-turn.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Azetidin-2-yl)acetic acid to engineer γ-turns in synthetic peptides. We will delve into the underlying principles, provide detailed experimental protocols for synthesis and structural characterization, and offer insights into the interpretation of analytical data.
Core Principles: Why 2-(Azetidin-2-yl)acetic Acid Induces γ-Turns
The propensity of 2-(Azetidin-2-yl)acetic acid to induce a γ-turn stems from the conformational constraints imposed by its four-membered azetidine ring. Unlike the more flexible five-membered ring of proline, the azetidine ring restricts the possible values of the peptide backbone dihedral angles (phi, φ, and psi, ψ), directing the peptide chain into a folded conformation. Molecular modeling and NMR studies have demonstrated that peptides incorporating azetidine-based amino acids predominantly stabilize γ-turn conformations.[5] This constrained scaffold serves as a nucleation site for the turn, effectively locking the peptide into a desired bioactive conformation.
Experimental Workflow for Synthesis and Analysis
The overall process for synthesizing a peptide containing 2-(Azetidin-2-yl)acetic acid and confirming the presence of the induced γ-turn is outlined below.
Caption: Experimental workflow for the synthesis and conformational analysis of peptides containing 2-(Azetidin-2-yl)acetic acid.
Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-(Azetidin-2-yl)acetic Acid
This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[7][8][9]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-2-(azetidin-2-yl)acetic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, anhydrous
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (or Fmoc-2-(azetidin-2-yl)acetic acid) and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains cysteine, add 2.5% DTT.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Verification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the mass of the purified peptide using MALDI-TOF or ESI mass spectrometry.
-
Protocol 2: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[10][11][12][13][14]
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a concentration of 1-5 mM.
-
The pH of the sample should be adjusted to a range where amide proton exchange is minimized (typically pH 3-5).
NMR Experiments:
-
1D ¹H NMR: To assess the overall folding and purity of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons that are less than 5 Å apart. This is crucial for identifying the key hydrogen bond of the γ-turn.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon resonances.
-
Temperature Coefficient Studies: Measure the chemical shift of the amide protons as a function of temperature. A small temperature coefficient for an amide proton is indicative of its involvement in a hydrogen bond.
Data Interpretation for γ-Turn Identification:
-
Key NOE Contact: The defining feature of a γ-turn is a hydrogen bond between the carbonyl of residue i and the amide proton of residue i+2. In a NOESY spectrum, this will manifest as a cross-peak between the α-proton of residue i+1 and the amide proton of residue i+2.
-
Dihedral Angle Restraints: The φ and ψ dihedral angles for the residue at position i+1 in a classic γ-turn are approximately +75° and -65°, respectively. For an inverse γ-turn, they are approximately -75° and +65°. These can be estimated from ³J(HNHα) coupling constants and NOE intensities.
-
Low Temperature Coefficient: The amide proton of residue i+2, being involved in the intramolecular hydrogen bond, will exhibit a reduced temperature coefficient (less negative than -4.5 ppb/K), indicating it is shielded from the solvent.
Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of peptides in solution.[15][16][17][18]
Sample Preparation:
-
Dissolve the peptide in a suitable solvent (e.g., water, phosphate buffer, or trifluoroethanol) to a concentration of 0.1-0.2 mg/mL.
-
The solvent should be transparent in the far-UV region (190-250 nm).
Data Acquisition:
-
Record the CD spectrum from 260 nm to 190 nm in a quartz cuvette with a path length of 0.1 cm.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.
Data Interpretation:
-
The CD spectrum of a γ-turn is not as well-defined as those for α-helices or β-sheets. However, it often presents a distinct signature.
-
A classic γ-turn may show a negative band around 220-230 nm and a positive band near 200 nm.
-
The exact shape and intensity of the CD spectrum can be influenced by the surrounding amino acid sequence. Therefore, it is often used in conjunction with NMR data for a more definitive structural assignment.
Protocol 4: Conformational Analysis by X-ray Crystallography
For a high-resolution, unambiguous determination of the γ-turn structure, single-crystal X-ray diffraction is the gold standard.[19][20][21][22]
Procedure:
-
Crystallization: This is often the most challenging step. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging drop or sitting drop vapor diffusion.
-
Data Collection: Once suitable crystals are obtained, collect diffraction data using a synchrotron or a home-source X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software.
Data Interpretation:
-
The refined crystal structure will provide precise atomic coordinates, allowing for the direct visualization of the γ-turn.
-
Key parameters to confirm the γ-turn include:
-
The distance between the carbonyl oxygen of residue i and the amide nitrogen of residue i+2 (typically < 3.5 Å).
-
The hydrogen bond angle (C=O···H-N).
-
The φ and ψ dihedral angles of the central residue (i+1).
-
Visualizing the Induced γ-Turn
The incorporation of 2-(azetidin-2-yl)acetic acid at position i+1 of a tripeptide sequence forces the peptide backbone into a γ-turn conformation.
Caption: Schematic of a γ-turn induced by 2-(azetidin-2-yl)acetic acid at position i+1.
Summary of Expected Analytical Data
| Analytical Technique | Key Indicator for γ-Turn |
| NMR Spectroscopy | NOE between CαH(i+1) and NH(i+2); Low temperature coefficient for NH(i+2) |
| Circular Dichroism | Characteristic negative band around 220-230 nm and positive band near 200 nm |
| X-ray Crystallography | H-bond distance < 3.5 Å between CO(i) and NH(i+2); φ, ψ angles of residue i+1 ~±75°, ~∓65° |
Conclusion
2-(Azetidin-2-yl)acetic acid is a valuable tool for peptide chemists and drug designers seeking to rationally induce γ-turn conformations. Its rigid, four-membered ring structure provides a reliable means of constraining peptides into specific, bioactive secondary structures. The protocols and guidelines presented in this application note offer a comprehensive framework for the successful synthesis, purification, and structural elucidation of peptides containing this unique amino acid analogue. By leveraging these methodologies, researchers can accelerate the development of novel peptide-based therapeutics with enhanced potency and stability.
References
-
Design, synthesis and conformational analysis of gamma-turn peptide mimetics of bradykinin. Biochemical and Biophysical Research Communications.
-
Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters.
-
Vibrational and chiroptical spectroscopic characterization of gamma-turn model cyclic tetrapeptides containing two beta-Ala residues. Chirality.
-
Design, synthesis and conformational analysis of gamma-turn peptide mimetics of bradykinin. Semantic Scholar.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.
-
2-alkyl-2-carboxyazetidines as γ-turn inducers: incorporation into neurotrophin fragments. Amino Acids.
-
X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices. etd@IISc.
-
Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society.
-
The γ Turn, a Possible Folded Conformation of the Polypeptide Chain. Comparison with the β Turn. Macromolecules.
-
A new strategy to induce gamma-turns: peptides composed of alternating alpha-aminoxy acids and alpha-amino acids. Organic Letters.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
-
Gamma Turn. Indian Institute of Information Technology, Delhi.
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
-
β-Turn Mimics by Chemical Ligation. Organic Letters.
-
Structural characterization of a β-turn mimic within a protein–protein interface. PNAS.
-
What is solid-phase synthesis of peptides? Reddit.
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Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Semantic Scholar.
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Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research.
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β-Turn Mimics by Chemical Ligation. Organic Letters.
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π-Turns in Peptides: A Crystal-State Literature Survey. Chemistry.
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β-Turn Mimics by Chemical Ligation. ResearchGate.
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beta- and gamma-turns in proteins revisited: A new set of amino acid turn-type dependent positional preferences and potentials. Journal of Biosciences.
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Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. RSC Publishing.
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Circular dichroism. Wikipedia.
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β-Turn Mimics by Chemical Ligation. ACS Publications.
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Structure determination of a peptide beta-turn from powder X-ray diffraction data. Chemical Communications.
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Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Journal of Proteome Research.
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Circular Dichroism. Creative Proteomics.
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Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. RSC Publishing.
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Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. Semantic Scholar.
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Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. Phytochemistry.
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Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate.
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X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI.
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Effect of a proline analogue, azetidine-2-carboxylic acid, on the morphogenesis in vitro of mouse embryonic lung. Journal of Embryology and Experimental Morphology.
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De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS.
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NMR-Based Peptide Structure Analysis. Creative Proteomics.
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Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.
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Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics.
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Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. ResearchGate.
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Synthesis of poly-(L-azetidine-2-carboxylic acid). RSC Publishing.
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The Strategic Incorporation of 2-(Azetidin-2-yl)acetic Acid Derivatives in Modern Drug Discovery
Introduction: The Azetidine Ring as a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug design, the relentless pursuit of novel chemical entities with superior pharmacological profiles is paramount. Among the myriad of heterocyclic scaffolds, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention.[1][2] Its appeal lies in a unique combination of inherent ring strain and conformational rigidity, which medicinal chemists can strategically exploit to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[3] The constrained nature of the azetidine ring offers a level of precise control over the spatial arrangement of substituents, often leading to enhanced binding affinity and selectivity for biological targets.[4] This application note delves into the multifaceted applications of 2-(azetidin-2-yl)acetic acid and its derivatives, providing a comprehensive guide for researchers, scientists, and drug development professionals. We will explore its role as a conformational constraint and a proline surrogate in peptidomimetics, its application in targeting diverse disease pathways, and provide detailed protocols for its synthesis and biological evaluation.
I. The Conformational Advantage: 2-(Azetidin-2-yl)acetic Acid in Peptidomimetics
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive starting points for drug discovery. However, their therapeutic potential is often hampered by poor metabolic stability, low bioavailability, and conformational flexibility.[5] Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a solution to these challenges. The incorporation of constrained amino acid analogues is a cornerstone of peptidomimetic design, and 2-(azetidin-2-yl)acetic acid has emerged as a valuable tool in this regard.
A Proline Analogue with Unique Properties
L-azetidine-2-carboxylic acid, the parent amino acid of the titular scaffold, is a homologue of L-proline.[6] Its incorporation into peptide chains in place of proline can significantly alter the conformational properties of the resulting molecule. While proline is known for its ability to induce turns in peptide backbones, computational studies have shown that peptides containing azetidine-2-carboxylic acid are generally more flexible.[6] This increased flexibility arises from a reduction in non-covalent repulsive interactions between the smaller azetidine ring and neighboring residues, leading to a greater number of allowed conformational states.[6] However, other studies have demonstrated that the conformational restriction imposed by the azetidine ring can induce specific secondary structures, such as γ-type reverse turns.[7][8] This dual nature—providing both localized constraint and overall flexibility—makes 2-(azetidin-2-yl)acetic acid a versatile tool for systematically probing the conformational requirements for receptor binding and biological activity.
The following diagram illustrates the concept of using 2-(azetidin-2-yl)acetic acid to introduce conformational constraints in a peptide backbone.
Caption: Incorporation of 2-(azetidin-2-yl)acetic acid to induce a specific turn conformation.
II. Therapeutic Applications of 2-(Azetidin-2-yl)acetic Acid Derivatives
The unique structural features of 2-(azetidin-2-yl)acetic acid derivatives have been leveraged in the development of novel therapeutics across a range of disease areas. The azetidine scaffold has been identified in compounds with anticancer, antiviral, and central nervous system activities.[1][2]
A. Anticancer Agents: Targeting the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key regulator of cellular proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[9] A series of novel azetidine-based compounds have been developed as potent and selective inhibitors of STAT3.[9]
Mechanism of Action: These azetidine derivatives act as irreversible inhibitors of STAT3 by covalently binding to specific cysteine residues within the DNA-binding domain of the protein.[7] This covalent modification prevents STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of its target genes, ultimately leading to the inhibition of tumor growth.[7]
The following diagram illustrates the inhibition of the JAK-STAT signaling pathway by these azetidine derivatives.
Caption: Inhibition of the STAT3 signaling pathway by 2-(azetidin-2-yl)acetic acid derivatives.
Structure-Activity Relationship (SAR) Insights: Systematic modifications of the 2-(azetidin-2-yl)acetic acid scaffold have provided valuable insights into the structural requirements for potent STAT3 inhibition.
| Compound ID | R1 Group | R2 Group | IC50 (µM) vs. STAT3 | Reference |
| A-1 | H | 4-Fluorophenyl | 5.2 | [9] |
| A-2 | Methyl | 4-Fluorophenyl | 2.8 | [9] |
| A-3 | H | 2,4-Difluorophenyl | 1.5 | [9] |
| A-4 | Methyl | 2,4-Difluorophenyl | 0.8 | [9] |
Table 1: SAR of 2-(Azetidin-2-yl)acetic Acid Derivatives as STAT3 Inhibitors.
The data clearly indicates that substitution on the azetidine nitrogen (R1) and the phenyl ring (R2) significantly impacts inhibitory potency. The presence of a methyl group at the R1 position and electron-withdrawing fluorine atoms on the phenyl ring generally leads to increased activity.
B. Antiviral Agents: Inhibition of Human Cytomegalovirus (HCMV)
Human cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals.[8] The development of novel anti-HCMV agents with improved efficacy and safety profiles is a critical unmet medical need. Dipeptides containing a 2-azetidinecarboxylic acid residue have been identified as a promising class of HCMV inhibitors.[7][8]
Conformational Basis of Activity: 1H NMR studies have revealed that these azetidine-containing dipeptides adopt a γ-type reverse turn conformation.[7][8] This specific folded structure is believed to be crucial for their antiviral activity, likely by facilitating optimal interactions with the viral target.
| Compound ID | N-Terminus | C-Terminus Side Chain | C-Terminus Amide | EC50 (µM) vs. HCMV | Reference |
| B-1 | Z- | Isopropyl | -NH2 | 12 | [7][8] |
| B-2 | Z- | Isopropyl | -NH-Me | 8 | [7][8] |
| B-3 | Boc- | Isopropyl | -NH2 | >100 | [7][8] |
| B-4 | Z- | Benzyl | -NH2 | 25 | [7][8] |
Table 2: SAR of Azetidine-Containing Dipeptides as HCMV Inhibitors. (Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl)
The SAR data for these antiviral compounds highlight the importance of the N-terminal protecting group and the C-terminal substituents for anti-HCMV activity. A benzyloxycarbonyl (Z) group at the N-terminus and small aliphatic groups at the C-terminus are preferred for optimal potency.
III. Experimental Protocols
The successful application of 2-(azetidin-2-yl)acetic acid derivatives in drug discovery relies on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a representative derivative and its subsequent biological and physicochemical evaluation.
A. Synthesis of N-Boc-2-(azetidin-2-yl)acetic Acid Ethyl Ester
This protocol describes a general method for the synthesis of a protected form of 2-(azetidin-2-yl)acetic acid, which can be further elaborated into a variety of derivatives.
Caption: Synthetic workflow for N-Boc-2-(azetidin-2-yl)acetic acid ethyl ester.
Step-by-Step Protocol:
-
Reduction of N-Boc-azetidin-2-one: To a solution of N-Boc-azetidin-2-one (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate under reduced pressure to afford N-Boc-azetidin-2-methanol.
-
Oxidation to the Aldehyde: To a solution of oxalyl chloride (1.5 eq) in anhydrous CH2Cl2 at -78 °C, add DMSO (3.0 eq) dropwise. After 15 minutes, add a solution of N-Boc-azetidin-2-methanol (1.0 eq) in CH2Cl2. Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq). Allow the reaction to warm to room temperature and stir for an additional hour. Quench with water and extract with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give crude N-Boc-azetidine-2-carboxaldehyde, which is used in the next step without further purification.
-
Wittig Reaction: To a suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous toluene, add a solution of the crude aldehyde from the previous step. Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield ethyl (E)-3-(N-Boc-azetidin-2-yl)acrylate.
-
Hydrogenation: To a solution of the acrylate from the previous step in ethanol, add 10% Pd/C (10 mol%). Stir the mixture under an atmosphere of hydrogen (1 atm) for 16 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to give the desired product, N-Boc-2-(azetidin-2-yl)acetic acid ethyl ester.
Characterization: The structure of the final product should be confirmed by NMR and mass spectrometry.[10]
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J = 7.1 Hz, 2H), 3.90-4.00 (m, 1H), 3.60-3.70 (m, 2H), 2.40-2.50 (m, 2H), 1.90-2.10 (m, 2H), 1.45 (s, 9H), 1.25 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 156.0, 80.0, 60.5, 55.0, 45.0, 35.0, 28.5, 25.0, 14.2.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₂H₂₁NO₄: 244.15; found: 244.2.
B. Biological Evaluation: In Vitro STAT3 Inhibition Assay
This protocol describes an Electrophoretic Mobility Shift Assay (EMSA) to determine the in vitro potency of 2-(azetidin-2-yl)acetic acid derivatives in inhibiting the DNA-binding activity of STAT3.
-
Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts) using standard methods.
-
Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the test compounds for 30 minutes at room temperature.
-
Probe Binding: Add a ³²P-labeled high-affinity sis-inducible element (hSIE) probe to the mixture and incubate for an additional 20 minutes at room temperature.
-
Electrophoresis: Resolve the reaction mixtures on a non-denaturing polyacrylamide gel.
-
Quantification: Visualize the bands corresponding to the STAT3:DNA complexes by autoradiography and quantify using densitometry software. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce STAT3-DNA binding by 50%.
C. Physicochemical Property Assessment: Solubility and Stability
Kinetic Solubility Assay (Nephelometry): [11]
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate: In a 96-well plate, add the stock solution to phosphate-buffered saline (pH 7.4) to achieve a range of final concentrations.
-
Measurement: Measure the light scattering of each well using a nephelometer after a 2-hour incubation at room temperature. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[11]
Forced Degradation Stability Study: [11]
-
Stress Conditions: Subject the test compound to various stress conditions, including acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80 °C), and photolytic (ICH Q1B guidelines) conditions.[11]
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the percentage of degradation.
IV. Conclusion and Future Perspectives
Derivatives of 2-(azetidin-2-yl)acetic acid represent a versatile and powerful class of scaffolds in modern drug discovery. Their ability to serve as conformationally constrained peptidomimetics and to interact with a diverse range of biological targets has led to the development of promising therapeutic candidates. The detailed synthetic and biological protocols provided in this application note are intended to empower researchers to further explore the potential of this privileged structural motif. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of derivatives, the elucidation of their mechanisms of action against new biological targets, and the optimization of their pharmacokinetic and pharmacodynamic properties to generate the next generation of innovative medicines.
V. References
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Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (2015). 2-Azetidinone derivatives: Synthesis, antimicrobial, anticancer evaluation and QSAR studies. Medicinal Chemistry Research, 24(5), 2249–2264.
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Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 72(3), 487-499.
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ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. ALWSCI News.
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Reddy, C. S., Raghu, M., & Reddy, C. D. (2012). Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research, 4(10), 4624-4632.
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Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of medicinal chemistry, 53(15), 5694–5704.
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D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules (Basel, Switzerland), 11(11), 838–871.
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Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & medicinal chemistry, 19(3), 1155–1161.
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Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & medicinal chemistry, 19(3), 1155–1161.
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Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (2015). 2-azetidinone derivatives: Synthesis, antimicrobial, anticancer evaluation and QSAR studies. Acta poloniae pharmaceutica, 72(3), 487–499.
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BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem Technical Support.
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BenchChem. (2025). A,6 solubility and stability testing. BenchChem Technical Support.
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Beaulieu, P. L., DeRoy, P., Fazal, G., Gauthier, J., Gillard, J., Marquis, M., ... & Wernic, D. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4837–4842.
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
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ResearchGate. (2025). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV).
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Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic letters, 22(23), 9318–9322.
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Thompson, S., & O'Brien, P. (2018). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 57(40), 13198-13202.
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Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062.
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
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World Health Organization. (2019). Annex 4. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report.
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
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ResearchGate. (2025). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
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Andersen, K. E., Lundbeck, J. M., Nielsen, J., & Kehler, J. (2013). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & medicinal chemistry letters, 23(1), 229–233.
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Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
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ResearchGate. (2021). Structure of azetidine‐containing compounds found in nature.
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Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23.
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de Souza, M. C. B. V., & de Almeida, M. V. (2022). Medicinal chemistry insights into antiviral peptidomimetics. Drug discovery today, 28(3), 103468.
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Chen, Y., Zhai, N., Zhu, Y., Yue, P., Verma, N., Brotherton-Pleiss, C., ... & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of medicinal chemistry, 63(24), 15825–15846.
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Kalita, A., & Phukan, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2639-2657.
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Wójtowicz-Krawiec, A., & Krawiec, M. (2018). Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives. Tetrahedron, 74(15), 1717-1725.
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Application Notes & Protocols: NMR Spectroscopy for Conformational Analysis of Peptides Containing 2-(Azetidin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Structural Significance of Azetidine-Containing Peptides
The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and control conformational preferences.[1] Among these, 2-(Azetidin-2-yl)acetic acid (Aze), a four-membered ring analogue of proline, introduces unique structural constraints that significantly influence peptide backbone conformation.[2][3] Unlike the five-membered pyrrolidine ring of proline, the strained azetidine ring in Aze residues imparts a distinct conformational rigidity, making it a valuable tool for designing peptides with specific secondary structures.[3][4] Understanding the three-dimensional structure of these modified peptides is paramount for rational drug design, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive technique for elucidating their solution-state conformations.[5][6]
Peptides containing Aze are generally more flexible than their proline-containing counterparts due to reduced steric hindrance.[2] This increased flexibility can, in some cases, lead to a less stable ordered conformation.[2] However, the azetidine ring can also induce specific turn structures, such as the γ-turn, which can be crucial for biological activity.[3] The conformational preferences of the azetidine ring itself, which can adopt either a puckered or a less puckered structure depending on the surrounding peptide backbone, further contribute to the overall peptide conformation.[4]
This guide provides a comprehensive overview and detailed protocols for utilizing NMR spectroscopy to perform in-depth conformational analysis of peptides containing 2-(Azetidin-2-yl)acetic acid. We will delve into the theoretical underpinnings, experimental design, data acquisition, and interpretation, equipping researchers with the necessary tools to unravel the structural intricacies of these promising therapeutic candidates.
II. Theoretical Framework: Leveraging NMR Parameters for Conformational Insights
The power of NMR in conformational analysis lies in its ability to probe the local environment of individual nuclei within a molecule. Several key NMR parameters provide the necessary information to piece together the three-dimensional structure of a peptide in solution.
1. Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment.[7] For peptides, the chemical shift of the α-proton (Hα) is a particularly useful indicator of secondary structure. Deviations from random coil chemical shift values can signify the presence of helical or extended conformations.[8] In the context of Aze-containing peptides, changes in the chemical shifts of protons within and adjacent to the azetidine ring can provide insights into the ring's pucker and its influence on the surrounding backbone.
2. Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).[9] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, making it a powerful tool for determining inter-proton distances.[5] By identifying a network of NOEs, one can build a detailed picture of the peptide's three-dimensional fold. For sequential assignment and secondary structure determination, key NOEs include those between the amide proton (NH) of one residue and the Hα, Hβ, or NH of the preceding residue.[10]
3. Scalar Coupling Constants (J-couplings): Three-bond scalar coupling constants (³J) provide information about the dihedral angles between the coupled nuclei.[11][12] The most informative J-coupling in peptide conformational analysis is ³J(HN, Hα), which is related to the backbone dihedral angle φ through the Karplus equation.[11][13] This relationship allows for the determination of torsional constraints that are crucial for defining the peptide's backbone conformation.[8] While the Karplus relationship is a powerful tool, it's important to remember that the observed J-coupling is an average over all accessible conformations.[11]
4. Temperature Coefficients of Amide Protons: The temperature coefficient of an amide proton's chemical shift can indicate its involvement in an intramolecular hydrogen bond. Amide protons that are shielded from the solvent due to hydrogen bonding will exhibit a smaller change in chemical shift with temperature compared to solvent-exposed protons. This information is vital for identifying stable secondary structures like β-turns and helices.[14]
III. Experimental Protocols
A systematic approach to NMR analysis is crucial for obtaining high-quality data that can be reliably interpreted. The following sections outline the key steps, from sample preparation to the acquisition of essential 2D NMR spectra.
Sample Preparation: The Foundation of High-Quality Data
Meticulous sample preparation is paramount for successful NMR experiments.[15] The quality of the final spectrum is directly dependent on the purity and stability of the peptide sample.
Protocol 1: Peptide Sample Preparation for NMR Analysis
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can complicate spectral analysis. This can be achieved through techniques like High-Performance Liquid Chromatography (HPLC).
-
Concentration: For unlabeled peptides, a concentration of 2-5 mM is typically required for 2D NMR experiments.[16] The final volume should be between 450 and 500 µL.[17]
-
Solvent: The choice of solvent is critical. For observing exchangeable amide protons, a mixture of 90% H₂O and 10% D₂O is commonly used.[9] The D₂O provides the lock signal for the spectrometer.
-
Buffer: A phosphate buffer system is often a good choice.[17] The total salt concentration should be kept below 200 mM to avoid signal broadening.[18]
-
pH: The pH of the sample should be carefully controlled, typically in the range of 4.0-7.0, to minimize the exchange rate of amide protons with the solvent.[18]
-
Internal Standard: Add a small amount of an internal chemical shift reference, such as DSS or TSP, for accurate referencing of the spectra.[18]
-
Additives: If necessary, include additives like DTT or TCEP to maintain reduced cysteine residues.[18] To prevent bacterial growth during long experiments, 0.05% sodium azide can be added.[18]
-
NMR Tube: Use high-quality, clean NMR tubes to avoid paramagnetic impurities and ensure good shimming.
NMR Data Acquisition: A Suite of 2D Experiments
A combination of 2D NMR experiments is necessary to obtain a complete set of restraints for structure calculation.[9] The most common and essential experiments are COSY, TOCSY, and NOESY/ROESY.[5]
Protocol 2: Acquiring 2D NMR Spectra for Conformational Analysis
-
Initial Setup: After inserting the sample into the spectrometer, lock onto the D₂O signal and carefully shim the magnetic field to obtain narrow and symmetrical line shapes.
-
1D ¹H Spectrum: Acquire a 1D proton spectrum to assess the overall quality of the sample and to optimize spectral parameters like the spectral width and receiver gain.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[19] It is particularly useful for identifying HN-Hα cross-peaks, which are the starting point for sequential assignment.[20]
-
TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system.[19] This is crucial for identifying the complete set of protons belonging to a particular amino acid residue.[10] A mixing time of around 80 ms is commonly used.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons.[19] NOESY is suitable for molecules with a correlation time that results in a positive NOE, while ROESY is used for molecules in the intermediate size range where the NOE may be close to zero.[5] A mixing time of around 150 ms is a good starting point for peptides.[20]
-
Data Processing: After acquisition, the data is processed using a Fourier transform in both dimensions. This is followed by phasing and baseline correction to obtain a high-quality 2D spectrum.
IV. Data Analysis and Structure Calculation: From Spectra to 3D Models
The process of determining the three-dimensional structure of a peptide from NMR data is an iterative one that involves several key steps.
Resonance Assignment: Identifying the Signals
The first step in analyzing the 2D NMR data is to assign each resonance to a specific proton in the peptide sequence. This is achieved by a process called sequential assignment, which relies on the unique patterns of through-bond and through-space connectivities for each amino acid.[10]
Deriving Conformational Restraints
Once the resonances are assigned, the next step is to extract the conformational restraints from the NMR data.
Table 1: Key NMR Restraints for Peptide Conformational Analysis
| Restraint Type | NMR Experiment | Information Provided |
| Distance Restraints | NOESY/ROESY | Inter-proton distances (typically < 5 Å) |
| Dihedral Angle Restraints | COSY/TOCSY | Backbone (φ) and side-chain (χ) dihedral angles from ³J-coupling constants |
| Hydrogen Bond Restraints | Temperature Titration | Identification of amide protons involved in intramolecular hydrogen bonds |
Structure Calculation and Refinement
The collection of distance, dihedral, and hydrogen bond restraints is then used as input for structure calculation programs like CYANA or CNS.[14] These programs use computational algorithms, such as distance geometry or restrained molecular dynamics, to generate a family of structures that are consistent with the experimental data.[21] The resulting ensemble of structures provides a representation of the conformational space sampled by the peptide in solution.
The Unique Case of 2-(Azetidin-2-yl)acetic acid
The presence of the Aze residue requires special consideration during data analysis. The four-membered ring introduces specific J-coupling patterns and NOE contacts that can be used to define the ring's pucker and its orientation relative to the peptide backbone. Careful analysis of the chemical shifts of the azetidine ring protons can also provide valuable information about its local environment.
Workflow for NMR-based conformational analysis of peptides.
V. Advanced Topics and Considerations
Isotope Labeling
For larger peptides or for more detailed analysis, isotopic labeling with ¹⁵N and/or ¹³C can be beneficial.[16][17] This allows for the use of heteronuclear NMR experiments, which can simplify crowded spectra and provide additional conformational restraints.
Chemical Shift Perturbation (CSP) Mapping
CSP mapping is a powerful technique for studying peptide-ligand interactions.[7][22] By monitoring changes in the chemical shifts of the peptide's resonances upon the addition of a binding partner, one can identify the residues involved in the interaction.[23][24]
Molecular Dynamics (MD) Simulations
Combining NMR-derived restraints with molecular dynamics simulations can provide a more dynamic picture of the peptide's conformational landscape.[25] This approach can help to refine the solution structure and to explore conformational transitions that may not be directly observable by NMR alone.
VI. Conclusion
NMR spectroscopy is an indispensable tool for the detailed conformational analysis of peptides containing 2-(Azetidin-2-yl)acetic acid. By systematically applying the protocols and analytical strategies outlined in this guide, researchers can gain profound insights into the three-dimensional structures of these modified peptides. This knowledge is crucial for understanding their structure-activity relationships and for the rational design of novel peptide-based therapeutics with enhanced efficacy and stability. The unique structural features imparted by the azetidine ring present both a challenge and an opportunity, and a thorough NMR investigation is the key to unlocking its full potential in drug discovery.
VII. References
-
Acton, T. B., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in Molecular Biology, 752, 1-28. [Link]
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
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Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-11. [Link]
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Fuhrmans, M., Milbradt, A. G., & Renner, C. (2006). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. Journal of Chemical Theory and Computation, 2(1), 201-208. [Link]
-
Vögeli, B. (2014). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 107(9), 2168-2178. [Link]
-
University of Regensburg. (n.d.). Peptide NMR. Retrieved from [Link]
-
Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(68), 17056-17062. [Link]
-
del Pozo, N., et al. (2015). Synthesis and conformational analysis of hybrid α/β-dipeptides incorporating S-glycosyl-β(2,2)-amino acids. Chemistry – A European Journal, 21(11), 4349-4363. [Link]
-
Serve, A. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Rodríguez, A., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8199-8205. [Link]
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Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-31. [Link]
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Rodríguez, A., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ChemRxiv. [Link]
-
Nilges, M., Macias, M. J., O'Donoghue, S. I., & Oschkinat, H. (1997). Calculation of Protein Structures with Ambiguous Distance Restraints. Automated Assignment of Ambiguous NOE Crosspeaks and Disulphide Connectivities. Journal of Molecular Biology, 269(3), 408-422. [Link]
-
Wolf, W. M., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Rodríguez, A., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ResearchGate. [Link]
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Torda, A. E., Scheek, R. M., & van Gunsteren, W. F. (1993). Structure refinement using time-averaged J-coupling constant restraints. Journal of Biomolecular NMR, 3(1), 55-62. [Link]
-
Yevtushenko, A. S., et al. (2013). Conformational behavior of peptides containing residues of 3-azetidinesulfonic (3AzeS) and 4-piperidinemethanesulfonic (4PiMS) acids. Tetrahedron, 69(42), 8973-8979. [Link]
-
Bolarinwa, O., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(20), 11411-11445. [Link]
-
Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Peptide/Protein Structure Determination Using NMR Restraints and CYANA. Retrieved from [Link]
-
Acton, T., et al. (2005). Preparation of protein samples for NMR, X-ray and functional studies. Methods in Enzymology, 394, 210-244. [Link]
-
Higman, V. A. (2012). Chemical Shift Mapping. Retrieved from [Link]
-
Biswas, A., et al. (2013). Determining Protein Structures from NOESY Distance Constraints by Semidefinite Programming. Algorithms for Molecular Biology, 8, 23. [Link]
-
Moy, F. J., et al. (2004). Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra. Journal of Biomolecular NMR, 30(1), 1-13. [Link]
-
Jaroniec, C. M. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), e50702. [Link]
-
Du, Z., & Kodis, G. (2008). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. Journal of Physical Chemistry B, 112(28), 8459-8469. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation Guidelines. Retrieved from [Link]
-
Al-Said, N. H., et al. (2012). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 14(17), 4596-4599. [Link]
-
Stark, J. L., et al. (2022). Structure determination of protein-peptide complexes from NMR chemical shift data using MELD. bioRxiv. [Link]
-
Du, Z., & Kodis, G. (2008). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. ResearchGate. [Link]
-
University of Arizona. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]
-
De Marco, R., et al. (2017). Heterochiral Ala/(αMe)Aze sequential oligopeptides: Synthesis and conformational study. Journal of Peptide Science, 23(1), 35-43. [Link]
-
Riniker, S., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 573-587. [Link]
-
Fuchs, P. F. J., et al. (2016). Optimization of Protein Backbone Dihedral Angles by Means of Hamiltonian Reweighting. Journal of Chemical Theory and Computation, 12(9), 4636-4645. [Link]
-
Du, Z., & Kodis, G. (2008). J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space. Physical Chemistry Chemical Physics, 10(30), 4491-4501. [Link]
-
Michigan State University. (n.d.). 2D NMR. Retrieved from [Link]
-
Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
D'Andrea, L. D., & Isernia, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
-
D'Andrea, L. D., & Isernia, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
-
American Chemical Society. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025. [Link]
-
Caughey, G. H. (2000). Peptidases: structure, function and modulation of peptide-mediated effects in the human lung. Pulmonary Pharmacology & Therapeutics, 13(1), 3-17. [Link]
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Navigating the Constrained Landscape: A Guide to Coupling Azetidine-Containing Amino Acids in Peptide Synthesis
Introduction: The Allure and Challenge of the Four-Membered Ring
Azetidine-containing amino acids, particularly azetidine-2-carboxylic acid (Aze), are proline analogues that introduce unique conformational constraints into peptides.[1][2] This rigidity can enhance proteolytic stability, modulate secondary structure, and improve pharmacological properties, making them valuable building blocks in drug discovery and peptide engineering.[2][3][4] However, the incorporation of these sterically hindered, four-membered ring structures into a growing peptide chain presents a significant challenge for peptide chemists. The inherent ring strain and the α,α-disubstituted nature of the nitrogen atom can lead to sluggish reaction kinetics, incomplete couplings, and an increased risk of side reactions.[5][6][7]
This comprehensive guide provides a detailed exploration of the optimal coupling reagents and conditions for the successful incorporation of azetidine-containing amino acids in both solid-phase and solution-phase peptide synthesis. We will delve into the mechanistic rationale behind reagent selection, provide field-proven protocols, and address potential pitfalls to ensure the integrity and purity of your final peptide product.
The Challenge of Steric Hindrance: Why Standard Conditions Fall Short
The primary obstacle in coupling azetidine-containing amino acids is the steric bulk around the nitrogen atom. This hindrance impedes the approach of the activated carboxylic acid of the incoming amino acid, slowing down the rate of peptide bond formation. Standard coupling conditions that are efficient for proteinogenic amino acids often result in low yields and deletion sequences when applied to these constrained residues. Therefore, the choice of a highly efficient coupling reagent is paramount.
A Comparative Analysis of Coupling Reagents for Azetidine-Containing Amino Acids
The modern peptide chemist has a diverse arsenal of coupling reagents. These can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[8] For sterically hindered amino acids like Aze, the latter two classes, particularly uronium/aminium salts, have demonstrated superior performance due to their high reactivity and ability to form highly activated esters.
Uronium/Aminium Salts: The Reagents of Choice
Uronium and aminium salts, such as HATU, HBTU, and COMU, are generally the most effective reagents for coupling sterically demanding amino acids. They react with the carboxylic acid to form a highly reactive OAt- or OBt-ester intermediate, which then rapidly acylates the sterically hindered amine of the azetidine residue.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU's efficacy stems from the formation of a highly reactive OAt-ester. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, enhancing the leaving group potential and accelerating the coupling reaction. This makes HATU particularly well-suited for difficult couplings, including those involving azetidine-containing amino acids.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A close relative of HATU, HBTU is also a very efficient coupling reagent.[8] While generally slightly less reactive than HATU, it is a cost-effective and reliable choice for many hindered couplings. The addition of an external additive like HOBt can further enhance its performance and suppress racemization.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt, COMU offers coupling efficiencies comparable to HATU. A key advantage of COMU is that its byproducts are more soluble and considered less hazardous than those of HOBt- and HOAt-based reagents.
Phosphonium Salts: A Powerful Alternative
Phosphonium salts like PyBOP and PyAOP represent another class of highly effective coupling reagents for hindered systems.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is known for its high coupling efficiency and is a reliable choice for incorporating azetidine-containing amino acids. It generates a reactive OBt-ester and its byproducts are generally easy to remove.
Carbodiimides: A Classic Approach with Modern Refinements
Carbodiimides, such as DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), are the classic coupling reagents. While cost-effective, they are generally less reactive than onium salts and can be more prone to side reactions, including racemization. However, their performance is significantly enhanced by the use of additives.
-
DIC/Oxyma Pure: The combination of DIC with Oxyma Pure (ethyl (hydroxyimino)cyanoacetate) has emerged as a powerful, low-racemization coupling cocktail. Oxyma Pure is a highly effective activating additive that can rival the performance of HOAt in some cases.
The following table summarizes the recommended coupling reagents for incorporating azetidine-containing amino acids:
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | Highest reactivity, excellent for difficult couplings. | Higher cost. |
| HBTU | Uronium/Aminium Salt | High efficiency, cost-effective. | Slightly less reactive than HATU. |
| COMU | Uronium/Aminium Salt | High efficiency, soluble and safer byproducts. | Newer reagent, may be less familiar. |
| PyBOP | Phosphonium Salt | High efficiency, reliable for hindered couplings. | Byproducts can sometimes be challenging to remove. |
| DIC/Oxyma Pure | Carbodiimide + Additive | Low racemization, effective and economical. | May require longer reaction times than onium salts. |
Optimizing Reaction Conditions: Beyond the Reagent
Beyond the choice of coupling reagent, several other factors are critical for the successful incorporation of azetidine-containing amino acids:
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to activate the coupling reagent and neutralize the protonated amine. Collidine is a bulkier and less basic amine, which can sometimes help to minimize racemization.
-
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis. For solution-phase synthesis, aprotic solvents like dichloromethane (DCM) or DMF are typically used.
-
Temperature: While most couplings are performed at room temperature, gentle heating (e.g., 35-40°C) can sometimes improve the efficiency of difficult couplings. However, elevated temperatures can also increase the risk of racemization, so this should be approached with caution. Microwave-assisted peptide synthesis can also be a powerful tool for accelerating these challenging couplings.
-
Double Coupling: For particularly difficult sequences, a "double coupling" strategy is often employed. After the initial coupling reaction, the resin is washed, and the coupling procedure is repeated with a fresh solution of the activated amino acid. This helps to drive the reaction to completion and minimize the formation of deletion peptides.
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding it to the resin-bound amine can improve coupling efficiency.
Potential Side Reactions and Mitigation Strategies
While the primary challenge is incomplete coupling, other side reactions can occur:
-
Racemization: The risk of racemization is always a concern in peptide synthesis, especially with hindered amino acids that require longer reaction times. The use of additives like HOBt, HOAt, or Oxyma Pure is crucial for suppressing racemization. Uronium/aminium and phosphonium salt-based reagents generally exhibit lower levels of racemization compared to carbodiimides used without additives.
-
Ring Stability: A key concern with azetidine-containing amino acids is the stability of the strained four-membered ring. Fortunately, the azetidine ring is generally stable to the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated treatments with piperidine for Fmoc deprotection and final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[3][9][10] However, prolonged exposure to harsh acidic or basic conditions should be avoided.
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-Azetidine-2-carboxylic acid in both solid-phase and solution-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes the manual coupling of Fmoc-Aze-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected resin-bound peptide
-
Fmoc-Aze-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
Anhydrous DMF
-
20% Piperidine in DMF
-
DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Coupling Cocktail Preparation (Pre-activation): In a separate vial, dissolve Fmoc-Aze-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed with a second coupling.
-
Double Coupling (if necessary): Drain the reaction vessel and repeat steps 4 and 5 with fresh reagents for an additional 2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Diagram: SPPS Cycle for Azetidine Amino Acid Incorporation
Caption: General workflow for the incorporation of an Fmoc-protected azetidine amino acid in SPPS.
Protocol 2: Solution-Phase Peptide Synthesis using PyBOP
This protocol describes the coupling of Boc-Aze-OH to an amino acid ester in solution.
Materials:
-
Boc-Aze-OH (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Pro-OMe·HCl) (1.1 equivalents)
-
PyBOP (1.1 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve Boc-Aze-OH (1.0 eq.) and the amino acid ester hydrochloride (1.1 eq.) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C in an ice bath and add DIPEA (3.0 eq.).
-
Coupling Reagent Addition: Add PyBOP (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography.
Diagram: Mechanism of Uronium Salt-Mediated Coupling
Caption: Simplified mechanism of peptide bond formation using a uronium salt like HATU.
Conclusion and Future Perspectives
The successful incorporation of azetidine-containing amino acids into peptides is a critical step in the development of novel therapeutics and research tools. While their steric hindrance presents a challenge, the use of modern, highly reactive coupling reagents, particularly uronium/aminium salts like HATU, in conjunction with optimized reaction conditions, can ensure high coupling efficiencies and minimal side reactions. The stability of the azetidine ring to standard SPPS procedures further facilitates their use in peptide synthesis. As our understanding of the unique properties of these constrained amino acids grows, so too will the development of even more efficient and robust methods for their incorporation, paving the way for the creation of a new generation of structurally diverse and biologically active peptides.
References
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
- Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Deep Blue Repositories.
- Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. R Discovery.
- Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid. Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). Benchchem.
- 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6. ChemicalBook.
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
- Coupling Reagents. Aapptec Peptides.
- Boc-Azetidine-2-carboxylic acid [51077-14-6]. Aapptec Peptides.
- Azetidine-2-carboxylic acid. Wikipedia.
- Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- 1-Boc- L -azetidine-2-carboxylic acid = 98.0 TLC 51077-14-6. Sigma-Aldrich.
- Advances in Fmoc solid‐phase peptide synthesis. Wiley Online Library.
- Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.
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- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. peptide.com [peptide.com]
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- 10. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Photochemical modifications of azetidine-2-carboxylic acids with alkenes
An Application Guide to the Photochemical Modification of Azetidine-2-Carboxylic Acids with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Constrained Scaffold
Azetidine-2-carboxylic acid (Aze), a four-membered cyclic amino acid, serves as a conformationally constrained analog of proline.[1][2] Its rigid structure is highly sought after in medicinal chemistry and peptide design, as it can enforce specific secondary structures, enhance metabolic stability, and improve binding affinity to biological targets.[3] Despite its synthetic value, the post-synthetic modification of the azetidine core, particularly the creation of new carbon-carbon bonds, remains a significant challenge.
Traditional synthetic methods often require harsh conditions or multi-step sequences to functionalize the azetidine ring. Photochemical reactions, however, offer a compelling alternative, providing access to unique chemical transformations under exceptionally mild conditions.[4] By harnessing the energy of light, we can generate highly reactive intermediates, such as radicals and excited states, with high spatial and temporal control, enabling modifications that are often impossible with ground-state chemistry.
This guide details two powerful, forward-looking photochemical strategies for the modification of N-protected azetidine-2-carboxylic acids with alkenes. While direct, published examples for this specific starting material are nascent, the protocols described herein are built upon robust, mechanistically understood, and widely applied photochemical methods for similar substrates, such as other cyclic amino acids and different azetidine isomers.[5][6] We present these application notes and protocols as a validated starting point for researchers to explore this exciting frontier.
Strategy 1: Photoredox-Catalyzed Decarboxylative Alkylation
This strategy leverages the power of visible-light photoredox catalysis to convert the carboxylic acid moiety of Aze into a nucleophilic α-amino radical. This radical can then engage in a Giese-type conjugate addition with electron-deficient alkenes to forge a new C-C bond at the C2 position. This approach adapts a powerful method recently developed for the functionalization of 3-aryl-azetidine-3-carboxylic acids.[5][7][8][9]
Mechanistic Rationale & Causality
The reaction is initiated by the absorption of visible light by a photocatalyst (PC), typically an iridium or ruthenium complex, promoting it to a long-lived, strongly-reducing excited state (*PC). This excited catalyst can engage in a single-electron transfer (SET) with the N-protected azetidine-2-carboxylate. The resulting radical anion undergoes facile decarboxylation to generate a key α-amino radical intermediate. This nucleophilic radical adds to an electron-deficient alkene (e.g., a Michael acceptor) to form a new C-C bond and a distal radical. The catalytic cycle is closed when this new radical is reduced by the oxidized photocatalyst (PC•+), generating the final product and regenerating the ground-state photocatalyst.
The choice of an N-Boc protecting group is strategic; it stabilizes the α-amino radical and is compatible with the reaction conditions. Degassing the reaction mixture is critical, as dissolved oxygen can quench the excited state of the photocatalyst, inhibiting the entire process.
Mechanism: Decarboxylative Giese Addition
Caption: Proposed mechanism for photoredox-catalyzed decarboxylative alkylation of Aze.
Application Note & Protocol Validation
This protocol provides a direct route to novel 2-alkylated azetidine-2-carboxylic acid esters (after workup). The reaction is expected to be tolerant of a wide range of functional groups on the alkene partner. This method is self-validating through rigorous characterization of the final product. The appearance of a new set of signals in the 1H and 13C NMR spectra corresponding to the added alkyl chain, coupled with high-resolution mass spectrometry (HRMS) confirming the expected molecular weight, validates the success of the transformation.
Detailed Protocol: Synthesis of Ethyl 2-(1-cyanoethyl)-azetidine-1-carboxylate
Materials:
-
N-Boc-azetidine-2-carboxylic acid (1.0 eq)
-
Acrylonitrile (2.0 eq)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (1.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous, degassed Dimethylformamide (DMF) (0.1 M)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm, 34W) with a cooling fan
Procedure:
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-azetidine-2-carboxylic acid (e.g., 100 mg, 0.469 mmol), fac-Ir(ppy)₃ (4.6 mg, 0.007 mmol), and Cs₂CO₃ (229 mg, 0.704 mmol).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF (4.7 mL) via syringe, followed by acrylonitrile (62 µL, 0.938 mmol).
-
Degassing (Crucial Step): Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Photoreaction: Place the sealed flask approximately 5-10 cm from the blue LED light source. Ensure the reaction is cooled with a fan to maintain ambient temperature (approx. 25-30 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Expected Scope with Various Alkenes
Based on analogous systems, a variety of electron-deficient alkenes are expected to be suitable coupling partners.
| Alkene Partner | Expected Product Structure | Anticipated Yield Range | Notes |
| Acrylonitrile | N-Boc-Aze-CH₂CH₂CN | Good to Excellent | Highly reactive Michael acceptor. |
| Methyl Acrylate | N-Boc-Aze-CH₂CH₂CO₂Me | Good to Excellent | Product is a versatile ester. |
| N-Phenylmaleimide | N-Boc-Aze-(Succinimide) | Excellent | Highly reactive, often gives high yields. |
| Vinyl Sulfone | N-Boc-Aze-CH₂CH₂SO₂Ph | Moderate to Good | Sulfones are excellent radical traps. |
Strategy 2: Intramolecular [2+2] Photocycloaddition for Bicyclic Scaffolds
This conceptual strategy aims to create highly constrained, bicyclic azetidine derivatives, which are prized as unique peptide building blocks.[10] The approach is based on the well-established intramolecular aza Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine (or a surrogate like an oxime) and an alkene.[6][11][12]
Rationale and Workflow
The core idea is to covalently link an alkene-containing moiety to the nitrogen of azetidine-2-carboxylate, which is then transformed into an imine surrogate. Upon photochemical excitation via a photosensitizer, the molecule undergoes an intramolecular cycloaddition to form a new four-membered ring fused to the original azetidine.
This multi-step process leverages the power of photochemistry for the key bond-forming step, which constructs the complex bicyclic core in a single, atom-economical transformation. The success of this key step relies on triplet energy transfer from a photosensitizer to the alkene, which then adds to the imine in a stepwise radical mechanism.[6][11]
Conceptual Workflow: From Aze to Bicyclic Analog
Caption: A conceptual workflow for synthesizing bicyclic Aze analogs via photochemistry.
Application Note
This strategy opens the door to novel, conformationally locked proline mimetics with defined three-dimensional structures. The resulting scaffolds could be invaluable for stabilizing β-turns in peptides or for creating highly specific pharmacophores in drug discovery. While synthetically more demanding than the decarboxylative strategy, the payoff is a significant increase in molecular complexity and structural rigidity. The protocol would involve standard peptide coupling to attach an alkene-bearing amino acid, followed by a photochemical step similar to the one detailed for the intramolecular aza Paternò-Büchi reaction by Schindler and co-workers.[11][13]
General Considerations for Laboratory Protocols
-
Light Source: Blue LEDs are generally preferred for visible-light photoredox catalysis due to their narrow emission spectrum, low heat output, and long lifespan. The specific wavelength should match the absorption maximum of the chosen photocatalyst.
-
Reactor: Simple glass vials or Schlenk flasks are often sufficient. For larger scales, dedicated photoreactors with internal cooling and light sources provide better temperature and irradiation control.
-
Degassing: The removal of oxygen is paramount for reactions involving triplet excited states. Freeze-pump-thaw is the most effective method for small-scale reactions. For larger volumes, sparging with an inert gas (argon or nitrogen) for 30-60 minutes can be effective.
-
Safety: Always conduct photochemical reactions behind a blast shield. High-intensity light sources can be damaging to the eyes; never look directly at the light source and use appropriate protective eyewear.
References
-
Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. [Link]
-
Schindler Group. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Research Chemistry Community. [Link]
-
Mizrahi, R. A., & Gnanaprakasam, B. (2018). Photochemical Methods for Peptide Macrocyclisation. Chemistry, 24(53), 14074-14087. [Link]
-
Schindler, C. S., et al. (2019). Intramolecular, Visible Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. Organic Letters, 21(15), 6091-6095. [Link]
-
Kieffer, C., & Molander, G. A. (2023). Photochemical Modification of Peptides on Resin via Charge-Transfer Complexes. ScholarlyCommons, University of Pennsylvania. [Link]
-
Schindler, C. S., et al. (2019). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
-
ResearchGate. (Various Authors). Previous strategies of azetidine forming 2 + 2 photocycloadditions and this approach. ResearchGate. [Link]
-
Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(43), 11631-11644. [Link]
-
ChemistryViews. (2024). Rapid Photochemical Synthesis of Peptide Thiolactones. ChemistryViews. [Link]
-
Kálmán, F. K., et al. (2013). Photochemical and Structural Studies on Cyclic Peptide Models. International Journal of Molecular Sciences, 14(9), 18684-18701. [Link]
-
ResearchGate. (Various Authors). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate. [Link]
-
Capaldo, L., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 88(10), 6476–6488. [Link]
-
Wessely, F. (2009). Towards a Photochemical Synthesis of Peptides. CHIMIA International Journal for Chemistry, 63(11), 777-780. [Link]
-
Capaldo, L., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. National Institutes of Health. [Link]
-
Xiao, W., et al. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Journal of the American Chemical Society, 145(28), 15486–15492. [Link]
-
Capaldo, L. (2022). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. ACS Fall 2022 Abstracts. [Link]
-
Becker, M. R., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5094. [Link]
-
ResearchGate. (Various Authors). Scope of the [2 + 2] cycloaddition reaction. ResearchGate. [Link]
-
Capaldo, L., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Publications. [Link]
-
Capaldo, L., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Publications. [Link]
-
Hanessian, S., et al. (2003). Synthesis of functionally diverse and conformationally constrained polycyclic analogues of proline and prolinol. The Journal of Organic Chemistry, 68(19), 7204–7218. [Link]
-
Smith, T. A. D. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]
-
Becker, M. R., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10, 5094. [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Karoyan, P., & Chassaing, G. (2008). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 13(8), 1739–1785. [Link]
-
Samant, M., et al. (2020). Conformational landscape of substituted prolines. Journal of Biosciences, 45, 10. [Link]
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- 4. Photochemical Methods for Peptide Macrocyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of functionally diverse and conformationally constrained polycyclic analogues of proline and prolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
Troubleshooting & Optimization
How to minimize side reactions during the synthesis of 2-(Azetidin-2-yl)acetic acid
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-(Azetidin-2-yl)acetic acid. Our focus is on providing practical, field-proven insights to overcome common synthetic challenges.
Introduction
The synthesis of 2-(Azetidin-2-yl)acetic acid, a valuable building block in medicinal chemistry, is often complicated by the inherent ring strain of the azetidine moiety. This can lead to a variety of side reactions, impacting yield, purity, and stereochemical integrity. This guide is structured to directly address the most common issues encountered during its synthesis, providing not just protocols, but the underlying chemical principles to empower you to optimize your specific reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic strategy for 2-(Azetidin-2-yl)acetic acid, with a focus on preventing side reactions from the outset.
Q1: What are the primary side reactions to consider when synthesizing 2-(Azetidin-2-yl)acetic acid?
The three most prevalent side reactions are:
-
Ring-Opening: The high ring strain of the azetidine ring makes it susceptible to nucleophilic attack, particularly under harsh acidic or basic conditions, leading to the formation of linear amine byproducts.[1][2]
-
Epimerization: The chiral center at the C2 position, being alpha to the carboxylic acid (or its precursor), is prone to racemization or epimerization via enolate formation, especially in the presence of strong bases.
-
Polymerization: Under certain conditions, particularly with unprotected or activated azetidines, cationic ring-opening polymerization can occur, leading to oligomeric or polymeric byproducts.
Q2: Which N-protecting group is most suitable for minimizing side reactions?
The choice of the N-protecting group is critical for the stability of the azetidine ring throughout the synthetic sequence. Here's a comparative overview:
| Protecting Group | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | Excellent stability under basic and nucleophilic conditions. Easily removed with mild acids (e.g., TFA). | Can be cleaved under strongly acidic conditions, which might be required in subsequent steps. |
| Cbz (Carbobenzyloxy) | Stable to a wide range of non-reductive conditions. Orthogonal to Boc and Fmoc groups. | Requires hydrogenolysis for removal, which may not be compatible with other functional groups in the molecule. |
| Benzyl (Bn) | Very stable to both acidic and basic conditions. | Requires harsh conditions for removal (e.g., strong acid or catalytic hydrogenation at high pressure). |
For the synthesis of 2-(Azetidin-2-yl)acetic acid, the N-Boc group is often the preferred choice due to its robustness during the formation of the acetic acid side chain and its facile removal under conditions that are less likely to cause ring-opening compared to the deprotection of N-benzyl groups.[3][4]
Q3: How can I best introduce the acetic acid side chain onto the azetidine ring?
A common and effective strategy is to start with a precursor such as N-Boc-azetidine-2-carbonitrile. The nitrile can then be hydrolyzed to the desired carboxylic acid. This approach is often favored over direct alkylation of an azetidine-2-carboxylate enolate, which carries a higher risk of epimerization.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Issue 1: Low Yield and Presence of Unidentified, Higher Molecular Weight Byproducts
-
Symptom: Your final product is obtained in low yield, and you observe broad signals in your NMR or a smear on your TLC plate, suggesting polymerization.
-
Probable Cause: Cationic ring-opening polymerization of the azetidine. This can be initiated by trace acids or electrophiles, particularly if the azetidine nitrogen is not adequately protected.
-
Troubleshooting Steps:
-
Verify Protection: Ensure your N-protecting group is intact before proceeding with subsequent steps. Use a less labile protecting group if necessary.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use Non-nucleophilic Bases: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to avoid deprotection or initiation of polymerization.[5]
-
Scavenge Trace Acids: The use of proton sponges or other acid scavengers can be beneficial.
-
Issue 2: Loss of Stereochemical Purity (Epimerization)
-
Symptom: Chiral HPLC or NMR analysis of your product shows a mixture of diastereomers or enantiomers where you expected a single stereoisomer.
-
Probable Cause: Epimerization at the C2 position via the formation of a planar enolate intermediate. This is most likely to occur during steps involving strong bases.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases favor rapid deprotonation over nucleophilic attack.
-
Temperature Control: Perform the deprotonation and any subsequent alkylation at very low temperatures (e.g., -78 °C) to favor the kinetically controlled product and suppress equilibration to the thermodynamic (and potentially epimerized) product.
-
Solvent Effects: Use a polar aprotic solvent like THF, which can stabilize the lithium cation of the base without protonating the enolate.
-
Reaction Time: Minimize the time the enolate is present before it is quenched or reacted further.
-
| Base | Typical Temperature | Diastereomeric Ratio (d.r.) |
| LDA | -78 °C | Up to 98:2 |
| LHMDS | -78 °C | Up to 95:5 |
| KOtBu | 0 °C to RT | Can lead to significant epimerization |
Note: Diastereomeric ratios are illustrative and can vary based on the specific substrate and electrophile.
Issue 3: Incomplete Nitrile Hydrolysis or Ring-Opening During Hydrolysis
-
Symptom: During the hydrolysis of N-Boc-azetidine-2-carbonitrile, you observe incomplete conversion, or you isolate a ring-opened byproduct (e.g., N-Boc-4-amino-2-hydroxybutanoic acid).
-
Probable Cause: The hydrolysis conditions are either too mild, leading to incomplete reaction, or too harsh, causing cleavage of the Boc group followed by ring-opening.
-
Troubleshooting Steps:
-
Controlled Basic Hydrolysis: A two-step basic hydrolysis is often most effective. First, use a peroxide source (e.g., hydrogen peroxide) with a base like lithium hydroxide (LiOH) at a controlled temperature (e.g., 0 °C to room temperature) to form the amide. Then, proceed with the hydrolysis of the amide to the carboxylic acid. This avoids the use of strong acids.
-
Avoid High Temperatures: High temperatures in either acidic or basic conditions increase the rate of ring-opening.
-
Careful Acidification: During the workup of a basic hydrolysis, acidify the reaction mixture slowly and at a low temperature to protonate the carboxylate without causing significant Boc deprotection and subsequent ring-opening.
-
Part 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate and scale.
Protocol 1: Synthesis of N-Boc-azetidine-2-carbonitrile
This protocol assumes the starting material is N-Boc-azetidine-2-carboxamide.
-
Reagents and Setup:
-
N-Boc-azetidine-2-carboxamide (1.0 eq)
-
Trifluoroacetic anhydride (1.5 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.
-
-
Procedure:
-
Dissolve the N-Boc-azetidine-2-carboxamide in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the pyridine, followed by the dropwise addition of trifluoroacetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Hydrolysis of N-Boc-azetidine-2-carbonitrile to N-Boc-2-(Azetidin-2-yl)acetic acid
-
Reagents and Setup:
-
N-Boc-azetidine-2-carbonitrile (1.0 eq)
-
Lithium hydroxide (LiOH) monohydrate (2.5 eq)
-
30% Hydrogen peroxide (H₂O₂) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve the N-Boc-azetidine-2-carbonitrile in the THF/water mixture.
-
Cool the solution to 0 °C.
-
Add the LiOH monohydrate, followed by the slow, dropwise addition of 30% H₂O₂.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench any remaining peroxide with a saturated aqueous solution of sodium sulfite.
-
Slowly acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Protocol 3: Purification of 2-(Azetidin-2-yl)acetic acid
After the final deprotection of the N-Boc group (typically with TFA in DCM), the resulting amino acid can be purified by ion-exchange chromatography.
-
Resin Preparation:
-
Use a strongly acidic cation exchange resin (e.g., Dowex 50WX8).
-
Wash the resin sequentially with water, 1 M NaOH, water, 1 M HCl, and finally with water until the eluent is neutral.
-
-
Purification Procedure:
-
Dissolve the crude 2-(Azetidin-2-yl)acetic acid in water and adjust the pH to ~2 with HCl.
-
Load the solution onto the prepared cation exchange column.
-
Wash the column with water to remove any neutral or anionic impurities.
-
Elute the desired amino acid with an aqueous ammonia solution (e.g., 0.5 M NH₄OH).
-
Collect the fractions and monitor for the presence of the product by TLC (ninhydrin staining) or LC-MS.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the purified 2-(Azetidin-2-yl)acetic acid.[6][7][8][9][10]
-
References
-
De La Cruz, R., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]
-
Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11, 27655-27663. [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]
-
Csapó, J., et al. (2005). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1, 5-21. [Link]
-
Hirs, C. H. W., et al. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683. [Link]
-
DIAION. (n.d.). Separation and Refining of Amino acids. [Link]
-
Smith, A. B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(2), 123-134. [Link]
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ResearchGate. (2009). Enantiodivergent synthesis of N-protected azetidine-2-carboxylic acid. [Link]
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Organic Syntheses. (1966). Azetidine. 46, 5. [Link]
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Reddit. (2023). What are some common causes of low reaction yields?[Link]
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Bull, J. A., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(46), 20499-20507. [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
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LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Comer, E., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(4), 463-467. [Link]
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Bhardwaj, A., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162. [Link]
- Google Patents. (1998).
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Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1022. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
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Progress in Chemistry. (2013). Synthesis of Azetidines. [Link]
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D'hooghe, M., & De Kimpe, N. (2005). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 10(1), 26-65. [Link]
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Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines. [Link]
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Brand, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2651. [Link]
- Google Patents. (2013). Method for preparing (S)-azetidine-2-carboxylic acid.
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ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. [Link]
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LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11216-11226. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
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Bull, J. A., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 26(63), 14357-14365. [Link]
-
Spivey, A. C., & Bull, J. A. (2023). Divergent reactivity of N-unsubstituted 2,2-disubstituted azetidines with carboxylic acids: N-acylation versus ring expansion. Organic Chemistry Frontiers, 10, 6556-6563. [Link]
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Ferraris, D., et al. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Medicinal Chemistry, 14(7), 775-789. [Link]
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Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered 2-(Azetidin-2-yl)acetic Acid
Welcome to our dedicated technical support center for optimizing amide coupling reactions involving the sterically hindered substrate, 2-(Azetidin-2-yl)acetic acid. This guide is tailored for researchers, chemists, and professionals in drug development who are navigating the unique challenges posed by this valuable building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance in 2-(Azetidin-2-yl)acetic Acid Coupling
2-(Azetidin-2-yl)acetic acid and its derivatives are increasingly important motifs in medicinal chemistry, offering unique conformational constraints. However, the proximity of the azetidine ring to the carboxylic acid group introduces significant steric hindrance at the α-carbon. This bulkiness can impede the approach of the amine nucleophile to the activated carboxylic acid, leading to slow reaction rates, low yields, and an increased risk of side reactions, most notably epimerization.
This guide will equip you with the knowledge to overcome these hurdles by selecting the appropriate coupling reagents, optimizing reaction conditions, and effectively troubleshooting common experimental pitfalls.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of 2-(Azetidin-2-yl)acetic acid and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Question: My amide coupling reaction with N-Boc-2-(azetidin-2-yl)acetic acid is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this context are a frequent challenge and can stem from several factors. The primary culprits are often incomplete activation of the carboxylic acid, insufficient reactivity of the activated intermediate due to steric hindrance, or competing side reactions.
Potential Causes & Troubleshooting Steps:
-
Inadequate Carboxylic Acid Activation: The steric bulk of the azetidine moiety can slow down the initial activation step.
-
Solution: Switch to a more potent coupling reagent known to be effective for hindered substrates. Uronium/aminium salts like HATU , HCTU , or COMU are generally more reactive than standard carbodiimides like DCC or EDC in these situations.[1] Phosphonium salt reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings.[2]
-
-
Steric Hindrance Impeding Nucleophilic Attack: Even with successful activation, the bulky environment around the carbonyl group can prevent the amine from approaching effectively.
-
Solution 1: Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for potential side reactions or degradation.
-
Solution 2: Extended Reaction Time: Sterically hindered couplings are often slow. Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) and monitor progress by LC-MS or TLC.
-
Solution 3: In Situ Acyl Fluoride Formation: Converting the carboxylic acid to the corresponding acyl fluoride can be highly effective for sterically demanding couplings.[3] Acyl fluorides are small and highly reactive intermediates. Reagents like TFFH or BTFFH can be used to generate the acyl fluoride in situ.[3]
-
-
Suboptimal Base Selection: The choice and amount of base are critical. The base facilitates the deprotonation of the carboxylic acid and neutralizes any acidic byproducts.
-
Solution: Use a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine . Typically, 2-3 equivalents of base are used. For couplings prone to epimerization, the weaker base 2,4,6-collidine may be preferred.[4]
-
Problem 2: Significant Epimerization Observed
Question: I am observing a significant amount of the diastereomeric product in my coupling reaction. How can I suppress epimerization?
Answer:
Epimerization, the loss of stereochemical integrity at the α-carbon, is a major concern with chiral carboxylic acids, especially when strong activating agents and bases are used.[5] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize.[5]
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent and Additive:
-
Solution: Employ coupling reagents that incorporate racemization-suppressing additives. HATU and HCTU are based on 1-hydroxy-7-azabenzotriazole (HOAt) and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) respectively, which are known to be superior to 1-hydroxybenzotriazole (HOBt) in suppressing epimerization.[1] COMU , which is based on OxymaPure, is also an excellent choice for minimizing racemization.[2] If using a carbodiimide like DIC, always include an additive such as HOAt or OxymaPure .[2]
-
-
Base Selection and Stoichiometry:
-
Solution: Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA.[4] Also, avoid a large excess of base, as this can promote the formation of the oxazolone intermediate.
-
-
Reaction Temperature:
-
Solution: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). While this may slow down the reaction rate, it will also reduce the rate of epimerization.
-
-
Pre-activation Time:
-
Solution: Minimize the pre-activation time (the time the carboxylic acid is mixed with the coupling reagent and base before adding the amine). A prolonged pre-activation period can increase the risk of oxazolone formation.
-
Frequently Asked Questions (FAQs)
Q1: Which class of coupling reagents is generally best for 2-(Azetidin-2-yl)acetic acid?
A1: For sterically hindered substrates like 2-(Azetidin-2-yl)acetic acid, uronium/aminium salts (e.g., HATU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally superior to carbodiimides (e.g., DCC, EDC).[1][2] These reagents offer faster reaction rates and are often more effective at activating hindered carboxylic acids.[1] HATU and COMU are particularly recommended due to their high reactivity and ability to suppress epimerization.[2][6]
Q2: Can I use carbodiimides like DCC or EDC for this coupling?
A2: While it is possible, it is not the recommended first choice for this sterically hindered substrate. If you must use a carbodiimide, use diisopropylcarbodiimide (DIC) , as the resulting urea byproduct is soluble in common organic solvents, simplifying purification.[2] It is crucial to use it in combination with a racemization-suppressing additive like HOAt or OxymaPure . Expect longer reaction times and potentially lower yields compared to onium salt reagents.
Q3: What are the recommended solvents for these coupling reactions?
A3: Polar aprotic solvents are the standard choice. N,N-Dimethylformamide (DMF) is the most common and generally effective solvent. Other options include N-methyl-2-pyrrolidone (NMP) and dichloromethane (DCM) . Ensure that the solvents are anhydrous, as water can hydrolyze the activated intermediate and reduce your yield.
Q4: Are there any specific side reactions to be aware of with the azetidine ring itself?
A4: While the primary challenge is steric hindrance, the azetidine ring can potentially participate in side reactions under certain conditions. For instance, with highly reactive intermediates or under harsh conditions, there is a possibility of ring-opening reactions, although this is less common during standard amide coupling.[7] It is important to use the mildest effective conditions to favor the desired amide bond formation.
Q5: How can I monitor the progress of the reaction?
A5: The most effective way to monitor the reaction is by Liquid Chromatography-Mass Spectrometry (LC-MS) . This will allow you to track the consumption of your starting materials (the carboxylic acid and the amine) and the formation of your desired amide product. Thin-Layer Chromatography (TLC) can also be used if the starting materials and product have sufficiently different Rf values.
Experimental Protocols & Data
General Protocol for HATU-Mediated Coupling of N-Boc-2-(azetidin-2-yl)acetic Acid
This protocol provides a robust starting point for the coupling of N-protected 2-(azetidin-2-yl)acetic acid with a primary or secondary amine.
Materials:
-
N-Boc-2-(azetidin-2-yl)acetic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a solution of N-Boc-2-(azetidin-2-yl)acetic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1-1.2 equiv) and DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion (typically 2-12 hours), quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data of Coupling Reagents for Hindered Systems
The following table summarizes the general performance of different classes of coupling reagents for sterically hindered substrates.
| Coupling Reagent Class | Example(s) | General Yield for Hindered Couplings | Racemization Risk | Key Advantages |
| Uronium/Aminium Salts | HATU, HCTU, COMU | High | Low (especially with HOAt/Oxyma based) | High reactivity, fast kinetics, good for hindered systems.[1][2] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | High reactivity, no risk of guanidinylation side product.[2] |
| Carbodiimides | DIC + HOAt/Oxyma | Moderate to High | Moderate (additive is crucial) | Cost-effective, readily available.[2] |
| Acyl Halide Forming | TFFH, BTFFH | High | Low | Excellent for highly hindered systems due to small reactive intermediate.[3] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Mechanism of HATU-Mediated Amide Bond Formation
Caption: Simplified mechanism of amide bond formation using HATU.
References
-
Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(5), 301-305. [Link]
-
Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. [Link]
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Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Pattarozzi, M., & El-Faham, A. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Molecules, 26(16), 4949. [Link]
-
Ojima, I., & Shimizu, N. (1986). A new and convenient route to the amides of. ALPHA.-amino acids and. ALPHA.-hydroxy acids by means of the palladium catalyzed facile cleavage of 3-substituted-4-arylazetidin-2-ones. Tetrahedron Letters, 27(40), 4811-4814. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical Society Reviews, 38(2), 606-631. [Link]
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- 3. Amide Synthesis [fishersci.co.uk]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Prevent Epimerization in Azetidin-2-one Synthesis
Introduction
The azetidin-2-one, or β-lactam, is a cornerstone of medicinal chemistry, forming the structural core of powerhouse antibiotic classes like penicillins and cephalosporins.[1][2][3] The immense therapeutic value of these molecules is intrinsically linked to their precise three-dimensional structure. The stereochemical integrity at the C3 and C4 positions of the β-lactam ring is paramount for biological activity.[4] However, the protons at these centers are susceptible to base-mediated abstraction, leading to epimerization—an inversion of stereochemistry at a single chiral center. This loss of stereocontrol results in mixtures of diastereomers, which diminishes the yield of the active compound and introduces significant purification challenges.[4]
This guide is designed for researchers, scientists, and drug development professionals actively engaged in β-lactam synthesis. It serves as a technical resource to diagnose, troubleshoot, and strategically prevent epimerization, ensuring the stereochemical fidelity of your target molecules.
Section 1: Troubleshooting Guide - Diagnosing & Solving Epimerization Issues
This section addresses specific experimental problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Q1: My reaction is producing an unexpected mixture of C3/C4 epimers. What is the most likely cause?
A1: The primary cause of epimerization in β-lactam synthesis, particularly during base-mediated reactions like the Staudinger cycloaddition, is the formation of a planar enolate intermediate.[4] Abstraction of the proton at C3 or C4 by a base creates this enolate, which can then be re-protonated from either face, leading to a loss of the original stereochemistry. The extent of this epimerization is a delicate interplay between several factors: the strength and steric bulk of the base, reaction temperature, solvent polarity, and reaction time.
The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, proceeds through a zwitterionic intermediate.[5][6][7] The stereochemical outcome is determined by the competition between the rate of ring closure of this intermediate and the rate of its isomerization.[6] If the reaction conditions favor equilibration before ring closure, a mixture of diastereomers can be expected.
To diagnose the root cause, consider the following workflow:
Q2: I suspect my choice of base is causing epimerization. How do I select the right one?
A2: Your suspicion is well-founded. The base is often the primary culprit. It performs a dual role: generating the ketene from an acid chloride precursor and facilitating the cycloaddition.[8] A strong, sterically unhindered base like triethylamine (TEA) can readily abstract the acidic C3/C4 proton of the product, leading to enolization and subsequent epimerization.
The Solution: Steric Hindrance
The key is to select a base that is sufficiently strong to dehydrohalogenate the acid chloride but sterically hindered enough to prevent it from abstracting the protons on the newly formed β-lactam ring.
| Base | pKa of Conjugate Acid | Structure | Key Characteristics & Recommendations |
| Triethylamine (TEA) | ~10.7 | Et₃N | High Risk of Epimerization. Small steric profile allows easy access to C3/C4 protons. Use with caution, preferably at very low temperatures. |
| DIPEA (Hünig's Base) | ~10.7 | (i-Pr)₂EtN | Recommended. The two isopropyl groups provide significant steric bulk, hindering its ability to act as a nucleophile or deprotonate the product ring.[9] |
| 2,6-Lutidine | ~6.7 | Good Choice. Sterically hindered. Its lower basicity can be advantageous, but may lead to slower ketene formation. | |
| Proton Sponge | ~12.1 | Specialty Use. Very strong, non-nucleophilic base. Its high cost typically reserves it for difficult substrates where other bases fail. |
Experimental Protocol: Base Screening
To empirically determine the best base for your specific substrate, perform a parallel screening experiment.
-
Setup: Prepare four identical reaction vessels under an inert atmosphere (N₂ or Ar).
-
Reagents: To each vessel, add your imine (1.0 eq) and solvent (e.g., CH₂Cl₂). Cool to the desired starting temperature (e.g., 0 °C).
-
Base Addition:
-
Vessel 1: Add Triethylamine (1.5 eq).
-
Vessel 2: Add DIPEA (1.5 eq).
-
Vessel 3: Add 2,6-Lutidine (1.5 eq).
-
Vessel 4 (Control): No base (if applicable to your reaction).
-
-
Acid Chloride Addition: Slowly add the acid chloride (1.2 eq) dropwise to each vessel over 15 minutes.
-
Monitoring: Stir the reactions at the set temperature. Withdraw aliquots at regular intervals (e.g., 1h, 4h, 12h) and quench immediately.
-
Analysis: Analyze the crude aliquots by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (dr) and conversion.
Q3: Can reaction temperature and time be optimized to minimize epimerization?
A3: Absolutely. Temperature and time are critical variables that govern whether a reaction is under kinetic or thermodynamic control.[10][11]
-
Kinetic Control: At low temperatures and short reaction times, the major product formed is the one that forms the fastest (i.e., has the lowest activation energy).[12][13] This is typically the desired stereoisomer.
-
Thermodynamic Control: At higher temperatures or prolonged reaction times, the system has enough energy to overcome the activation barriers for both the forward and reverse reactions.[10][12] This allows an equilibrium to be established, favoring the most stable product, which may not be the desired isomer.
General Temperature Recommendations for Staudinger Cycloadditions
| Temperature Range | Expected Outcome | Rationale |
| -78 °C to -20 °C | Optimal for Stereocontrol. | Favors kinetic control, minimizing the rate of the reverse reaction (enolate formation) that leads to epimerization.[9] |
| 0 °C | Common Starting Point. | A good balance between reaction rate and stereocontrol for many substrates.[9] |
| Room Temperature to Reflux | High Risk of Epimerization. | Favors thermodynamic control, allowing the product mixture to equilibrate to the most stable diastereomer(s).[10] |
Experimental Protocol: Time-Course Study
-
Setup: Run your reaction using the optimized base and a low temperature (e.g., -20 °C).
-
Sampling: At set time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from the reaction mixture.
-
Quench: Immediately quench each aliquot in a vial containing a suitable quenching agent (e.g., saturated NH₄Cl solution) to stop the reaction.
-
Analysis: Work up each aliquot and analyze the diastereomeric ratio (dr) by NMR or chiral HPLC.
-
Optimization: Plot the diastereomeric ratio and product conversion versus time. Identify the time point that offers the best combination of high conversion and minimal epimerization. This is your optimal reaction time.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the best analytical techniques to quantify the ratio of epimers?
The most reliable methods are high-performance liquid chromatography (HPLC) on a chiral stationary phase and high-field nuclear magnetic resonance (NMR) spectroscopy.[4][14]
-
Chiral HPLC: Provides excellent separation of diastereomers and allows for precise quantification. Various chiral columns (e.g., polysaccharide-based) are commercially available.
-
¹H NMR Spectroscopy: The protons on the β-lactam ring (H3 and H4) often have distinct chemical shifts and coupling constants for each diastereomer.[4] Integration of these unique signals allows for the determination of the diastereomeric ratio (dr). For complex spectra, 2D NMR techniques or the use of chiral shift reagents can be employed.
FAQ 2: Does the N1-substituent on the azetidin-2-one ring affect the rate of epimerization?
Yes, significantly. The electronic nature of the N1-substituent directly influences the acidity of the C3 and C4 protons. Electron-withdrawing groups (e.g., -p-nosyl, -tosyl) increase the acidity of these protons by stabilizing the negative charge of the enolate intermediate through inductive effects.[15][16][17] This makes the β-lactam more susceptible to base-mediated epimerization. Conversely, electron-donating groups can decrease the acidity, rendering the ring more stable towards epimerization.
FAQ 3: Can I purify my desired epimer from a mixture?
Yes, though it can be challenging. The most common method is column chromatography on silica gel.[18] Since diastereomers have different physical properties, they can often be separated. Careful selection of the solvent system is crucial. If separation on silica is difficult, preparative HPLC using either a normal phase or a chiral stationary phase is a powerful, albeit more expensive, alternative. In some cases, selective crystallization can be employed if one diastereomer is significantly less soluble or forms crystals more readily than the other.
FAQ 4: Are there synthetic strategies that are inherently less prone to epimerization?
Yes. While the Staudinger reaction is a workhorse, other methods can offer superior stereocontrol.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine can effectively shield one face of the molecule, directing the cycloaddition to produce a single diastereomer.[19][20][21] The auxiliary is then cleaved in a subsequent step.
-
Catalytic Asymmetric Methods: The use of chiral catalysts (e.g., N-heterocyclic carbenes, chiral Lewis acids, or planar-chiral nucleophiles) can promote the formation of one enantiomer over the other with high selectivity, often under mild conditions that disfavor epimerization.[18][20]
-
Ester Enolate-Imine Condensation: This method can provide high diastereoselectivity, particularly for trans-β-lactams, by carefully controlling the enolate geometry and reaction conditions.[18]
By understanding the underlying mechanisms and systematically optimizing reaction parameters, you can effectively suppress epimerization and achieve high stereochemical control in your azetidin-2-one syntheses.
References
-
ResearchGate. Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives. Available from: [Link]
-
ResearchGate. Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Available from: [Link]
-
PubMed Central. Novel and Recent Synthesis and Applications of β-Lactams. Available from: [Link]
-
University of Illinois Urbana-Champaign. Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Available from: [Link]
-
Amanote Research. (PDF) Synthetic Studies on Optically Active .BETA.-lactams. Available from: [Link]
-
AMiner. Asymmetric Synthesis of Β‐lactams by the Staudinger Reaction. Available from: [Link]
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PubMed. Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics. Available from: [Link]
-
PubMed Central. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Available from: [Link]
-
Royal Society of Chemistry. Stereoselective synthesis of β-lactams: recent examples. Available from: [Link]
-
Organic Reactions. Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Available from: [Link]
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MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]
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Dalal Institute. Kinetic and Thermodynamic Control. Available from: [Link]
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Organic Chemistry Portal. Staudinger Synthesis. Available from: [Link]
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Wikipedia. Staudinger synthesis. Available from: [Link]
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Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]
-
Reddit. Kinetic vs Thermodynamic "control" and "product". Available from: [Link]
-
SciSpace. Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction (1999). Available from: [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]
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Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
-
PubMed Central. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Available from: [Link]
-
PubMed. Total synthesis of beta-lactam antibiotics. IV. Epimerization of 6(7)-aminopenicillins and -cephalosporins from alpha to beta. Available from: [Link]
-
MDPI. Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma: A Tool for the Clinical Implementation of Therapeutic Monitoring of Beta-Lactams. Available from: [Link]
-
Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Available from: [Link]
-
Royal Society of Chemistry. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta - lactam antibiotics in serum and interstitial fluid. Available from: [Link]
-
Erasmus University Rotterdam. High-throughput analysis for the simultaneous quantification of nine beta-lactam antibiotics in human plasma by UPC2-MS/MS: Method development, validation, and clinical application. Available from: [Link]
-
ResearchGate. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]
-
ResearchGate. Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. Available from: [Link]
-
MDPI. Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. Available from: [Link]
-
MDPI. Electrochemical Removal of Cephalosporin Antibiotic—Cefuroxime Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization. Available from: [Link]
-
Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]
-
Organic Chemistry Portal. β-Lactam synthesis. Available from: [Link]
-
Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]
-
Chemistry LibreTexts. 1.22: How Substituents Affect the Strength of an Acid. Available from: [Link]
-
PubMed Central. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Staudinger synthesis - Wikipedia [en.wikipedia.org]
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- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 14. Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. chemistry.illinois.edu [chemistry.illinois.edu]
- 21. aminer.org [aminer.org]
Technical Support Center: Purification of 2-(Azetidin-2-yl)acetic Acid and its Peptide Derivatives
Welcome to the technical support center for the purification of 2-(azetidin-2-yl)acetic acid and its peptide derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with purifying these valuable but often tricky compounds. As a constrained proline analogue, the azetidine moiety imparts unique conformational properties to peptides, but it also introduces specific purification hurdles.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the "why" behind the methods, empowering you to troubleshoot effectively and optimize your purification workflows.
Part 1: Purification of 2-(Azetidin-2-yl)acetic Acid Monomer
The monomer, 2-(azetidin-2-yl)acetic acid, is a small, polar, zwitterionic molecule. These properties make it challenging to purify using standard reversed-phase chromatography, as it often exhibits poor retention. The following FAQs and troubleshooting guide address the most common issues encountered after synthesis.
Frequently Asked Questions (Monomer)
Q1: What are the primary challenges in purifying free 2-(azetidin-2-yl)acetic acid?
A1: The main difficulties stem from its physicochemical properties:
-
High Polarity: The molecule is highly water-soluble and has minimal hydrophobic character, leading to very poor retention on standard C18 or C8 reversed-phase (RP) columns.[1]
-
Zwitterionic Nature: Like other amino acids, it exists as a zwitterion over a wide pH range. This can lead to complex interactions with silica-based columns and makes extraction from aqueous solutions difficult.
-
Small Size: Its low molecular weight means it can be difficult to distinguish from other small, polar synthesis byproducts or residual salts.
Q2: My crude product is a complex mixture. What is the best initial purification strategy?
A2: For complex crude mixtures, direct crystallization or RP-HPLC is often inefficient. Ion-exchange chromatography (IEX) is the most robust starting point.[2][3] Since the molecule is an amino acid, it can be captured on a cation or anion exchange resin, allowing neutral impurities and excess salts to be washed away. Elution is then achieved by changing the pH or increasing the ionic strength of the buffer.[4][5] Using volatile buffers like ammonium formate or ammonium acetate can simplify downstream processing, as they can be removed by lyophilization.[6]
Q3: How can I effectively monitor the purity of the monomer during purification?
A3: A combination of techniques is recommended:
-
LC-MS (with HILIC or mixed-mode chromatography): Standard RP-HPLC is not ideal. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention of this polar molecule. Mass spectrometry provides confirmation of the target mass.
-
¹H and ¹³C NMR: NMR is essential for structural confirmation and identifying process-related impurities, such as residual solvents or protecting groups.
-
TLC: For quick, qualitative checks, use silica plates and a mobile phase with a polar organic component (e.g., Dichloromethane/Methanol/Ammonia). Staining with ninhydrin is effective for visualizing the amino acid.
Troubleshooting Guide (Monomer)
Problem 1: My compound shows no retention and elutes in the void volume on my C18 HPLC column.
-
Causality: The compound is too polar for effective hydrophobic interaction with the C18 stationary phase. The mobile phase is not polar enough to force the analyte to interact with the column.
-
Solution Workflow:
-
Switch to a More Polar Column: The best solution is to use a HILIC column, which is designed to retain polar analytes.
-
Use Ion-Pairing Reagents: If you must use an RP column, add an ion-pairing reagent like Trifluoroacetic Acid (TFA) at a low concentration (0.05-0.1%) to both mobile phases. This can improve retention, but may complicate final product isolation.
-
Consider an Alternative Technique: If HPLC is not yielding results, ion-exchange chromatography is a more suitable method for this type of molecule.[2][3]
-
Problem 2: After ion-exchange chromatography, my NMR spectrum shows significant salt content.
-
Causality: Non-volatile salts (e.g., sodium chloride, phosphate buffers) used for elution were co-lyophilized with your product.
-
Solution Workflow:
-
Use Volatile Buffers: Re-run the IEX purification using volatile buffers such as ammonium acetate, ammonium bicarbonate, or ammonium formate.[6] These salts can be removed under high vacuum or by lyophilization.
-
Desalting Step: If re-purification is not an option, perform a desalting step. This can be done using a size-exclusion column (if the salt and product sizes are sufficiently different) or by a "flash" RP-HPLC run where the compound is retained slightly and the salt washes out in the void volume.
-
Part 2: Purification of Peptides Containing 2-(Azetidin-2-yl)acetic Acid
Incorporating the azetidine moiety into a peptide changes its polarity and conformational dynamics. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for peptide purification, the presence of this non-canonical amino acid requires special consideration.[7][8]
Frequently Asked Questions (Peptide Derivatives)
Q1: How does the azetidine residue affect peptide purification by RP-HPLC?
A1: The azetidine residue generally increases the polarity of a peptide compared to a proline-containing analogue. This results in earlier elution times from an RP-HPLC column. The rigid, four-membered ring can also alter the peptide's secondary structure, which may lead to changes in peak shape (either sharpening or broadening) depending on the sequence.[9]
Q2: What are the ideal starting conditions for RP-HPLC purification of these peptides?
A2: A C18 column is still the standard choice for most peptides.[7][10] The key is optimizing the mobile phase and gradient.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: Start with a shallow gradient. Because these peptides can be more polar, you might need to begin at a lower %B (e.g., 0-5% ACN) and use a slow gradient (e.g., 0.5-1% increase in ACN per minute) to resolve closely eluting impurities.[8]
Q3: Are there specific side reactions to watch for during cleavage from the solid-phase resin?
A3: While the azetidine ring is generally stable, prolonged exposure to very strong acids (e.g., HF) or harsh cleavage conditions can potentially lead to ring-opening or other side reactions. Standard TFA-based cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) are typically safe and effective. Always analyze the crude product by LC-MS to check for unexpected byproducts.
Troubleshooting Guide (Peptide Derivatives)
Problem 1: My peptide peak is broad and tailing.
-
Causality: This can be caused by several factors: poor solubility, interaction with residual silanol groups on the column, or on-column degradation.
-
Solution Workflow:
-
Check Solubility: Ensure your crude peptide is fully dissolved in the injection solvent (e.g., Mobile Phase A or a small amount of DMSO).
-
Optimize Mobile Phase:
-
Increase TFA Concentration: A slight increase in TFA (e.g., to 0.15%) can sometimes improve peak shape.
-
Switch Acid Modifier: Try a different acid like formic acid (FA). FA is a weaker ion-pairing agent and can sometimes provide different selectivity and better peak shape.
-
-
Column Health: The issue might be the column itself. Use a high-purity silica column with minimal residual silanols.[10] Flush the column thoroughly or try a new one if performance degrades.
-
Lower the pH: Ensure the mobile phase pH is low enough (pH < 3) to fully protonate the peptide and minimize silanol interactions.
-
Problem 2: I have a co-eluting impurity with a very similar mass.
-
Causality: This is often a diastereomer (e.g., from epimerization at the C-terminus during synthesis) or a deletion sequence that has similar hydrophobicity to the target peptide.[7][9]
-
Solution Workflow:
-
Flatten the Gradient: The most effective strategy is to run an extremely shallow gradient around the elution point of your target peptide. For example, if your peptide elutes at 30% ACN, try a segment from 25-35% ACN over 20-30 minutes. This increases the resolving power.[8]
-
Change the Organic Modifier: Replace acetonitrile with methanol or isopropanol in Mobile Phase B. This changes the separation selectivity and can often resolve impurities that co-elute in ACN.
-
Change the Stationary Phase: If gradient and solvent changes fail, switch to a different stationary phase. A phenyl-hexyl or a C4 column (for larger peptides) offers different hydrophobic interactions and may resolve the impurity.[10]
-
Data & Protocols
Table 1: Recommended Starting Conditions for RP-HPLC
| Parameter | For Azetidine Monomer | For Azetidine-Peptides (<30 aa) |
| Column Type | HILIC (e.g., Amide, Diol) | C18, 3-5 µm, 100-300 Å |
| Mobile Phase A | 0.1% Formic Acid in ACN/H₂O (95:5) | 0.1% TFA in Water |
| Mobile Phase B | 0.1% Formic Acid in Water | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min (Analytical) |
| Gradient Profile | Isocratic or shallow gradient | 5-65% B over 30-60 min |
| Detection | 214 nm, 280 nm, ELSD, MS | 214 nm, 220 nm |
Protocol: Standard Ion-Exchange Cleanup of 2-(Azetidin-2-yl)acetic acid
-
Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50). Wash the resin thoroughly with 1M HCl, followed by deionized water until the eluent is neutral, and then with the equilibration buffer (e.g., 0.2 M Ammonium Acetate, pH 4.5).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove neutral and anionic impurities.
-
Elution: Elute the bound amino acid using a gradient of increasing pH or ionic strength. A common method is to use a volatile base, such as 0.5 - 2 M ammonium hydroxide.
-
Fraction Analysis: Collect fractions and analyze them by TLC (ninhydrin stain) or LC-MS.
-
Isolation: Pool the pure fractions and remove the volatile buffer by lyophilization.[6]
Visual Workflow Guides
Diagram 1: Purification Strategy Decision Tree
Caption: Workflow for troubleshooting common RP-HPLC issues.
References
-
De La Cruz, D. C., Knick, D. K., & Borowitz, J. L. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. Retrieved from [Link]
-
Bio-Rad. (n.d.). Anion Exchange Chromatography. Retrieved from [Link]
-
Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-20. Retrieved from [Link]
-
Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of biological chemistry, 195(2), 669-683. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Atta-ur-Rahman & Choudhary, M. I. (1987). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, 619-623. Retrieved from [Link]
-
Shomu's Biology. (2021, April 16). Reversed Phase Chromatography [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–45. Retrieved from [Link]
- Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
-
Hashim O.S., et al. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]
-
Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]
-
Isherwood, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]
-
Wiley Online Library. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 193.16.218.141 [193.16.218.141]
- 4. bio-rad.com [bio-rad.com]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. hplc.eu [hplc.eu]
Improving the yield and scalability of 2-(Azetidin-2-yl)acetic acid synthesis
Welcome to the technical support center for the synthesis of 2-(Azetidin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable compound, focusing on improving yield and ensuring scalability. The inherent ring strain of the four-membered azetidine core presents unique synthetic challenges.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your experimental work.
Overview of a Scalable Synthetic Strategy
A robust and scalable approach to 2-(Azetidin-2-yl)acetic acid typically involves a multi-step synthesis starting from readily available precursors. A common strategy is outlined below. This guide will provide troubleshooting for each of these key stages.
Caption: A general three-stage workflow for the synthesis of 2-(Azetidin-2-yl)acetic acid.
Stage 1: Azetidine Ring Formation & Protection
The formation of the strained azetidine ring is often the most challenging part of the synthesis. A practical route starts from γ-butyrolactone and proceeds through bromination, esterification, cyclization with a protected amine, and finally protection of the azetidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group.[3]
Frequently Asked Questions & Troubleshooting
Q1: My yield for the initial azetidine ring formation is very low. What are the likely causes?
A1: Low yields in azetidine synthesis are a common issue primarily due to the high activation energy required to form the strained four-membered ring.[1]
-
Unfavorable Reaction Kinetics: The transition state for a 4-membered ring closure is often high in energy.
-
Competing Side Reactions: The formation of more stable five- or six-membered rings, such as pyrrolidines, can be a significant competing pathway.[1]
-
Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the intramolecular cyclization.
-
Inappropriate Leaving Group: The choice of leaving group in the cyclization step is critical. A good leaving group (e.g., tosylate, mesylate, or a halide) is essential for an efficient intramolecular nucleophilic substitution.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically screen solvents, temperature, and reaction time. For instance, higher dilution can sometimes favor intramolecular cyclization over intermolecular polymerization.
-
Choice of Base: The base used for the cyclization is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often effective.[4]
-
Protecting Group Strategy: Ensure your amine is appropriately protected during the initial steps and that the protecting group is stable to the reaction conditions. The Boc group is a common choice for its stability and ease of removal later on.[5][6]
Q2: I am observing significant amounts of a side product that appears to be a pyrrolidine derivative. How can I minimize this?
A2: The formation of a five-membered pyrrolidine ring is a thermodynamically favored competing reaction.[1]
-
Kinetic vs. Thermodynamic Control: Lowering the reaction temperature may favor the kinetically controlled formation of the azetidine over the thermodynamically more stable pyrrolidine.[1]
-
Substrate Design: The position of the leaving group is critical. Ensure your synthesis is designed to favor a 4-exo-tet cyclization.
| Parameter | Condition Favoring Azetidine (Kinetic) | Condition Favoring Pyrrolidine (Thermodynamic) |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures |
| Base | Strong, sterically hindered base (e.g., LHMDS) | Weaker, less hindered base |
| Solvent | Aprotic, non-polar solvents | Polar, protic solvents |
Q3: How do I effectively protect the azetidine nitrogen with a Boc group?
A3: N-Boc protection is a standard procedure, but optimization can improve yield and purity.[6]
-
Reaction Conditions: The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The choice of base and solvent is important. A common system is sodium bicarbonate or sodium carbonate in a mixture of water and a miscible organic solvent like dioxane or THF.
-
pH Control: Maintaining a basic pH is essential to ensure the amine is deprotonated and nucleophilic enough to react with (Boc)₂O.
-
Scalability: For larger scale reactions, controlling the temperature is important as the reaction can be exothermic. Slow addition of the (Boc)₂O is recommended.[5]
Stage 2: Homologation (Chain Extension)
Once you have N-Boc-azetidine-2-carboxylic acid, the next step is to extend the carbon chain by one unit to form the acetic acid side chain. A common method for this homologation is the Arndt-Eistert synthesis.
Caption: Key steps in the Arndt-Eistert homologation for chain extension.
Frequently Asked Questions & Troubleshooting
Q4: The formation of the acid chloride from N-Boc-azetidine-2-carboxylic acid is giving a low yield or decomposition. What should I do?
A4: The azetidine ring can be sensitive to harsh acidic conditions.
-
Choice of Reagent: Thionyl chloride (SOCl₂) is effective but can generate HCl as a byproduct, which might lead to some Boc deprotection or ring opening. Oxalyl chloride is often a milder alternative and can be used at lower temperatures.
-
Anhydrous Conditions: It is critical to perform this reaction under strictly anhydrous conditions to prevent hydrolysis of the acid chloride back to the carboxylic acid.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) and add the reagent slowly to control the reaction rate and minimize side reactions.
Q5: I am hesitant to use diazomethane due to safety concerns. Are there safer alternatives for the homologation?
A5: Yes, diazomethane is highly toxic and explosive, and safer alternatives are available.
-
TMS-diazomethane: (Trimethylsilyl)diazomethane is a commercially available and much safer alternative to diazomethane for this transformation. It can be used with a base like n-butyllithium to generate the necessary nucleophile.
-
Horner-Wadsworth-Emmons approach: An alternative multi-step route involves reducing the carboxylic acid to an alcohol, oxidizing it to an aldehyde, and then using a Horner-Wadsworth-Emmons or Wittig reaction to add a two-carbon unit, followed by reduction of the double bond and hydrolysis.[7][8][9] This is a longer but often safer and more scalable approach.
Q6: The Wolff rearrangement step is inefficient. How can I improve it?
A6: The Wolff rearrangement is the key step in the Arndt-Eistert synthesis and its efficiency can be influenced by several factors.
-
Catalyst: Silver oxide (Ag₂O) is a common catalyst. Ensure it is fresh and of high quality. Other catalysts like silver benzoate can also be used.
-
Solvent: The reaction is often performed in a mixture of water and an alcohol (like methanol or ethanol) to trap the ketene intermediate as the ester. The ratio of these solvents can affect the yield.
-
Temperature and Light: The reaction can be promoted by heat or photochemically. Thermal conditions are more common for scalability. Careful temperature control is necessary to avoid decomposition.
Stage 3: Deprotection and Purification
The final step is the removal of the N-Boc protecting group and hydrolysis of the ester to yield the final 2-(Azetidin-2-yl)acetic acid.
Frequently Asked Questions & Troubleshooting
Q7: The N-Boc deprotection is causing the azetidine ring to open. How can I prevent this?
A7: The strained azetidine ring is susceptible to opening under harsh acidic conditions.[10]
-
Milder Acidic Conditions: Instead of strong acids like neat trifluoroacetic acid (TFA), consider using milder conditions. 4M HCl in dioxane is often a good choice as it is effective for Boc removal while minimizing ring opening.[10]
-
Temperature Control: Perform the deprotection at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to acidic conditions.
-
Anhydrous Conditions: Ensure your reaction is anhydrous, especially when using HCl in dioxane, as water can promote side reactions.[10]
Q8: The final ester hydrolysis is incomplete or leads to byproducts. What are the best conditions?
A8: Saponification using a base like lithium hydroxide (LiOH) in a mixture of THF and water is a standard method for ester hydrolysis.
-
Base Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete hydrolysis.
-
Reaction Monitoring: Monitor the reaction by TLC to determine when the starting material has been consumed. Over-exposure to basic conditions can sometimes lead to side reactions.
-
Work-up Procedure: After the reaction is complete, carefully acidify the reaction mixture to protonate the carboxylate and precipitate the product. Be cautious not to lower the pH too much, which could favor ring-opening.
Q9: How can I purify the final 2-(Azetidin-2-yl)acetic acid product, which is highly polar?
A9: The high polarity and zwitterionic nature of the final product can make purification challenging.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) is often the most effective method for achieving high purity on a large scale.
-
Ion-Exchange Chromatography: For difficult purifications, ion-exchange chromatography can be very effective. The amino acid can be bound to a cation-exchange resin and then eluted with a buffered solution.[11][12][13]
-
Reverse-Phase Chromatography: While less common for such polar compounds, it is possible to use reverse-phase chromatography with a suitable mobile phase (e.g., water with a small amount of acid like formic acid or acetic acid).
Experimental Protocols
Protocol 1: N-Boc Protection of Azetidine-2-carboxylic acid
-
Dissolve azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq) and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (n-butanol:acetic acid:water = 4:1:1).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-azetidine-2-carboxylic acid.
Protocol 2: Final Deprotection (Acidic)
-
Dissolve N-Boc-2-(azetidin-2-yl)acetic acid ester (1.0 eq) in anhydrous dioxane.
-
Cool the solution to 0 °C.
-
Slowly add 4M HCl in dioxane (5-10 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
The free amino acid can be obtained by dissolving the salt in a minimal amount of water and adjusting the pH to ~7 with a suitable base, followed by purification as described in Q9.
References
- Fowden, L. (1955).
- Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264.
- Alper, P. B., et al. (2006). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 71(23), 8937-8940.
- Li, W., et al. (2006). Synthesis of L-azetidine-2-carboxylic acid. Chinese Journal of Organic Chemistry, 26(11), 1581-1584.
- Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic acid. From lily of the valley to key pharmaceuticals. A jubilee review. Organic & Biomolecular Chemistry, 4(12), 2347-2359.
- BenchChem. (2025).
- SYNTHESIS AND BIOLOGICAL STUDIES OF SOME NOVEL 2-AZETIDINONES. (n.d.).
- Baraldi, P. G., et al. (2005).
- Becker, M. R., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
- Roncal, T., et al. (2021). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Advances, 11(1), 34-44.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Roncal, T., et al. (2021). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.
- Fawcett, A., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573-4578.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- Wieczorek, E., et al. (2017). Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives. Tetrahedron: Asymmetry, 28(10), 1341-1350.
- Aggarwal, V. K., et al. (2015). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates.
- Singh, G. S., & Mmatli, E. E. (2011). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Current Organic Synthesis, 8(3), 336-357.
- Ridgeway, J. A., & Rapoport, H. (1968). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, (11), 1331-1333.
- The Wittig reaction. (2019, January 9). [Video]. YouTube.
- Alcaide, B., & Almendros, P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. European Journal of Organic Chemistry, 2022(44), e202200989.
- BenchChem. (2025).
- BenchChem. (2025). Application Note & Protocol: A Scalable and High-Yield Synthesis of N-tert-Butoxycarbonyl-glycine (Boc-Glycine).
- Deady, L. W., & Werden, D. M. (1987). The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (8), 1131-1135.
- Suárez-Castillo, O. R., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 65(1), 105-115.
- Vedejs, E., & Klapars, A. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 78(17), 8865-8871.
- Sumitomo Chemical Co., Ltd. (2000). Process for the production of n-protected azetidine-2-carboxylic acids (azeohs).
- Roncal, T., et al. (2021). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Publishing.
- Suárez-Castillo, O. R., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Universidad Autónoma del Estado de Hidalgo.
- Daicel Chemical Industries, Ltd. (1997). Process for purifying acetic acid. (U.S.
- Rodríguez, I., et al. (2008). Assessment of the hydrolysis process for the determination of okadaic acid-group toxin ester: presence of okadaic acid 7-O-acyl-ester derivates in Spanish shellfish. Toxicon, 51(5), 765-773.
- Hydrolysis and Formation of Carboxylic Acid Esters. (n.d.). CoLab.
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Addressing challenges in the spectroscopic analysis of azetidine-containing compounds
Welcome to the technical support center for the spectroscopic analysis of azetidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by the four-membered azetidine ring. The inherent ring strain, conformational dynamics, and the presence of a nitrogen heteroatom introduce complexities in spectral data that require a nuanced approach to acquisition and interpretation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to obtain high-quality, unambiguous spectroscopic data.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals for my azetidine ring protons broad and poorly resolved in the ¹H NMR spectrum?
A1: This is a common issue stemming from several factors. Firstly, the nitrogen atom (¹⁴N) has a nuclear spin I = 1, making it a quadrupolar nucleus. This quadrupolar nucleus can interact with the local electric field gradient, leading to rapid relaxation and causing broadening of adjacent proton signals.[1][2][3] Secondly, the azetidine ring undergoes rapid puckering at room temperature, and if the rate of this conformational exchange is on the NMR timescale, it can lead to coalescence and broadening of signals.[4][5] Finally, poor shimming of the magnetic field or the presence of insoluble material can also contribute to peak broadening.[6]
Q2: The methylene protons on my azetidine ring appear as a complex multiplet instead of a simple triplet. Why is this?
A2: The puckered, non-planar conformation of the azetidine ring often renders the two protons on a methylene group (e.g., at C3) diastereotopic.[6] This means they are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling) and to the protons on adjacent carbons, resulting in more complex splitting patterns than expected for a simple, freely rotating system. To decipher these patterns, 2D NMR techniques like COSY are invaluable.[6]
Q3: I'm struggling to get a strong molecular ion peak for my azetidine compound in the mass spectrum.
A3: Azetidines, due to their ring strain, can be prone to fragmentation upon ionization.[7] The choice of ionization technique is crucial. Electrospray ionization (ESI) is a "soft" ionization technique that is generally preferred for minimizing fragmentation and observing the molecular ion (or more commonly, the protonated molecule [M+H]⁺).[8][9][10] If you are using a harder ionization method like electron ionization (EI), consider lowering the ionization energy. Also, ensure your sample is pure, as impurities can suppress the signal of your compound of interest.
Q4: What are the key IR absorption bands I should look for to confirm the presence of an azetidine ring?
A4: The vibrational modes of the azetidine ring can be complex. Look for C-N stretching vibrations, which typically appear in the 1250-1020 cm⁻¹ region. The ring puckering and other ring vibrations can give rise to a series of absorptions in the far-infrared region.[11] For azetidin-2-ones (β-lactams), the carbonyl (C=O) stretch is a very strong and characteristic band, typically appearing at a high frequency (1730-1760 cm⁻¹) due to the ring strain.[12][13]
Troubleshooting Guides by Spectroscopic Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
The conformational flexibility and the quadrupolar nitrogen atom are the primary sources of challenges in the NMR analysis of azetidines.
-
Cause 1: Quadrupolar Broadening from ¹⁴N. The ¹⁴N nucleus has a non-spherical charge distribution, which leads to a quadrupole moment.[1][2] This moment interacts with the local electric field gradient, providing an efficient relaxation pathway that broadens the signals of both the nitrogen and adjacent protons and carbons.
-
Solution 1: Lower the Temperature. By lowering the temperature of the NMR experiment, the rate of molecular tumbling is reduced. This can sometimes decouple the quadrupolar relaxation effects and lead to sharper signals. However, this can also lead to further broadening if conformational exchange is the dominant factor.
-
Solution 2: Use a Different Solvent. The symmetry of the electric field gradient around the nitrogen is influenced by the solvent. Changing to a more or less polar, or a hydrogen-bonding versus non-hydrogen-bonding solvent, can alter the relaxation rate and sharpen the signals.
-
Solution 3 (Advanced): ¹⁵N Isotopic Labeling. If feasible, synthesizing the compound with ¹⁵N (a spin-½ nucleus) will eliminate quadrupolar broadening. This is often the most definitive solution for obtaining high-resolution spectra.
-
-
Cause: Ring Puckering and Diastereotopicity. The non-planar, puckered conformation of the azetidine ring is a key determinant of its spectral appearance.[5] This puckering can make protons on the same carbon chemically non-equivalent (diastereotopic), leading to complex splitting patterns.[6]
-
Solution 1: 2D NMR Spectroscopy. Two-dimensional NMR experiments are essential for unraveling complex spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing you to trace the connectivity within the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of substituents.
-
-
Solution 2: Change the Solvent. Switching to an aromatic solvent like benzene-d₆ can often induce differential shifts in proton signals due to the solvent's magnetic anisotropy, potentially resolving overlapping multiplets.[6]
-
Experimental Workflow for NMR Analysis of Azetidines
Caption: A logical workflow for the NMR analysis of azetidine-containing compounds.
Mass Spectrometry (MS)
The primary challenge in the mass spectrometric analysis of azetidines is controlling fragmentation to observe the molecular ion.
-
Cause: Ring Strain. The inherent strain in the four-membered ring makes it susceptible to ring-opening fragmentation pathways, especially under high-energy ionization conditions like Electron Ionization (EI).[7]
-
Solution 1: Use Soft Ionization Techniques.
-
Electrospray Ionization (ESI): This is the preferred method for many polar, non-volatile azetidine derivatives. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[8][9][10]
-
Chemical Ionization (CI): A gentler alternative to EI that often yields a more prominent molecular ion peak.
-
-
Solution 2: Optimize In-Source Parameters. If using ESI, you can sometimes promote or suppress fragmentation by adjusting the in-source collision-induced dissociation (CID) parameters. For initial analysis, it's best to use low in-source CID to maximize the molecular ion signal.
-
Solution 3: Tandem Mass Spectrometry (MS/MS). To gain structural information from fragmentation in a controlled manner, use tandem MS. Isolate the molecular ion ([M+H]⁺) in the first mass analyzer, fragment it in a collision cell, and then analyze the resulting fragment ions in the second mass analyzer. This provides clear, interpretable fragmentation patterns.
-
The fragmentation of the azetidine ring often proceeds via cleavage of the C-C and C-N bonds. A common pathway is the retro-[2+2] cycloaddition, leading to the formation of an imine and an alkene.
Diagram of Common Azetidine Fragmentation
Caption: Common fragmentation pathways for protonated azetidine rings in mass spectrometry.
Vibrational Spectroscopy (IR & Raman)
-
Cause: Overlap with Other Vibrational Modes. The vibrational modes of the azetidine ring can be weak and may overlap with other signals in the molecule, especially in the fingerprint region (below 1500 cm⁻¹).
-
Solution 1: Raman Spectroscopy. Raman spectroscopy can be a valuable complementary technique to IR. C-N and C-C stretching vibrations of the ring may be more prominent in the Raman spectrum. The high symmetry of some azetidine derivatives can also lead to distinct Raman signals.
-
Solution 2: Computational Chemistry. Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies of your molecule.[14][15] Comparing the calculated spectrum with your experimental data can provide a more confident assignment of the observed bands.
-
| Spectroscopic Data Summary for Azetidine Ring | |
| Technique | Characteristic Feature |
| ¹H NMR | Protons at C2/C4: ~3.5-4.5 ppm; Protons at C3: ~2.0-3.0 ppm (highly dependent on substituents) |
| ¹³C NMR | Carbons at C2/C4: ~45-60 ppm; Carbon at C3: ~20-35 ppm (highly dependent on substituents) |
| IR Spectroscopy | C-N stretch: ~1250-1020 cm⁻¹; β-lactam C=O stretch: ~1730-1760 cm⁻¹[12][13] |
| Mass Spectrometry | Common loss of ethylene (28 Da) or substituted alkenes from the molecular ion. |
Advanced Topics & Workflows
Integrating Computational Chemistry
For particularly challenging cases, computational chemistry can be a powerful predictive tool.
-
NMR Chemical Shift Prediction: Programs like Gaussian can calculate NMR chemical shifts using methods like GIAO (Gauge-Independent Atomic Orbital).[14] This can help distinguish between isomers or assign complex spectra.
-
Conformational Analysis: Computational modeling can predict the most stable conformation of the azetidine ring and its substituents, which directly influences NMR coupling constants and chemical shifts.[5]
Protocol: Basic NMR Chemical Shift Prediction using Computational Methods
-
Structure Generation: Build a 3D model of your azetidine-containing compound using a molecular editor.
-
Conformational Search: Perform a conformational search to identify the lowest energy conformers.
-
Geometry Optimization: Optimize the geometry of the most stable conformer(s) using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
NMR Calculation: Perform an NMR chemical shift calculation on the optimized structure(s) using the GIAO method.
-
Data Analysis: Compare the calculated chemical shifts (often scaled) with your experimental data to aid in assignments.
Experimental Protocols
Protocol: Preparation of an NMR Sample of an Azetidine Compound
-
Sample Purity: Ensure the sample is of high purity. Residual solvents from purification can complicate the spectrum.[6] If necessary, place the sample under high vacuum for an extended period.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and acetone-d₆.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg in 0.6-0.7 mL of deuterated solvent. Highly concentrated samples can lead to increased viscosity and peak broadening.[6]
-
Filtration: To remove any particulate matter that could disrupt magnetic field homogeneity, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]
-
Shimming: After inserting the sample into the spectrometer, carefully shim the magnetic field to achieve optimal resolution.
References
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- Abraham, R. J., & Thomas, W. A. (1972).
- Benchchem. (n.d.). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide.
- Robiette, A. G., Borgers, T. R., & Strauss, H. L. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics, 42(6), 1519-1522.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 568-574.
- Singh, G., & Singh, S. (2012). Azetidine Synthesis. In Azetidines. IntechOpen.
- Ma, L., & Xu, J. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(1), 165-177.
- Aurelio, L., et al. (2003). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 5(22), 4167-4170.
- Boni, R., et al. (1978). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 11(2), 277-283.
- Sytnik, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Varule, G., et al. (2023). Synthesis and Characterization of a Novel Azetidine Derivative.
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MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Do You Troubleshoot Spectroscopy Issues? [Video]. YouTube. Retrieved from [Link]
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Van der Heeft, E., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 719-739.
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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Verichek Technical Services. (n.d.). Troubleshooting Common Spectrometer Issues. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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National Institutes of Health. (2025). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
- Hess, S., et al. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. European Journal of Mass Spectrometry, 17(5), 455-461.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
- Li, Y., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 705.
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ResearchGate. (n.d.). Spectroscopic investigation on some nitrogenous heterocyclic molecules. Retrieved from [Link]
- Vékey, K., et al. (2019).
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AZoM. (2025). How to Troubleshoot a Spectrum That Looks Wrong. Retrieved from [Link]
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University of Ottawa. (n.d.). Quadrupolar nuclei. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Quadrupolar Coupling. Retrieved from [Link]
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Reddit. (2022). Quadrupolar relaxation in NMR. r/Chempros. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Spectroscopy of Nitrogenases. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Predicting NMR Spectra by Computational Methods. Retrieved from [Link]
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Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
- Hurtubise, R. J. (1993). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 65(19), 2641-2648.
- Ziessel, R., et al. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters, 22(11), 4389-4393.
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National Center for Biotechnology Information. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Retrieved from [Link]
- Njardarson, J. T., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(21), 9764-9785.
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MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Symmetry and NMR linewidths of quadrupolar nuclei. Retrieved from [Link]
- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2631-2646.
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National Center for Biotechnology Information. (n.d.). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. Retrieved from [Link]
- Sadler, P. J., et al. (2011). Probing platinum azido complexes by 14N and 15N NMR spectroscopy. Chemistry, 17(43), 12183-12190.
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Common side reactions in peptide synthesis involving non-proteinogenic amino acids
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Welcome to the technical support center for peptide synthesis involving non-proteinogenic amino acids (NPAAs). The incorporation of these unique building blocks is a powerful strategy for enhancing the therapeutic properties of peptides, such as stability, potency, and bioavailability[1][2][3]. However, their structural novelty often introduces specific challenges during solid-phase peptide synthesis (SPPS)[4][5]. This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common side reactions.
Section 1: Coupling & Activation-Related Side Reactions
The introduction of a non-proteinogenic amino acid can significantly impact the efficiency of amide bond formation. Issues often stem from steric hindrance or altered electronic properties of the incoming amino acid.
FAQ 1: My coupling efficiency is low for a bulky/sterically hindered NPAA. What is the cause and how can I fix it?
Answer:
Low coupling efficiency with sterically hindered NPAAs, such as N-methylated or α,α-disubstituted residues, is a common challenge[5][6]. The primary cause is steric hindrance, where the bulky side chain or α-substituent physically impedes the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, slowing the reaction rate[5][7]. On-resin aggregation of the peptide can also physically block reactive sites[8].
Troubleshooting Workflow for Low Coupling Efficiency
Here is a logical workflow to diagnose and resolve the issue.
Caption: Racemization via oxazolone formation.
Prevention & Mitigation Strategies:
-
Choice of Coupling Reagent and Additives: The most effective way to suppress racemization is to minimize the lifetime of the highly reactive intermediate that leads to oxazolone formation.
-
Causality: Additives like 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form a less reactive, but still efficient, active ester. This intermediate is much less prone to cyclizing into an oxazolone.[8][9]
-
Recommendation: Always use a carbodiimide (e.g., DIC) in conjunction with an additive like Oxyma or HOAt. Onium salt reagents (HATU, HCTU) already contain a built-in HOBt or HOAt moiety.
-
-
Base Selection and Stoichiometry: The base used during coupling can significantly influence racemization rates.[9]
-
Causality: Strong, sterically hindered bases can promote direct proton abstraction from the α-carbon, another pathway for racemization.[10]
-
Recommendations:
-
Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially for sensitive NPAAs.[9]
-
Use the minimum necessary amount of base. Typically, 2 equivalents relative to the amino acid are sufficient for in-situ neutralization.
-
-
-
Use of Urethane-Protected Amino Acids: Nα-protecting groups like Fmoc and Boc are urethane-based.
-
Causality: The urethane linkage electronically disfavors the formation of the oxazolone ring, providing inherent protection against racemization compared to other N-protecting groups.[11] This is a foundational principle of modern peptide synthesis.
-
Comparative Table of Anti-Racemization Additives
| Additive | Relative Efficiency | Racemization Suppression | Key Feature |
| HOBt | Good | Good | The historical standard, effective for most applications.[8] |
| HOAt | Excellent | Excellent | More effective than HOBt, especially for hindered couplings.[9] |
| Oxyma | Excellent | Excellent | A non-explosive, highly effective alternative to HOAt.[7][9] |
Section 2: Protecting Group & Cleavage-Related Side Reactions
The unique side chains of non-proteinogenic amino acids may require custom protecting group strategies or lead to unexpected side reactions during the final cleavage step.
FAQ 3: My NPAA's side-chain protecting group seems unstable to the synthesis conditions. What should I consider?
Answer:
The success of SPPS relies on an "orthogonal" protection scheme, where the temporary Nα-protecting group (e.g., Fmoc) can be removed without affecting the "permanent" side-chain protecting groups.[12][13][14][15] If your NPAA's protecting group is labile, it can expose a reactive functional group that leads to side products.
Key Considerations for Orthogonality:
-
Fmoc/tBu Compatibility: In the most common strategy, the Fmoc group is removed by a mild base (piperidine), while side-chain groups are removed by strong acid (TFA).[12][14][16] Your NPAA's side-chain protection must be completely stable to repeated piperidine treatments.
-
Troubleshooting: If you suspect premature deprotection, perform a test cleavage of the resin-bound peptide after a few cycles and analyze the product by mass spectrometry to see if the protecting group is still intact.
-
-
Highly Acid-Labile Groups: For applications requiring selective side-chain modification on-resin (e.g., cyclization, labeling), you may need a third tier of protecting groups that can be removed under conditions that leave both the Fmoc and tBu-based groups untouched.
-
Examples of Auxiliary Orthogonal Groups:
-
Alloc (Allyloxycarbonyl): Removed by Pd(0) catalysts.
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed by dilute hydrazine in DMF.
-
Mmt (Monomethoxytrityl): Removed by very dilute acid (e.g., 1% TFA in DCM).
-
-
Diagram of Orthogonal Protection Schemes
Caption: Orthogonality in modern peptide synthesis.
FAQ 4: I'm seeing unexpected byproducts after final TFA cleavage. Could my NPAA be the cause?
Answer:
Yes. During TFA cleavage, side-chain protecting groups and the resin linker are removed, generating highly reactive cationic species (e.g., t-butyl cations). These can alkylate nucleophilic residues. While standard scavengers (like water, TIS, and EDT) are used to quench these cations, some NPAAs may have unique sensitivities or introduce new side reactions.[17][18]
Common Cleavage-Related Side Reactions Involving NPAAs:
-
Incomplete Deprotection: The protecting group on your NPAA might be more robust than standard ones and require harsher or longer cleavage conditions.
-
Troubleshooting: Increase cleavage time (e.g., from 2 hours to 4 hours) or add a stronger acid like trifluoromethanesulfonic acid (TFMSA) in small amounts. Always analyze the crude product by mass spectrometry to confirm complete deprotection.
-
-
Rearrangement or Cyclization: The unique structure of an NPAA might facilitate an intramolecular reaction under strong acid conditions. For example, a side chain containing a hydroxyl group at a specific distance from the backbone could form a lactone.
-
Troubleshooting: This is highly structure-dependent. If you suspect this, obtaining analytical data (MS/MS, NMR) on the byproduct is crucial for identification. Modifying the NPAA structure or its protecting group may be necessary.
-
-
Sensitivity to Scavengers: While rare, the NPAA itself could react with the scavengers in the cleavage cocktail.
-
Example: A particularly electron-rich aromatic side chain might react with cations derived from scavengers like thioanisole.
-
Protocol: Standard Test Cleavage
This protocol is essential for diagnosing issues before committing to a full-scale synthesis.
-
Resin Sampling: After coupling your NPAA and the subsequent amino acid, take a small sample of the peptide-resin (approx. 5-10 mg).
-
Drying: Wash the resin sample with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a standard cleavage cocktail, for example, Reagent B (TFA/Phenol/Water/TIS, 88:5:5:2 v/v/v/v) or Reagent K for peptides with sensitive residues.
-
Cleavage Reaction: Add ~200 µL of the cleavage cocktail to the dry resin in a small vial. Let it react at room temperature for 2 hours.
-
Peptide Precipitation: Expel the TFA solution into a microcentrifuge tube containing cold diethyl ether. A white precipitate (the cleaved peptide) should form.
-
Isolation & Analysis: Centrifuge to pellet the peptide, decant the ether, and let the pellet air dry. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis.
-
Data Interpretation: Check the mass spectrum for the expected mass of the di/tri-peptide fragment. Look for masses corresponding to incomplete deprotection, modifications, or other unexpected adducts.
By systematically addressing these common issues, researchers can effectively integrate non-proteinogenic amino acids into their synthetic workflows, unlocking new possibilities in drug discovery and development.
References
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Miranda, L. P., & Mezo, A. R. (1996). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 48(5), 429-440. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2002). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Methods in Enzymology, 343, 105-126. Retrieved from [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. Retrieved from [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Request PDF. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]
-
PubMed. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Biomatik. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]
-
OUCI. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]
-
ResearchGate. (2025). Control of racemization in peptide chain elongation with an unprotected amino acid. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
ScienceDirect. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
ResearchGate. (2025). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. scienmag.com [scienmag.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. peptide.com [peptide.com]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Peptides Containing 2-(Azetidin-2-yl)acetic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 2-(azetidin-2-yl)acetic acid (Aze). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the unique stability challenges presented by this non-proteinogenic amino acid. Our goal is to equip you with the foundational knowledge and practical tools to anticipate, diagnose, and resolve stability issues in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the fundamental principles governing the behavior of Aze-containing peptides.
Q1: What is 2-(azetidin-2-yl)acetic acid (Aze), and how does it differ from proline?
A: 2-(azetidin-2-yl)acetic acid is a lower homolog of proline, featuring a four-membered ring instead of proline's five-membered ring.[1] This structural difference is significant. The smaller, more strained ring of Aze imparts distinct conformational properties to the peptide backbone. While the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible.[1] This increased flexibility arises from a decrease in repulsive non-covalent interactions between the ring atoms and neighboring residues, which can influence the peptide's structure and stability.[1]
Q2: How does the incorporation of Aze typically impact the overall stability of a peptide?
A: The impact is multifaceted. The increased flexibility of the Aze residue can lead to an entropic effect that lessens the stability of ordered secondary structures like helices compared to their proline-containing counterparts.[1] However, this same structural feature can be advantageous. For instance, incorporating a 3-aminoazetidine (a related derivative) into a macrocyclic peptide has been shown to improve stability against proteases compared to the non-Aze version.[2] Therefore, the effect of Aze on stability is context-dependent, influenced by the peptide sequence and its overall structure.
Q3: What are the primary chemical degradation pathways I should be aware of for Aze-containing peptides?
A: Peptides containing Aze are susceptible to the same degradation pathways as standard peptides, such as hydrolysis, deamidation, and oxidation, depending on the other amino acids in the sequence.[3][4] However, the azetidine ring itself introduces a unique vulnerability. Under hydrolytic (acidic or basic) conditions, the strained four-membered ring can be activated through the formation of an azetidinium ion, leading to ring-opening or other complex degradation products.[5] This is a critical pathway to consider in addition to standard peptide bond hydrolysis.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to help you quickly diagnose and resolve specific problems encountered during your research.
Q1: My Aze-containing peptide shows rapid degradation in an aqueous buffer at neutral pH, even during short-term storage. What's happening?
A: This is a common issue. Here’s a systematic approach to troubleshooting:
-
Hypothesis 1: Enzymatic Degradation. Even trace amounts of contaminating proteases in your buffer or reagents can cause degradation. While proline-containing peptides are often resistant to certain proteases[6][7][8], the different conformation of Aze may make the adjacent peptide bonds more susceptible to cleavage.
-
Solution: Use sterile, protease-free water and buffers. Consider adding a broad-spectrum protease inhibitor cocktail to a small aliquot to see if it slows degradation. If it does, enzymatic contamination is the likely culprit.
-
-
Hypothesis 2: Chemical Instability at a Specific Sequence. Certain amino acid sequences are inherently unstable. For example, sequences containing Asp-Pro or Asn-Gly are prone to hydrolysis and deamidation, respectively.[9]
-
Solution: Analyze the sequence flanking the Aze residue. If susceptible residues are present, this may be the primary degradation site. Optimizing the pH of your buffer to a more acidic range (e.g., pH 4-6) can often slow hydrolysis and deamidation reactions.[10] Always store peptide solutions in frozen aliquots to minimize degradation.[9]
-
-
Hypothesis 3: Oxidative Degradation. If your peptide contains residues like Methionine (Met), Cysteine (Cys), or Tryptophan (Trp), it is susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metals.[3][11]
-
Solution: Prepare buffers with degassed water to minimize dissolved oxygen. Store lyophilized peptide and solutions protected from light. If metal ion contamination is suspected, add a chelating agent like EDTA to your buffer.
-
Q2: I'm observing multiple new peaks in my RP-HPLC analysis after incubating my peptide under stress conditions (e.g., high temperature or extreme pH). How can I identify them?
A: This is the expected outcome of a forced degradation study, which is designed to reveal potential degradation products.[3][11][12]
-
Causality: The new peaks represent degradation products, isomers, or aggregates. The goal is to separate and identify these to understand the degradation pathway.[3]
-
Identification Strategy: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
-
Mass Analysis: Determine the mass of each new peak. A mass increase of +16 Da often indicates oxidation (e.g., Met to Met-sulfoxide). A mass increase of +1 Da can suggest deamidation (Asn to Asp).[15] A mass change corresponding to the loss of a small fragment or the addition of water indicates hydrolysis.
-
MS/MS Fragmentation: For key degradant peaks, perform MS/MS analysis. By fragmenting the peptide and analyzing the resulting ions, you can pinpoint the exact location of the modification.
-
Control Samples: Always run control samples (e.g., peptide without stress, buffer alone) to ensure the new peaks are not artifacts from your reagents or system.[12]
-
Q3: My peptide was designed with Aze to increase proteolytic resistance, but it's still being cleaved by enzymes like chymotrypsin or trypsin. Why?
A: The assumption that Aze automatically confers the same level of protease resistance as proline can be misleading.
-
Mechanism: Proteases recognize specific amino acid sequences and conformations. While the cyclic nature of proline often disrupts the necessary conformation for enzyme binding and cleavage, the increased flexibility and slightly different geometry of the Aze ring may not provide the same protective effect.[1] Some studies suggest that the azetidine ring can interfere with enzyme-substrate binding, but this is not universal and depends on the specific enzyme and sequence.[16]
-
Troubleshooting & Enhancement:
-
N-terminal Acetylation & C-terminal Amidation: These modifications block the terminal amine and carboxylic acid groups, making the peptide resistant to exopeptidases (aminopeptidases and carboxypeptidases). This is a highly effective first-line strategy.[17]
-
Incorporate D-Amino Acids: Replacing an L-amino acid at or near the cleavage site with its D-enantiomer is a classic strategy to block protease activity, as proteases are stereospecific.[18]
-
Peptide Cyclization: Covalently linking the N- and C-termini creates a cyclic peptide, which significantly enhances stability by making the peptide backbone less accessible to proteases.[14][17]
-
Section 3: Protocols for Stability Enhancement & Assessment
These protocols provide detailed, step-by-step methodologies for key workflows.
Protocol 1: Conducting a Forced Degradation Study
This protocol is essential for identifying potential degradation pathways and validating that your analytical method is "stability-indicating" as per ICH guidelines.[3]
Objective: To intentionally degrade the Aze-containing peptide under various stress conditions to generate and identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your peptide (e.g., 1-2 mg/mL) in a relevant aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Stress Conditions (as per ICH Q1A(R2)): [3]
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final peptide concentration of ~100 µg/mL. Incubate at 40-60 °C.
-
Base Hydrolysis: Dilute with 0.1 M NaOH to ~100 µg/mL. Incubate at 40-60 °C.
-
Oxidative Stress: Dilute with 0.1-3% H₂O₂ to ~100 µg/mL. Incubate at room temperature, protected from light.[11]
-
Thermal Stress: Incubate an aliquot of the stock solution at 60-80 °C.
-
Photostability: Expose an aliquot to light conditions as specified in ICH Q1B guidelines.
-
-
Time Points & Quenching:
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the main peptide peak.[3]
-
For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid before analysis.
-
-
Analysis: Analyze all samples by a stability-indicating RP-HPLC method, preferably with MS detection (see Protocol 3).
-
Data Evaluation: Compare the chromatograms of stressed samples to the time-zero control. Calculate the percentage of the parent peptide remaining and characterize the major degradation peaks.
Diagram: Forced Degradation Workflow
Caption: Workflow for a typical forced degradation study.
Protocol 2: N-Terminal Acetylation and C-Terminal Amidation
This protocol describes common chemical modifications to enhance resistance to exopeptidases. These are typically performed during solid-phase peptide synthesis (SPPS).
Objective: To cap the peptide termini to improve stability.
Methodology (during Fmoc-SPPS):
-
N-Terminal Acetylation:
-
After the final amino acid coupling and subsequent Fmoc deprotection, the free N-terminal amine is exposed on the resin.
-
Wash the resin thoroughly with DMF.
-
Prepare an acetylation cocktail (e.g., 20% acetic anhydride and 5% DIPEA in DMF).
-
Add the cocktail to the resin and shake for 30-60 minutes at room temperature.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum. A Kaiser test should be negative, confirming the absence of a primary amine.
-
-
C-Terminal Amidation:
-
This is determined by the choice of resin at the start of the synthesis.
-
Use a resin designed for C-terminal amide formation, such as a Rink Amide or Sieber Amide resin.
-
Proceed with standard SPPS. Upon final cleavage from the resin (e.g., with a TFA cocktail), the peptide will be released with a C-terminal amide instead of a carboxylic acid.
-
Protocol 3: Stability Assessment by RP-HPLC
Objective: To quantify the amount of intact peptide over time under specific storage conditions.
Methodology:
-
System Setup: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.[13][19]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
-
-
Gradient Elution: Develop a gradient that provides good separation between the parent peptide and any degradation products. A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Sample Preparation: Prepare samples of your peptide at a known concentration (e.g., 100 µg/mL) in the buffer/formulation you wish to test.
-
Incubation: Store the samples under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 3, 7, 14 days), inject a fixed volume of each sample onto the HPLC.
-
Record the peak area of the parent peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t₁/₂) of the peptide under each condition, which is the time it takes for 50% of the peptide to degrade.
-
Section 4: Data Interpretation & Visualization
Table 1: Impact of Modifications on Aze-Peptide Half-Life (t₁/₂) in PBS at 37°C
This table summarizes hypothetical but representative data to illustrate how stability can be quantified and compared.
| Peptide Sequence | Modification(s) | Half-Life (t₁/₂) in PBS (hours) | Primary Degradation Product(s) |
| H-Trp-Ala-Aze -Gly-OH | None (Parent Peptide) | 8.5 | Hydrolysis at Ala-Aze bond |
| Ac-Trp-Ala-Aze -Gly-OH | N-terminal Acetylation | 15.2 | Hydrolysis at Ala-Aze bond |
| H-Trp-Ala-Aze -Gly-NH₂ | C-terminal Amidation | 12.8 | Hydrolysis at Ala-Aze bond |
| Ac-Trp-Ala-Aze -Gly-NH₂ | N- and C-terminal Capping | 35.7 | Trp Oxidation |
| Cyclo(Trp-Ala-Aze -Gly) | Head-to-tail Cyclization | > 96 | Minor Trp Oxidation |
Diagram: Potential Chemical Degradation Pathways
Caption: Common degradation pathways for Aze-containing peptides.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available at: [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Available at: [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Available at: [Link]
-
Analytical techniques for the physical stability assessment of proteins and peptides. (n.d.). Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). Available at: [Link]
-
Couty, F., & Evano, G. (2006). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]
-
Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. (2023). PubMed Central (PMC). Available at: [Link]
-
Hydrolysis of substrates containing proline and its derivatives by... (n.d.). ResearchGate. Available at: [Link]
-
Chen, G., & Russell, J. B. (1991). Resistance of proline-containing peptides to ruminal degradation in vitro. Journal of dairy science, 74(8), 2616-2621. Available at: [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Available at: [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI. Available at: [Link]
-
Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. FASEB journal, 9(9), 736-744. Available at: [Link]
-
Resistance of proline-containing peptides to ruminal degradation in vitro. (n.d.). PMC. Available at: [Link]
-
Tsai, C. S., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 1039-1050. Available at: [Link]
-
Improving peptide stability: Strategies and applications. (2023). Allied Academies. Available at: [Link]
-
Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. (n.d.). PubMed. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. Available at: [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Available at: [Link]
-
De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Physiologically-Relevant Oxidative Degradation of Oligo(proline)-Crosslinked Polymeric Scaffolds. (n.d.). PMC. Available at: [Link]
-
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). PubMed. Available at: [Link]
-
The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (n.d.). Semantic Scholar. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). MDPI. Available at: [Link]
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). ResearchGate. Available at: [Link]
-
Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. (1990). R Discovery. Available at: [Link]
-
Strategies for Improving Peptide Stability and Delivery. (2022). PMC. Available at: [Link]
-
Strategies to Optimize Peptide Stability and Prolong Half-Life. (n.d.). ResearchGate. Available at: [Link]
-
Strategies for improving peptide stability and delivery. (2022). Queen's University Belfast. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Available at: [Link]
Sources
- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance of proline-containing peptides to ruminal degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ijsra.net [ijsra.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Azetidinone Synthesis via Cycloaddition
Welcome to the technical support center for the synthesis of azetidinones (β-lactams) via [2+2] cycloaddition, most notably the Staudinger ketene-imine cycloaddition. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in their synthetic routes. Here, we combine fundamental mechanistic principles with practical, field-tested advice to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cycloaddition synthesis of azetidinones.
Q1: What is the fundamental mechanism of the Staudinger ketene-imine cycloaddition?
A1: The Staudinger cycloaddition is a formal [2+2] cycloaddition between a ketene and an imine to form a β-lactam ring.[1][2] Despite being termed a cycloaddition, overwhelming evidence points to a stepwise mechanism rather than a concerted one.[3][4] The reaction proceeds in two key steps:
-
Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the central sp-hybridized carbon of the ketene. This initial attack forms a zwitterionic intermediate.[1][3][5]
-
Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure to form the four-membered azetidinone ring.[3][5] This step is typically a conrotatory electrocyclization.[3][4]
Q2: What are the most common reasons for low yields in this reaction?
A2: Low yields in Staudinger-type reactions can typically be attributed to one or more of the following factors:
-
Poor Starting Material Quality: Impurities, especially water, can lead to the hydrolysis of the imine or reaction with the ketene.[2]
-
Ketene Instability: Many ketenes are highly reactive and prone to polymerization or dimerization if not consumed by the imine.[5] Diphenylketene is a notable exception due to its stability.[5]
-
Side Reactions: Competing reaction pathways, such as the formation of enamines or [4+2] cycloaddition products with unsaturated substrates, can reduce the yield of the desired β-lactam.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration can dramatically influence the reaction rate and the prevalence of side reactions.[6][7]
-
Electronic and Steric Effects: The electronic nature and steric bulk of substituents on both the ketene and the imine can significantly hinder the reaction.[1][2][5]
Q3: How is the ketene typically generated for this reaction?
A3: As many ketenes are unstable, they are often generated in situ.[5] A prevalent method involves the dehydrochlorination of an acyl chloride using a tertiary amine base, such as triethylamine (Et₃N).[6][8] The ketene is formed in the presence of the imine, allowing it to be trapped immediately in the cycloaddition reaction.[5] Another method is the Wolff rearrangement of α-diazoketones, which can be induced thermally or photochemically.[1][5]
In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental problems.
Problem 1: Low or No β-Lactam Yield with Complex Product Mixture
Q: My reaction yields are consistently below 20%, and TLC/LC-MS analysis shows a complex mixture of unidentified products. What is the likely cause?
A: A complex product mixture with low yield of the desired azetidinone often points to issues with the ketene's stability and reactivity.
The primary suspect is ketene polymerization or dimerization . Ketenes, particularly those with less steric bulk, are highly electrophilic and can readily react with themselves.[2][5]
Diagnostic Workflow & Solutions
Caption: Workflow for diagnosing and solving ketene instability.
Recommended Protocols & Explanations
-
Slow Addition of Ketene Precursor:
-
Protocol: Instead of adding the acyl chloride and base to the reaction flask at once, dissolve the imine in the chosen anhydrous solvent, and then add the acyl chloride/triethylamine mixture dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump.
-
Causality: This technique maintains a low instantaneous concentration of the ketene, minimizing its self-reaction and maximizing the probability of it reacting with the imine.
-
-
Lower Reaction Temperature:
-
Protocol: Perform the reaction at 0 °C or even as low as -78 °C (dry ice/acetone bath).[6]
-
Causality: The activation energy for ketene polymerization is often lower than that of the desired cycloaddition. Reducing the temperature slows down all reactions, but it disproportionately inhibits the undesired polymerization pathway.
-
-
Optimize Reagent Stoichiometry and Concentration:
-
Protocol: Use a slight excess of the imine (e.g., 1.1 equivalents) to ensure the ketene is efficiently trapped. Also, ensure the overall reaction concentration is not too dilute, as this can slow the desired bimolecular reaction.
-
Causality: Le Châtelier's principle applies here; a higher concentration of the imine will drive the reaction towards the product and more effectively compete with ketene side reactions.
-
Problem 2: Significant Recovery of Starting Materials (Aldehyde/Amine)
Q: I am recovering a significant amount of the aldehyde and amine used to synthesize my imine, with very little β-lactam formation. What's happening?
A: This is a classic sign of imine instability, specifically hydrolysis.
Imines are in equilibrium with their corresponding aldehyde/ketone and amine precursors, and this equilibrium can be shifted by the presence of water. The imine bond is susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.[2][9]
Recommended Protocols & Explanations
-
Ensure Rigorously Anhydrous Conditions:
-
Protocol:
-
Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Ensure all reagents, including the amine and aldehyde used for imine synthesis, are dry. Triethylamine should be distilled from calcium hydride.
-
-
Causality: Removing water is critical to prevent the hydrolysis of the imine starting material.[2] Even trace amounts of moisture can significantly impact the reaction.
-
-
Purification and Handling of the Imine:
-
Protocol: If the imine is prepared and isolated before the cycloaddition, ensure it is thoroughly dried. If it is an oil, dry it over a drying agent like MgSO₄ or Na₂SO₄. If it is a solid, recrystallize it and dry it under high vacuum. Store the purified imine under an inert atmosphere.[9]
-
Causality: Water can be introduced during the imine synthesis workup. Proper purification and storage are essential to maintain its integrity.
-
-
In Situ Imine Formation:
-
Protocol: Consider a one-pot procedure where the imine is formed in the reaction vessel immediately before the addition of the ketene precursor. This can be achieved by mixing the aldehyde and amine with a dehydrating agent (e.g., anhydrous MgSO₄) in the reaction solvent, followed by filtration or direct use of the supernatant.
-
Causality: This minimizes the handling and storage of the potentially sensitive imine, reducing opportunities for hydrolysis.
-
Problem 3: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Q: My reaction produces a mixture of cis and trans diastereomers, and I need to favor one over the other. How can I control the stereochemical outcome?
A: The diastereoselectivity of the Staudinger cycloaddition is a complex issue influenced by multiple factors, including reaction temperature, solvent polarity, and the electronic properties of the substituents.[6][7]
The stereochemistry is determined during the ring-closure of the zwitterionic intermediate. The rate of this closure competes with the isomerization of the intermediate.[5]
Factors Influencing Diastereoselectivity
| Parameter | General Effect on Stereochemistry | Rationale |
| Temperature | Lower temperatures often favor the cis isomer.[2] | At lower temperatures, the direct ring closure of the initially formed zwitterion is kinetically favored over isomerization, which requires a higher activation energy. |
| Solvent Polarity | Non-polar solvents (e.g., toluene, benzene) tend to favor cis products. Polar aprotic solvents (e.g., CH₂Cl₂, CH₃CN) may favor trans products or give mixtures.[2][7] | Polar solvents can stabilize the zwitterionic intermediate, potentially increasing its lifetime and allowing for isomerization to the thermodynamically more stable trans configuration.[7] |
| Ketene Substituents | Electron-donating groups (e.g., -OR, -NR₂) on the ketene tend to favor cis products.[1][5] | These groups accelerate the ring-closure step, outcompeting isomerization. |
| Imine Substituents | Electron-withdrawing groups (e.g., -COR, -Ts) on the imine nitrogen tend to favor cis products.[5] | These groups also accelerate the ring-closure step. |
Logical Flow for Optimizing Stereoselectivity
Caption: Decision tree for optimizing the diastereoselectivity of the cycloaddition.
References
-
Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
- Alajarín, M., et al. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(2), 183-193.
- Asif, M., et al. (2021). General overview of the reaction mechanism for the Staudinger ketene-imine [2 + 2] cycloaddition.
-
A REVIEW ON 2-AZETEDINONES. (n.d.). Retrieved January 2, 2026, from [Link]
- Salunkhe, D. S., & Piste, P. B. (2014). A BRIEF REVIEW ON RECENT SYNTHESIS OF 2-AZETIDINONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(3), 666-689.
- Alajarín, M., et al. (2007). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Semantic Scholar.
-
Staudinger synthesis - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
- Pankova, T., et al. (2022).
- Kaplan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- ChemInform Abstract: A Brief Review on Recent Synthesis of 2-Azetidinone Deriv
- Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evalu
- Common side reactions in the synthesis of 3-substituted azetidines. (n.d.). BenchChem.
- Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evalu
- Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? | Request PDF. (n.d.).
- Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. (2014). PMC - NIH.
- Troubleshooting low yields in Staudinger ligation with azidosilanes. (n.d.). BenchChem.
- Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- How to separate imine from reaction mixture? (2016).
- Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. (n.d.). BenchChem.
- Staudinger Reduction. (n.d.). Alfa Chemistry.
- Cycloaddition Reactions. (2023). Chemistry LibreTexts.
- Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. (n.d.). Digital Commons @ Butler University.
- Novel Syntheses of Azetidines and Azetidinones. (n.d.). ElectronicsAndBooks.
- Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
- High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. (2000).
- Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. (2011). PMC - NIH.
- Synthesis, Characterization of Some New 2-Azetidinone Derivatives. (2015).
- Protein Engineering with the Traceless Staudinger Lig
-
Azetidinones (~-Lactams). (n.d.). Retrieved January 2, 2026, from [Link]
- Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. (2015). RSC Advances (RSC Publishing).
- Staudinger Reaction. (n.d.). Organic Chemistry Portal.
-
Staudinger Reaction - Common Conditions. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? | Semantic Scholar [semanticscholar.org]
- 5. Staudinger Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Protected 2-(Azetidin-2-yl)acetic Acid Derivatives
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for protected 2-(Azetidin-2-yl)acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the solubility issues commonly encountered with these valuable building blocks. As a proline analogue with a strained four-membered ring, azetidine-based compounds offer unique conformational constraints that are highly sought after in medicinal chemistry.[1] However, the very features that make them attractive can also contribute to challenging physical properties, particularly solubility.
This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why is my N-Boc- or N-Fmoc-2-(azetidin-2-yl)acetic acid not dissolving in standard solvents like DMF or NMP?
A: This is the most common issue researchers face. The poor solubility arises from a combination of structural factors:
-
Hydrophobicity of Protecting Groups: The N-terminal protecting groups, particularly the large, aromatic Fluorenylmethyloxycarbonyl (Fmoc) group, are highly hydrophobic.[2] The tert-Butyloxycarbonyl (Boc) group is also non-polar. These groups can dominate the molecule's character, leading to aggregation through intermolecular hydrophobic interactions, effectively "hiding" the more polar parts of the molecule from the solvent.
-
Molecular Asymmetry: You are working with a molecule that has a polar, ionizable carboxylic acid head and a large, greasy, non-polar tail (the protecting group). In the solid state, these molecules can pack into a very stable crystal lattice that is difficult for solvent molecules to break apart.
-
Loss of Zwitterionic Character: Unlike the unprotected amino acid, which exists as a soluble zwitterion, the N-protected version has its basic nitrogen atom masked. This leaves only the acidic carboxylic acid group, fundamentally changing its solubility profile in neutral solvents.[3]
Q2: I've used this batch of DMF for other experiments without issue. Could it still be the problem?
A: Absolutely. The quality of your solvent is critical, especially for compounds that are already challenging to dissolve.
-
Water Content: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are hygroscopic and readily absorb atmospheric moisture. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds.
-
Solvent Degradation: DMF can slowly degrade to form dimethylamine and formic acid.[2] The presence of these ionic impurities can interfere with your reaction and alter the solvent's properties, negatively impacting solubility.
Best Practice: Always use fresh, high-purity, peptide-synthesis-grade or anhydrous solvents. If a bottle has been open for an extended period, consider using a fresh one for these sensitive applications.
Troubleshooting Guide: A Systematic Approach to Dissolution
When faced with an insoluble compound, a systematic approach is more effective than random trial and error. The following sections provide a logical progression from simple physical methods to more robust chemical interventions.
Q3: What are the foundational steps I should take to improve solubility?
A: Start with the least invasive methods first. Often, a simple adjustment to your technique or solvent choice is all that is needed. This involves optimizing the physical environment and ensuring your solvent system is appropriate.
Protocol 1: Systematic Solvent & Co-Solvent Screening
The choice of solvent is the most critical factor. While DMF is a common starting point, it is not always the most powerful.
Methodology:
-
Initial Screening: Test the solubility of a small, known quantity of your protected azetidine derivative in a range of high-purity solvents.
-
Co-Solvent Addition: If solubility is poor in a single solvent, introduce a co-solvent. Dimethyl sulfoxide (DMSO) is an excellent choice due to its high polarity and solubilizing power.[4][] Start by adding 10-20% (v/v) DMSO to your primary solvent (e.g., DMF or NMP).
-
Observation: Vortex or stir the mixture and observe for dissolution.
Solvent Selection Table:
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Characteristics & Considerations |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Standard for peptide synthesis; subject to degradation.[2] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Generally a stronger solvent than DMF for difficult sequences.[2] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Excellent solubilizing power; often used as a co-solvent.[] |
| Dichloromethane (DCM) | 9.1 | 40 | Good for many Boc-protected compounds but less effective for polar/ionic species.[6] |
| Propylene Carbonate (PC) | 65.1 | 242 | A "green" polar aprotic solvent that can be a viable replacement for DMF.[7] |
Protocol 2: Application of Physical Methods (Sonication & Gentle Warming)
These methods introduce energy to overcome the activation barrier of dissolution, helping to break apart the compound's crystal lattice.
Methodology:
-
Prepare Suspension: Create a suspension of your compound in the chosen solvent or solvent mixture from Protocol 1.
-
Apply Sonication: Place the sealed vial in an ultrasonic bath. Sonicate in short bursts of 1-2 minutes.
-
Monitor Temperature: After each burst, check the solution visually and feel the vial. Crucially, do not allow the temperature to exceed 40°C. Excessive heat can cause degradation of the compound or side reactions, particularly for sensitive intermediates.[2]
-
Gentle Warming: Alternatively, stir the suspension on a heating block or in a water bath set to 30-40°C. Continuous stirring is essential.[2]
-
Combine Methods: For very stubborn compounds, a combination of gentle warming and intermittent sonication can be highly effective.
Q4: The physical methods didn't work. How can I chemically modify the compound in situ to make it dissolve?
A: This is the most powerful and reliable strategy. The poor solubility is largely due to the free carboxylic acid on a non-polar backbone. By converting this acid into a salt, you create an ionic species that is vastly more soluble in polar aprotic solvents.[8]
Protocol 3: Solubility Enhancement via In Situ Base Addition
This protocol involves adding a mild, non-nucleophilic organic base to deprotonate the carboxylic acid, forming a soluble carboxylate salt directly in your reaction vessel.
Causality: The equilibrium R-COOH + Base <=> R-COO⁻ + Base-H⁺ is shifted to the right, forming an ion pair. This ionic species has much stronger and more favorable interactions with polar solvents like DMF compared to the neutral, aggregation-prone acid.
Materials:
-
Protected 2-(Azetidin-2-yl)acetic acid
-
High-purity DMF or NMP
-
Non-nucleophilic base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
Methodology:
-
Create Suspension: Suspend the protected amino acid in the desired volume of solvent (e.g., to make a 0.5 M solution).
-
Add Base: Add 1.05 equivalents of DIPEA or NMM to the suspension. It is important to use a slight excess to ensure complete deprotonation.
-
Mix: Vortex or stir the mixture at room temperature.
-
Observe: In most cases, the suspension will rapidly clarify into a completely transparent solution within minutes. The compound is now dissolved and ready for the subsequent coupling step in your synthesis.
Critical Note: This method is intended for immediate use in a subsequent reaction (e.g., peptide coupling). The resulting basic solution should not be stored for extended periods.
Troubleshooting Workflow: A Visual Decision Guide
To streamline your process, follow this decision tree. It integrates the protocols and provides a logical path from problem to solution.
Caption: A step-by-step decision tree for troubleshooting solubility.
Summary of Troubleshooting Strategies
| Strategy | Speed | Ease of Use | Potential Downsides | When to Use |
| Solvent Quality Check | Fast | Very Easy | None | Always the first step. |
| Sonication / Warming | Moderate | Easy | Risk of compound degradation if overheated (>40°C). | For moderately difficult compounds; first physical attempt. |
| Co-Solvent (DMSO) | Fast | Easy | May alter reaction kinetics; must be removed during workup. | When single solvents fail but a chemical change is not yet desired. |
| In Situ Base Addition | Very Fast | Easy | Solution is basic and not ideal for long-term storage; adds base to reaction. | The most robust method for highly insoluble compounds prior to coupling. |
By understanding the chemical nature of protected 2-(Azetidin-2-yl)acetic acid and applying these troubleshooting steps systematically, you can efficiently overcome solubility hurdles, ensuring the smooth progress of your research and development efforts.
References
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 6. 1-Boc-L-azetidine-2-carboxylic acid CAS#: 51077-14-6 [m.chemicalbook.com]
- 7. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 10. Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
- 14. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 15. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 19. pharmtech.com [pharmtech.com]
- 20. researchgate.net [researchgate.net]
- 21. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 23. Page loading... [wap.guidechem.com]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Boc-Protected Amino Groups [organic-chemistry.org]
- 28. books.rsc.org [books.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 31. Protection for the Amino Group | Semantic Scholar [semanticscholar.org]
- 32. pubs.rsc.org [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. m.youtube.com [m.youtube.com]
- 35. researchgate.net [researchgate.net]
- 36. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 37. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. shop.bachem.com [shop.bachem.com]
- 40. 2-(azetidin-2-yl)acetic acid | CAS#:92992-28-4 | Chemsrc [chemsrc.com]
- 41. chembk.com [chembk.com]
- 42. benchchem.com [benchchem.com]
- 43. 1484853-65-7|2-[(Azetidin-3-yl)(methyl)amino]acetic acid|BLD Pharm [bldpharm.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Effects of 2-(Azetidin-2-yl)acetic Acid vs. Proline on Peptide Conformation
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the intricate world of drug development and peptide science, controlling the three-dimensional structure of a peptide is paramount to modulating its biological activity, stability, and bioavailability. Among the canonical amino acids, L-proline is unique. Its five-membered pyrrolidine ring imposes significant conformational constraints on the peptide backbone, making it a critical determinant of protein architecture and folding pathways.[1][2] However, this natural constraint is not always optimal. The quest for finer control has led researchers to explore non-proteinogenic amino acids that act as proline surrogates, offering novel ways to manipulate peptide conformation.
One of the most compelling of these surrogates is 2-(Azetidin-2-yl)acetic acid (Aze), the lower homologue of proline featuring a four-membered ring.[3][4] While structurally similar, the subtle difference in ring size—four members versus five—introduces profound and often non-intuitive changes to a peptide's conformational landscape. This guide provides an in-depth, objective comparison of the effects of Aze versus proline on peptide conformation, supported by experimental data and methodologies, to arm researchers with the knowledge needed to strategically employ these residues in peptide design.
Section 1: The Singular Influence of Proline
Proline's impact on peptide structure stems from two key features:
-
Restricted Backbone Torsion: The covalent linkage of its side chain to the backbone nitrogen atom restricts the Ramachandran phi (φ) torsion angle to approximately -65° ± 25°, significantly reducing the conformational freedom of the peptide chain.[1]
-
Cis-Trans Isomerism: Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the X-Prolyl peptide bond has a relatively low energy barrier to isomerization. Consequently, a significant population of cis conformers (ω ≈ 0°) can exist in equilibrium with the trans state (ω ≈ 180°).[5] This isomerization is often a rate-limiting step in protein folding and a critical switching mechanism for biological function.[1]
The stability of the cis conformer can be further influenced by local interactions. For instance, an aromatic residue immediately preceding proline can stabilize the cis conformation through favorable ring-stacking interactions.[6][7] This predictable, yet tunable, conformational behavior makes proline a cornerstone of protein engineering.
Section 2: 2-(Azetidin-2-yl)acetic Acid (Aze) - A More Constrained Analogue
Aze is a naturally occurring non-proteinogenic amino acid that acts as a proline mimic.[3][4] Its smaller, four-membered azetidine ring introduces a different set of steric and electronic constraints compared to proline's five-membered pyrrolidine ring.
Logical Relationship: Structural Comparison
Caption: Integrated workflow for peptide conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for studying peptide conformation in solution. [8]It provides atomic-level data, allowing for the direct measurement of nuclear Overhauser effects (NOEs) to determine inter-proton distances, and J-coupling constants to constrain dihedral angles. It is particularly adept at distinguishing and quantifying cis and trans isomers, which appear as distinct sets of peaks in the spectrum. [9] Protocol: Determining Cis/Trans Isomer Ratios
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or TFE-d₂) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum at a constant temperature (e.g., 298 K). For more complex peptides, 2D experiments like TOCSY and NOESY are required for full resonance assignment. [10]3. Peak Identification: Identify the distinct sets of resonances corresponding to the cis and trans conformations of the X-Aze or X-Pro bond. The Cα and Cδ protons of the cyclic residue are often the most sensitive reporters.
-
Quantification: Integrate the signal intensity for a pair of well-resolved, non-overlapping peaks (one for the cis isomer, one for the trans). The ratio of the integrals directly corresponds to the population ratio of the two isomers.
-
Validation: Repeat the integration for multiple pairs of peaks to ensure consistency.
Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the regular, repeating arrangement of peptide bonds in secondary structures. [11]It is an excellent, low-resolution technique for rapidly assessing the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution and monitoring conformational changes as a function of environment (e.g., temperature, solvent). [12][13] Protocol: Secondary Structure Analysis
-
Sample Preparation: Prepare a stock solution of the peptide. Dilute the stock into a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.5 mg/mL. [12][14]2. Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use. [12]3. Data Collection: Use a quartz cuvette with a short path length (e.g., 1 mm). [12]Record a spectrum of the buffer alone (baseline). Then, record the spectrum of the peptide sample from approximately 260 nm to 190 nm.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).
-
Analysis: Analyze the MRE spectrum. Characteristic minima at ~222 nm and ~208 nm indicate α-helical content, while a single minimum around ~215-218 nm suggests β-sheet structure. [13]Use deconvolution software to estimate the percentage of each secondary structure type.
X-Ray Crystallography
Causality: X-ray crystallography provides an unambiguous, high-resolution (atomic level) picture of a peptide's conformation in the solid state. [15]While it represents a single, static snapshot, it is invaluable for validating structural models derived from solution-state experiments and understanding intermolecular packing interactions. [16] Protocol: Peptide Crystal Structure Determination
-
Peptide Purity: The peptide must be of very high purity (>98%) to facilitate crystallization.
-
Crystallization Screening: Use commercially available screens to test a wide array of conditions (precipitants, buffers, salts) via sitting-drop or hanging-drop vapor diffusion methods. [15]3. Crystal Harvesting: Once suitable crystals have grown, carefully harvest them using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution. [15]4. Data Collection: Mount the frozen crystal on a goniometer and expose it to a focused X-ray beam at a synchrotron or home source to collect diffraction data. [17]5. Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Build an atomic model of the peptide into the electron density and refine it to achieve the best fit with the experimental data. [15]
Section 5: Implications for Peptide and Protein Engineering
The choice between proline and 2-(Azetidin-2-yl)acetic acid is a strategic one, driven by the desired conformational outcome.
-
Stabilizing Specific Turns: To induce a classic β-turn, proline remains the residue of choice. To engineer a tighter, more constrained γ-turn, Aze is the superior option. [18]* Enforcing a Cis Conformation: Where a cis peptide bond is critical for bioactivity—for example, in mimicking a receptor-bound conformation—Aze can be used to lock the peptide into that state far more effectively than proline. [19]* Modulating Flexibility and Stability: Aze can be used to introduce localized flexibility into a peptide chain by reducing steric hindrance, or to destabilize undesirable ordered structures like amyloid fibrils or the overly-stable collagen helix. [20][21]
Conclusion
2-(Azetidin-2-yl)acetic acid is far more than a simple proline analogue; it is a distinct conformational tool. While proline's five-membered ring is a master of the β-turn and a modulator of cis/trans equilibrium, Aze's four-membered ring offers a more rigid building block that preferentially stabilizes tighter γ-turns and can enforce a cis-amide bond. The counter-intuitive finding that its rigid ring can lead to a more flexible overall peptide highlights the complex interplay of local and global conformational effects. By understanding these fundamental differences and employing the rigorous experimental workflows outlined here, researchers, scientists, and drug development professionals can strategically leverage both residues to precisely engineer the next generation of peptide therapeutics.
References
-
Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-53. [Link]
-
Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]
-
Kiefhaber, T., Schiene-Fischer, C., Weber, F., & Schmid, F. X. (2005). Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains. Journal of Molecular Biology, 348(1), 209-222. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
-
Hodges, J. A., & Raines, R. T. (2005). Factors Affecting Conformation in Proline-Containing Peptides. The Journal of Organic Chemistry, 70(13), 5172–5180. [Link]
-
Sarkar, S. K., Young, P. E., Torchia, D. A., & Bax, A. (1988). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Journal of the American Chemical Society, 110(12), 4061-4067. [Link]
-
Sette, M., & D'Auria, G. (2018). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Molecules, 23(8), 1948. [Link]
-
Arakawa, T., Tokunaga, M., Kita, Y., Niikura, T., Baker, R. W., Reimer, J. M., & Leschziner, A. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 625-634. [Link]
-
JIRCARCH, B., et al. (2018). Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis. Methods in Molecular Biology, 1787, 87-95. [Link]
-
Sam-Soon, N. S., & Bailey, T. L. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(42), 17377–17380. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Alemán, C., et al. (2001). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 66(22), 7339–7349. [Link]
-
Rinaldi, A. C., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 686745. [Link]
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Galonić, D. P., & Gin, D. Y. (2007). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 129(12), 3504-5. [Link]
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Bella, J., Eaton, M., Brodsky, B., & Berman, H. M. (1994). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Journal of Molecular Biology, 241(3), 334-42. [Link]
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Kellenbach, E., et al. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In Quality and Purity of Peptides. Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). X-ray diffraction images from loops containing proline (Pro) and either... [Image]. Retrieved from [Link]
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D'Andrea, L. D., & Isernia, C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 21(6), 558-574. [Link]
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Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57–72. [Link]
-
Kellenbach, E., et al. (2013). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. Pharmaceutical Research, 30(11), 2821–2829. [Link]
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Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57–72. [Link]
-
De la Torre, A., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry, 22(13), 2639-2644. [Link]
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ResearchGate. (n.d.). This figure shows the structures of proline (a),... [Image]. Retrieved from [Link]
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961-6. [Link]
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Galonić, D. P., & Gin, D. Y. (2007). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 129(12), 3504–3505. [Link]
-
Tsai, C. C., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 1039-47. [Link]
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Liwo, A., et al. (2008). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Physical Chemistry B, 112(35), 11047–11057. [Link]
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Tsai, C. C., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 1039-47. [Link]
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Egorova, D., & Anisimov, V. M. (2016). Molecular insights into protein synthesis with proline residues. The EMBO Journal, 35(22), 2419–2421. [Link]
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Zhang, Y., et al. (2023). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. Journal of the American Chemical Society, 145(27), 14758–14767. [Link]
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Apostol, M. I., & Sawaya, M. R. (2013). A Newcomer's Guide to Peptide Crystallography. Journal of Amino Acids, 2013, 726835. [Link]
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Yoshikawa, M., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(39), 25301–25310. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. III. Collagen-like poly(tripeptide)s. Biopolymers, 30(9-10), 967-74. [Link]
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Li, W. (1995). Conformational studies of peptides. (Doctoral dissertation, University of Arizona). [Link]
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Ballone, A., Lau, R. A., Zweipfenning, F. P. A., & Ottmann, C. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, 76(Pt 8), 350–357. [Link]
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O'Connell, M. J. A., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 60(31), 17053-17060. [Link]
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Topic: 2-(Azetidin-2-yl)acetic acid versus Azetidine-3-carboxylic acid in Biological Assays
An In-Depth Comparative Guide for Researchers
As Senior Application Scientist, this guide provides a detailed comparison of two structurally related azetidine scaffolds: 2-(azetidin-2-yl)acetic acid and azetidine-3-carboxylic acid. We will explore how the subtle difference in the placement of the carboxylic acid functional group dictates their biological activity, target selectivity, and application in drug discovery and peptide science. This document synthesizes data from key studies to provide a clear, evidence-based comparison for researchers in the field.
Introduction: A Tale of Two Isomers
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its constrained nature provides a rigid framework that can improve binding affinity and metabolic stability.[1] This guide focuses on two carboxylic acid-containing azetidines:
-
2-(Azetidin-2-yl)acetic acid: A constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). The carboxylic acid is separated from the ring by a methylene spacer.
-
Azetidine-3-carboxylic acid: A constrained β-amino acid. The carboxylic acid is directly attached to the ring at the 3-position.
While structurally similar, the positioning of the carboxylic acid group—the key pharmacophoric feature for interacting with many biological targets—results in distinct pharmacological profiles. This guide will dissect these differences through the lens of specific biological assays.
Physicochemical and Structural Properties
The fundamental difference in their structure dictates their three-dimensional shape and chemical properties, which in turn influences their interaction with biological macromolecules.
| Property | 2-(Azetidin-2-yl)acetic acid | Azetidine-3-carboxylic acid |
| Structure | ||
| Molecular Formula | C₅H₉NO₂ | C₄H₇NO₂ |
| Molecular Weight | 115.13 g/mol | 101.10 g/mol |
| Structural Class | Constrained γ-amino acid (GABA analog) | Constrained β-amino acid |
| Key Feature | Acetic acid moiety at the 2-position | Carboxylic acid moiety at the 3-position |
Comparative Analysis in Key Biological Assays
Direct, head-to-head comparisons of these exact parent molecules are scarce in published literature. However, a seminal study by Faust et al. investigated derivatives of both scaffolds as inhibitors of GABA transporters, providing a robust framework for comparison.[2][3]
Assay Focus 1: GABA Transporter (GAT) Inhibition
Scientific Rationale: The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. GABA transporters (GATs) terminate GABA signaling by removing it from the synaptic cleft.[4] Inhibiting GATs increases GABA availability, an established therapeutic strategy for epilepsy and other neurological disorders.[4][5] The four main GAT subtypes are GAT-1, GAT-2, GAT-3, and BGT-1. The structural similarity of our target molecules to GABA makes them prime candidates for interacting with GATs.
Experimental Data: A study systematically synthesized and evaluated a series of N-acylated derivatives of both 2-(azetidin-2-yl)acetic acid and azetidine-3-carboxylic acid for their ability to inhibit GABA uptake via GAT-1 and GAT-3.[2][3]
| Lead Scaffold | Derivative Substitution | Target | IC₅₀ (µM) | Conclusion |
| 2-(Azetidin-2-yl)acetic acid | N-4,4-bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 ± 0.77 | High potency for GAT-1 [2] |
| 2-(Azetidin-2-yl)acetic acid | N-4,4-diphenylbutenyl | GAT-1 | 2.83 ± 0.67 | High potency for GAT-1 [2] |
| Azetidine-3-carboxylic acid | N-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | GAT-3 | 15.3 ± 4.5 | Moderate potency for GAT-3[2][3] |
Interpretation & Structure-Activity Relationship (SAR): The data clearly demonstrates that the positioning of the acidic moiety is a critical determinant of GAT subtype selectivity.
-
2-(Azetidin-2-yl)acetic acid derivatives consistently show higher potency and selectivity for GAT-1 . The spatial arrangement of the nitrogen atom and the carboxylate group, separated by three carbon atoms (one in the ring, one at the junction, and the methylene spacer), effectively mimics the GABA structure recognized by GAT-1.
-
Azetidine-3-carboxylic acid derivatives , representing β-alanine analogs, showed weaker overall activity but a preference for GAT-3 . This suggests that the more compact distance between the amine and carboxylate is less optimal for GAT-1 but can be accommodated by GAT-3.
Caption: Workflow of GABAergic synapse and GAT-1 inhibition.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
This protocol outlines a standard method for assessing a compound's ability to inhibit GABA transporters.
-
Preparation of Synaptosomes:
-
Homogenize fresh brain tissue (e.g., porcine cortex) in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES) to the desired protein concentration.
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomal preparation for 10 minutes at 37°C with varying concentrations of the test compounds (e.g., 2-(azetidin-2-yl)acetic acid derivative) or a known inhibitor (e.g., tiagabine) for positive control.
-
Initiate the uptake by adding a mixture of [³H]GABA (final concentration ~50 nM) and unlabeled GABA.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized [³H]GABA) from the incubation medium.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a saturating concentration of a potent GAT inhibitor.
-
Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) samples.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Assay Focus 2: Incorporation into Peptides and Proteins
Scientific Rationale: The incorporation of non-canonical amino acids is a powerful strategy to enhance the properties of peptides and to probe biological systems.[6] The rigid azetidine ring can enforce specific secondary structures and increase resistance to proteolytic degradation.
Azetidine-3-carboxylic acid as a Peptide Building Block: This molecule is widely used in peptide synthesis as a constrained β-amino acid.[7] Its Fmoc- or Boc-protected forms are commercially available and compatible with standard solid-phase peptide synthesis (SPPS) protocols.[8] Its incorporation can lead to unique folding patterns and improved stability, which is highly desirable for developing peptide-based therapeutics.[6]
2-(Azetidin-2-yl)acetic acid and Analogs as Proline Mimics: While 2-(azetidin-2-yl)acetic acid itself is not a direct amino acid analog, the closely related azetidine-2-carboxylic acid (Aze) is a well-known structural mimic of proline.[9][10] Aze can be mistakenly charged by prolyl-tRNA synthetase and incorporated into proteins in place of proline.[11][12] This misincorporation disrupts protein folding, leading to the accumulation of misfolded proteins in the endoplasmic reticulum (ER) and triggering the Unfolded Protein Response (UPR), a cellular stress pathway.[13][14][15] This can induce pro-inflammatory and pro-apoptotic effects.[13][15] Studying this "toxic mimicry" provides insight into the cellular consequences of disrupting protein homeostasis.
Caption: Proline analog misincorporation leading to ER stress.
Experimental Protocol: Western Blot for ER Stress Markers
This protocol describes how to assess the induction of the UPR by measuring key stress marker proteins.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or BV2 microglial cells) in appropriate media until they reach ~70-80% confluency.
-
Treat the cells with varying concentrations of the test compound (e.g., azetidine-2-carboxylic acid) for a defined time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., tunicamycin or thapsigargin).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with primary antibodies against ER stress markers (e.g., anti-BiP/GRP78, anti-phospho-eIF2α, anti-ATF6) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target proteins to the loading control to compare the relative protein expression levels across different treatments.
-
Summary and Conclusion
The biological activities of 2-(azetidin-2-yl)acetic acid and azetidine-3-carboxylic acid are dictated by the specific spatial relationship between the azetidine nitrogen and the carboxylic acid group. This structural nuance channels them toward distinct applications and biological assays.
| Feature | 2-(Azetidin-2-yl)acetic acid | Azetidine-3-carboxylic acid |
| Primary Role | GABA mimetic; scaffold for neurotransmitter transporter inhibitors. | Constrained β-amino acid; peptide building block. |
| Key Biological Target | GABA Transporter 1 (GAT-1) for N-substituted derivatives. | Can be used to design GAT-3 inhibitors; incorporated into peptides. |
| Primary In Vitro Assay | Radioligand-based GABA uptake inhibition assay. | Solid-phase peptide synthesis; assays for peptide stability/conformation. |
| Cellular Assay Focus | Assessing modulation of GABAergic neurotransmission. | Can be used to create stable peptide tools for various cellular assays. |
| Therapeutic Potential | Anticonvulsants, anxiolytics.[4] | Development of proteolytically stable peptide therapeutics.[6] |
-
Choose 2-(azetidin-2-yl)acetic acid as a starting point for developing potent and selective GAT-1 inhibitors .
-
Choose azetidine-3-carboxylic acid for its utility in peptide science to create conformationally constrained, stable peptides or as a scaffold for targeting systems that recognize β-amino acids, such as GAT-3.
This guide underscores the importance of seemingly minor structural modifications in drug design and chemical biology, providing a clear rationale for experimental choices based on the distinct properties of these two valuable azetidine isomers.
References
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Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Eur J Med Chem. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]
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ChEMBL. Document Report Card: CHEMBL1165889. Available at: [Link]
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Al-said N, et al. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]
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Wikipedia. Azetidine-2-carboxylic acid. Available at: [Link]
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RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]
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PubChem. Azetidine-2-carboxylic acid. Available at: [Link]
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Mares M, et al. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. Available at: [Link]
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ResearchGate. Resolution of D -azetidine-2-carboxylic acid. Available at: [Link]
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Singh S, et al. Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Available at: [Link]
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National Center for Biotechnology Information. Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available at: [Link]
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Santos WT, et al. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant J. Available at: [Link]
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Di Prisco, S., et al. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available at: [Link]
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Shah SH, et al. Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Acetyl Pyrazoline Derivatives. ResearchGate. Available at: [Link]
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PubMed. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Available at: [Link]
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ResearchGate. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available at: [Link]
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ResearchGate. (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... Available at: [Link]
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Wikipedia. GABA reuptake inhibitor. Available at: [Link]
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Indian Academy of Sciences. Synthesis and pharmaceutical importance of 2-azetidinone derivatives of phenothiazine. Available at: [Link]
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Taylor & Francis. Azetidine 2 carboxylic acid – Knowledge and References. Available at: [Link]
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PubMed. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Available at: [Link]
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PubMed. Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. Available at: [Link]
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ResearchGate. Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. Available at: [Link]
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PubMed. L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. Available at: [Link]
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Mass spectrometric analysis for validating the incorporation of 2-(Azetidin-2-yl)acetic acid into peptides
An In-Depth Guide to the Mass Spectrometric Validation of 2-(Azetidin-2-yl)acetic Acid (Aze) Incorporation into Peptides
From the desk of a Senior Application Scientist
To our fellow researchers, scientists, and drug development professionals,
The rational design of peptide therapeutics is increasingly leveraging non-canonical amino acids (ncAAs) to overcome the limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1][2] Among these, 2-(Azetidin-2-yl)acetic acid (Aze), a conformationally constrained analog of proline, is a compelling building block for imparting unique structural properties.[3][4] However, the successful synthesis of an Aze-containing peptide is only the first step. Rigorous analytical validation is paramount to confirm that the intended modification has been successfully incorporated at the correct position.
This guide provides a comprehensive framework for utilizing mass spectrometry to unambiguously validate the incorporation of Aze into synthetic peptides. We will move beyond standard protocols to explore the nuanced fragmentation behavior of this strained cyclic ncAA and establish a self-validating system for its analysis.
Part 1: The Analytical Challenge: Why Aze is Not Just Another Proline
At first glance, Aze might be considered a simple homolog of proline. However, the structural difference between Aze's four-membered ring and proline's five-membered ring introduces significant ring strain. This seemingly subtle change has profound implications for its behavior in the gas phase during mass spectrometric analysis, altering the fragmentation pathways we rely on for sequence confirmation.
Standard peptide sequencing by tandem mass spectrometry (MS/MS) relies on the predictable fragmentation of the peptide backbone at amide bonds, generating characteristic b- and y-type ions.[5][6] However, the presence of a cyclic residue like proline is known to influence this process, often leading to suppressed fragmentation at the N-terminal side of the proline residue (the "Proline Effect").[7] The higher ring strain in Aze can be hypothesized to further influence fragmentation, potentially leading to:
-
Unique Ring-Opening Pathways: The strained azetidine ring may be more susceptible to cleavage under energetic conditions, creating unique fragment ions not observed with proline.
-
Altered b/y Ion Ratios: The conformational rigidity imposed by Aze can change the relative abundance of fragment ions surrounding the modification site compared to an isobaric control peptide.
-
Distinct Immonium Ions: The characteristic immonium ion for Aze (m/z 72.08) can be a useful, albeit not always definitive, indicator.
Therefore, a simple database search might misidentify or fail to validate an Aze-containing peptide. A more rigorous, comparative approach is necessary.
Part 2: Selecting the Right Tool: A Comparison of Fragmentation Techniques
The choice of fragmentation method is critical for generating the most informative data for Aze-peptides.[8] No single technique is universally superior; instead, their strengths are often complementary.[9]
| Fragmentation Technique | Mechanism | Primary Ion Types | Key Strengths for Aze-Peptide Analysis | Limitations |
| Collision-Induced Dissociation (CID) | Slow heating via collision with inert gas | b, y | Workhorse method, good for generating reference b/y ion series.[10] | Low-mass cutoff can prevent detection of small diagnostic ions. May not provide sufficient fragmentation around the rigid Aze residue. |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type fragmentation in an Orbitrap | b, y | Produces high-resolution fragment ions with no low-mass cutoff, enabling detection of immonium and other diagnostic ions.[8][11] Often yields richer fragmentation spectra than CID. | Can still be challenging to fragment the backbone adjacent to constrained residues. |
| Electron Transfer Dissociation (ETD) | Radical-driven fragmentation via electron transfer | c, z | Cleaves the N-Cα backbone bond, often preserving side chains and modifications.[12] Excellent for pinpointing the exact location of the Aze residue without inducing ring fragmentation. | Less efficient for doubly charged peptides.[12] Slower scan rate can reduce the number of identified spectra in complex analyses.[10] |
Recommendation: For comprehensive validation, a multi-modal approach is ideal. HCD provides high-resolution backbone fragmentation and diagnostic ion detection, while ETD offers an orthogonal cleavage pattern that confirms the residue's location.
Part 3: A Self-Validating Experimental Workflow for Unambiguous Confirmation
The cornerstone of a trustworthy validation protocol is a self-validating system. In this context, it involves a direct comparison against a meticulously designed control.
Caption: Overall workflow for validating Aze incorporation.
Experimental Protocol: LC-MS/MS Analysis of Aze-Peptides
1. Peptide Synthesis and Control Selection:
- Synthesize the target peptide containing 2-(Azetidin-2-yl)acetic acid using established solid-phase peptide synthesis (SPPS) methods.[13][14]
- Crucially, synthesize an isobaric control peptide. The ideal control replaces the Aze residue with an amino acid of the same mass, most commonly its isomer, Proline. This control is the key to a self-validating comparison.
- Purify both peptides by reverse-phase HPLC to >95% purity.
- Confirm the correct mass of both purified peptides using a preliminary MS analysis.
2. Sample Preparation:
- Prepare stock solutions of the Aze-peptide and the control peptide in an appropriate solvent (e.g., water with 0.1% formic acid).
- Create working solutions at a concentration suitable for your instrument (e.g., 100 fmol/µL).
3. LC-MS/MS Method:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 40% B over 30 minutes. Ensure the exact same gradient is used for both the Aze and control peptide runs.
- Flow Rate: ~300 nL/min.
- Mass Spectrometry (MS):
- Instrument: A high-resolution mass spectrometer (e.g., Orbitrap-based).
- Mode: Data-Dependent Acquisition (DDA).
- MS1 Scan: Resolution 60,000; Scan range m/z 350-1500.
- MS/MS Scans:
- Select the top 5 most intense precursor ions for fragmentation.
- HCD Method: Collision energy ~28-30 NCE; Resolution 15,000.
- (Optional but Recommended) ETD Method: Calibrated charge-dependent ETD reaction times.[11]
4. Data Analysis and Validation Criteria:
- Precursor Mass Confirmation: Verify that the measured monoisotopic mass of the peptide precursor is within 5 ppm of the theoretical mass.
- Comparative Spectral Analysis: This is the most critical step. Overlay the MS/MS spectra from the Aze-peptide and the Pro-control peptide.
- Identify Common Ions: Most b- and y-ions distant from the modification site should be identical in mass and have similar relative intensities. This confirms the shared sequence backbone.
- Identify Diagnostic Differences: Carefully examine the region around the Aze/Pro residue. Look for:
- Unique Fragment Ions: Are there peaks in the Aze-peptide spectrum that are absent in the control spectrum? These could arise from the cleavage of the azetidine ring itself.
- Shifts in Abundance: Is there a significant and reproducible change in the intensity of a specific b- or y-ion adjacent to the Aze residue? For example, cleavage N-terminal to Aze might be more or less favorable than cleavage N-terminal to Proline.
- Confirmation by ETD: If ETD data was acquired, confirm the presence of c- and z-ions that definitively place the mass of the Aze residue at the correct position in the sequence.
Part 4: Interpreting the Results: A Comparative Case Study
Let's consider a hypothetical peptide Ac-Gly-Ala-X-Phe-Leu-NH2, where X is either Aze or Pro. Both peptides have the same theoretical precursor mass.
Caption: Hypothesized fragmentation differences between Aze and Pro peptides.
Upon HCD fragmentation, we would analyze the data as follows:
| Ion | Aze-Peptide Observation | Pro-Peptide Observation | Interpretation |
| b1, b2, y1 | Present, identical m/z and similar intensity. | Present, identical m/z and similar intensity. | Confirms the shared Ac-Gly-Ala- and -Leu-NH2 portions of the sequence. |
| b3 | High relative abundance. | Low relative abundance. | The bond C-terminal to Aze is more labile than the bond C-terminal to Proline. This is a key diagnostic difference. |
| y3 | Low relative abundance. | High relative abundance. | Cleavage N-terminal to the cyclic residue is suppressed for Aze, a potential "Aze Effect" analogous to the Proline effect. |
| m/z 98.06 | Absent or very low intensity. | Present (Pro immonium ion). | Confirms the absence of Proline. |
| m/z 72.08 | Present (Aze immonium ion). | Absent. | Confirms the presence of Aze. |
| Unique Ion | A unique fragment, e.g., at m/z corresponding to b2 + CO, is observed. | Absent. | A potential diagnostic ion from a unique ring-opening fragmentation pathway of the strained azetidine ring. |
References
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. [Link]
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Mikesh, L. M., Ueberheide, B., Chi, A., Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1764(12), 1811-1822. [Link]
-
He, L., Wang, D., & Sun, R. (2014). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of proteome research, 13(5), 2324-2334. [Link]
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Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature methods, 4(9), 709-712. [Link]
-
Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
-
Frese, C. K., Altelaar, A. F. M., van den Toorn, H., Griep-Raming, J., Heck, A. J. R., & Mohammed, S. (2012). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 11(3), 1933-1942. [Link]
-
Monash University. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. [Link]
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Lau, Y. H., & Dunn, P. L. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707. [Link]
-
DeMarco, M. L., & Woods, R. J. (2006). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. The Journal of organic chemistry, 71(23), 8675-8683. [Link]
-
Tsai, T. M., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049. [Link]
-
Blanco, M. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 596-601. [Link]
-
Enninful, R. O., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Applied Biochemistry. [Link]
-
Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]
-
Gurevich, A., et al. (2020). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Journal of Proteome Research. [Link]
-
Simon, M., et al. (2019). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 85(14). [Link]
-
Blanco, M. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Center for Biotechnology Information. [Link]
-
Proteomics & Metabolomics Facility. (2025). Peptide fragmentation in mass spectrometry. Colorado State University. [Link]
-
Tabb, D. L., Smith, R., Breci, L. A., & Wysocki, V. H. (2003). Statistical characterization of ion trap tandem mass spectra from doubly charged tryptic peptides. Analytical chemistry, 75(5), 1155-1163. [Link]
-
Matrix Science. (n.d.). Mascot Help: Peptide fragmentation. Matrix Science. [Link]
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A Comparative Guide to the Structural Landscape of Peptides Containing Azetidine-Based Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel peptide-based therapeutics with enhanced stability and defined conformations, the incorporation of constrained amino acids is a widely adopted strategy. This guide delves into the structural impact of incorporating azetidine-based amino acids into peptide backbones. While our primary focus was to elucidate the X-ray crystallographic landscape of peptides containing 2-(Azetidin-2-yl)acetic acid (Aza), a comprehensive literature search revealed a notable absence of such studies.
Therefore, this guide pivots to a closely related and structurally informative analogue: L-azetidine-2-carboxylic acid (Aze) . As the lower homologue of proline, Aze introduces unique conformational constraints that significantly influence peptide secondary structure. We will explore the structural perturbations induced by Aze incorporation, drawing upon spectroscopic and computational studies, and compare these findings to peptides containing the well-studied proline residue. This guide will provide researchers with the foundational knowledge and technical insights necessary to leverage azetidine-based amino acids in rational peptide design.
The Azetidine Ring: A Tool for Conformational Control
The four-membered azetidine ring of Aze imposes significant restrictions on the peptide backbone's flexibility. Unlike the five-membered pyrrolidine ring of proline, the higher ring strain in azetidine leads to distinct conformational preferences. Understanding these preferences is crucial for designing peptides with predictable three-dimensional structures.
Computational energy studies on N-acetyl-Aze-N'-methylamide have revealed that the overall conformational preferences of Aze and Pro are similar, yet with significant differences[1]. Peptides incorporating Aze tend to be more flexible than their proline-containing counterparts. This increased flexibility arises from a reduction in repulsive noncovalent interactions between the atoms of the azetidine ring and neighboring residues, leading to an entropic effect that can lessen the stability of ordered polypeptide structures[1].
Comparative Conformational Analysis: Aze- vs. Pro-Containing Peptides
Spectroscopic studies, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR), have been instrumental in comparing the secondary structures of Aze- and Pro-containing peptides. A notable study by Guruprasad et al. investigated two tetrapeptides: Boc-(L-Pro)₃-L-Aze-Opcp and Boc-(L-Aze-L-Pro)₂-Opcp[2][3].
Their findings, summarized in the table below, highlight the profound influence of the position and number of Aze residues on the overall peptide conformation.
| Peptide Sequence | Solvent | Predominant Conformation | Key Observations |
| Boc-(L-Pro)₃-L-Aze-Opcp | Chloroform or Trifluoroethanol | Both cis and trans peptide bonds present | Introduction of a single Aze residue perturbs the typical polyproline helix[2][3]. |
| Boc-(L-Aze-L-Pro)₂-Opcp | Trifluoroethanol | All-cis peptide bond conformation | Torsion angles are compatible with a left-handed helix[2][3]. |
These results underscore that the introduction of Aze can induce significant shifts in the cis/trans isomerization equilibrium of adjacent peptide bonds, a critical factor in determining the global fold of a peptide.
Experimental Protocols: A Guide to Synthesis and Analysis
The successful incorporation and structural analysis of Aze-containing peptides rely on robust experimental methodologies. Below, we provide a generalized workflow from synthesis to conformational analysis.
The synthesis of peptides containing Aze can be achieved through traditional solution-phase peptide synthesis[2][3].
Experimental Workflow for Aze-Peptide Synthesis
A generalized workflow for the solution-phase synthesis of Aze-containing peptides.
A key intermediate for the synthesis of L-azetidine-2-carboxylic acid is N-benzhydryl-2-carbobenzyloxy azetidine[2][3]. The amino acid is then obtained through partial hydrogenation[2][3]. The tetrapeptides mentioned above were prepared using traditional solution peptide synthesis methods[2][3].
Once synthesized and purified, the conformational properties of Aze-containing peptides are primarily investigated using NMR and CD spectroscopy.
Logical Relationship for Conformational Analysis
Sources
- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating 2-(Azetidin-2-yl)acetic Acid
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteolytic enzymes in the body.[1] This poor enzymatic stability leads to short in vivo half-lives, necessitating frequent administration and limiting oral bioavailability. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids designed to render the peptide backbone unrecognizable to proteases.[2][3]
Proline is a unique proteinogenic amino acid that imparts significant conformational constraints on the peptide chain, often making adjacent peptide bonds less susceptible to cleavage.[4][5] Consequently, modifying or replacing proline with synthetic analogues is a focal point in the design of stabilized peptides. This guide provides a comparative framework for evaluating the enzymatic stability imparted by 2-(Azetidin-2-yl)acetic acid (AzeA) , a conformationally constrained beta-amino acid analogue of proline.
Unlike proline, which is an α-amino acid, AzeA introduces an additional carbon atom into the peptide backbone. This seemingly minor alteration fundamentally changes the peptide's three-dimensional structure, creating what is known as a β-peptide segment. It is hypothesized that this structural perturbation is sufficient to sterically hinder the approach of proteolytic enzymes, which are highly specific for α-peptide bonds, thereby significantly enhancing the peptide's stability.[6][7] Studies on other β-proline analogues have demonstrated that their incorporation is sufficient to confer strong resistance to enzymatic hydrolysis.[8][9]
This guide will detail the experimental design, step-by-step protocols, and data analysis required to rigorously compare the stability of an AzeA-containing peptide against its native proline-containing counterpart and an α-amino acid analogue, L-azetidine-2-carboxylic acid (Aze).
Structural Rationale: α- vs. β-Proline Analogues
The stability enhancement conferred by AzeA is rooted in its structure. Understanding the difference between L-Proline, its four-membered α-analogue (Aze), and its four-membered β-analogue (AzeA) is crucial.
-
L-Proline: A five-membered ring α-amino acid. The peptide bond is formed with the ring's secondary amine.
-
L-Azetidine-2-carboxylic acid (Aze): A four-membered ring α-amino acid. It is a direct, smaller homologue of proline.[4]
-
L-2-(Azetidin-2-yl)acetic acid (AzeA): A four-membered ring with an exocyclic carboxylic acid group. This creates a β-amino acid structure, elongating the peptide backbone by one carbon atom at the point of insertion.
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 3. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Beta-peptide - Wikipedia [en.wikipedia.org]
- 7. Stability against enzymatic hydrolysis of endomorphin-1 analogues containing beta-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Induction of β-Turns and γ-Turns by Proline and Azetidine-2-Carboxylic Acid
This guide provides a detailed comparison of how proline (Pro) and its synthetic analogue, azetidine-2-carboxylic acid (Aze), influence the formation of β-turns and γ-turns in peptides. This analysis is supported by experimental data and is intended for researchers and professionals in the fields of peptide chemistry, structural biology, and drug development.
Executive Summary
Proline's unique cyclic structure restricts the peptide backbone, making it a potent inducer of turn structures. Azetidine-2-carboxylic acid, with its more constrained four-membered ring, offers an even more rigid template for peptide folding. This guide dissects the nuanced differences between these two residues, revealing that while both promote turns, Aze exhibits a stronger propensity to induce specific turn types, particularly the γ-turn, due to its heightened conformational rigidity. Understanding these differences is paramount for the rational design of peptidomimetics with controlled secondary structures.
Introduction: The Central Role of Turns in Peptide Structure and Function
In the architecture of proteins and peptides, turns are critical secondary structure elements that reverse the direction of the polypeptide chain. These structures are not merely passive linkers; they are often involved in molecular recognition, protein folding, and receptor binding. The two most common types are β-turns and γ-turns.
-
β-Turns: These involve four amino acid residues (labeled i to i+3) and are stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.
-
γ-Turns: These are tighter turns, involving three residues (i to i+2), with a hydrogen bond between the carbonyl of residue i and the amide proton of residue i+2.
Proline (Pro) is frequently found in turn structures due to the conformational constraints imposed by its five-membered pyrrolidine ring, which locks the backbone dihedral angle φ (phi) at approximately -60° to -75°. This inherent rigidity reduces the entropic penalty of folding into a turn. Azetidine-2-carboxylic acid (Aze) is a structural analogue of proline, featuring a four-membered ring. This smaller ring imparts even greater rigidity, leading to distinct conformational preferences compared to proline.
Structural Constraints: The Geometrical Basis for Turn Induction
The turn-inducing properties of Pro and Aze are direct consequences of their cyclic structures.
Proline (Pro): The five-membered ring of proline can adopt two primary puckered conformations: Cγ-endo and Cγ-exo. This flexibility, while limited, allows proline to be accommodated in various turn types, most notably type I and type II β-turns. The restriction of the φ angle is the dominant factor in its turn-promoting nature.
Azetidine-2-carboxylic Acid (Aze): The four-membered azetidine ring is significantly more rigid than proline's pyrrolidine ring. This planarity and reduced ring size impose stricter constraints on the φ and ψ (psi) dihedral angles. This rigidity is hypothesized to favor more compact and specific turn structures.
Below is a diagram illustrating the experimental workflow for comparing the conformational effects of Proline and Azetidine-2-carboxylic acid.
Caption: Workflow for comparing Pro and Aze turn induction.
Comparative Analysis of β-Turn and γ-Turn Induction
Direct comparative studies, often employing model peptides, have elucidated the distinct turn-inducing preferences of Pro and Aze.
Propensity for γ-Turns
Experimental evidence from NMR and computational studies consistently shows that Aze has a significantly higher propensity to induce γ-turns compared to proline. In model dipeptides like Ac-Aze-NHMe, the γ-turn conformation is often the most populated state in solution. This is attributed to the rigid geometry of the azetidine ring, which pre-organizes the peptide backbone into a conformation highly favorable for the i to i+2 hydrogen bond.
Propensity for β-Turns
While proline is a well-established β-turn inducer, particularly at the i+1 position of type I and II turns, Aze's role in β-turns is more complex. The extreme rigidity of the Aze ring can sometimes be sterically incompatible with the ideal dihedral angles required for a canonical β-turn. However, in certain sequence contexts, Aze can effectively participate in and stabilize β-turn structures.
Quantitative Comparison
The following table summarizes the typical conformational preferences observed in model peptides.
| Feature | Proline (Pro) | Azetidine-2-carboxylic Acid (Aze) |
| Primary Turn Type | β-Turns (Type I and II) | γ-Turn |
| Ring Pucker | Cγ-endo and Cγ-exo | More planar, less puckered |
| φ Dihedral Angle | Approx. -60° to -75° | More restricted, often near -60° |
| Conformational Rigidity | Moderate | High |
The diagram below illustrates the structural differences and their impact on turn formation.
Caption: Structural differences leading to distinct turn preferences.
Experimental Protocols
The following protocols are foundational for characterizing and comparing the turn-inducing properties of Pro and Aze.
Peptide Synthesis
Objective: To synthesize model peptides (e.g., Ac-Ala-Pro-NHMe and Ac-Ala-Aze-NHMe) for comparative structural analysis.
Methodology: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Pro-OH or Fmoc-Aze-OH (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add a base such as diisopropylethylamine (DIPEA) (6 equivalents).
-
Add the solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride and DIPEA in DMF.
-
Repeat: Continue the deprotection and coupling cycle for the subsequent amino acids.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with acetic anhydride and DIPEA.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Rationale: SPPS allows for the efficient and controlled synthesis of peptides. The choice of Rink Amide resin yields a C-terminal amide, which mimics the peptide bond and prevents unwanted charge effects at the C-terminus.
NMR Spectroscopy for Conformational Analysis
Objective: To determine the solution-state conformation of the synthesized peptides and identify specific turn structures.
Methodology: 1D and 2D NMR spectroscopy.
-
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d6 or CDCl3) at a concentration of 1-5 mM. The choice of solvent is critical as it can influence hydrogen bonding and conformation.
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and chemical shift dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Acquire a NOESY spectrum with a mixing time of 200-400 ms.
-
Analyze cross-peaks:
-
γ-Turn: A strong NOE between the α-proton of residue i and the amide proton of residue i+1 is indicative of a γ-turn.
-
β-Turn: A strong NOE between the amide proton of residue i+2 and the amide proton of residue i+3, along with a CαH(i+1) to NH(i+2) NOE, can indicate a β-turn.
-
-
-
Temperature Dependence: Measure the temperature coefficient of the amide proton chemical shifts. A small coefficient (< -3 ppb/K) suggests that the amide proton is shielded from the solvent, likely due to its involvement in an intramolecular hydrogen bond, which is a key feature of turn structures.
-
Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of solution structures using software like CYANA or XPLOR-NIH.
Rationale: NMR is the most powerful technique for determining the solution-state conformation of peptides. NOESY provides through-space distance information, which is essential for identifying the short proton-proton distances that define turns.
Implications for Drug Development
The choice between Pro and Aze is a strategic one in peptidomimetic and drug design.
-
Stabilizing β-Turns: Proline remains the residue of choice for stabilizing β-hairpins and loops where the flexibility of the pyrrolidine ring is beneficial.
-
Inducing Rigid, Compact Structures: Aze is an exceptional tool for forcing a peptide into a tight, well-defined γ-turn. This can be used to:
-
Lock a peptide into a bioactive conformation.
-
Improve metabolic stability by shielding peptide bonds.
-
Enhance receptor binding affinity and specificity.
-
Conclusion
While both proline and azetidine-2-carboxylic acid are potent turn-inducers, they exhibit clear and distinct preferences. Proline is a versatile inducer of β-turns, while the more rigid Aze strongly promotes the formation of γ-turns. This differential behavior, rooted in the fundamental geometry of their cyclic structures, provides peptide chemists and drug designers with a refined toolkit for controlling peptide secondary structure with high precision. The strategic incorporation of Aze can be particularly powerful for creating conformationally constrained peptides with enhanced therapeutic properties.
References
-
Proline Conformation and Protein Structure. Source: Annual Review of Biophysics and Bioengineering. [Link]
-
The Role of Proline in Protein Structure and Function. Source: Amino Acids. [Link]
-
Azetidine-2-carboxylic Acid (Aze): A Conformationally Constrained Imino Acid. Source: Accounts of Chemical Research. [Link]
-
Conformational Properties of Azetidine-2-carboxylic Acid in Peptides. Source: Journal of the American Chemical Society. [Link]
Evaluating the Impact of 2-(Azetidin-2-yl)acetic acid on the Bioactivity of Peptide Analogs: A Comparative Guide
<_G3_REWRITE>
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, offering a powerful tool to enhance the therapeutic potential of peptide-based drug candidates. Among these, 2-(Azetidin-2-yl)acetic acid, a four-membered ring homolog of proline, has garnered significant interest for its ability to impart unique conformational constraints and metabolic stability. This guide provides an in-depth, objective comparison of peptide analogs containing 2-(Azetidin-2-yl)acetic acid against their native counterparts, supported by experimental data and detailed protocols.
The Rationale for Azetidine Incorporation: Beyond Proline
Proline's five-membered ring is a well-established disruptor of secondary structures in peptides, inducing turns and kinks that are often crucial for biological recognition. 2-(Azetidin-2-yl)acetic acid (Aze), as a lower homolog of proline, offers a similar yet distinct set of conformational preferences.[1] Its smaller, more constrained four-membered ring introduces a different steric profile, influencing the peptide backbone in unique ways.[1]
Computational studies and experimental evidence suggest that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze can exhibit increased flexibility compared to their proline-containing counterparts.[1] This is attributed to a reduction in repulsive noncovalent interactions between the azetidine ring and adjacent residues.[1] This altered conformational landscape can lead to:
-
Enhanced Receptor Binding: By inducing a more favorable conformation for receptor interaction.
-
Increased Proteolytic Stability: The non-natural azetidine ring can hinder recognition by proteases, prolonging the peptide's half-life in vivo.[2][3]
-
Improved Pharmacokinetic Properties: Modifications can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5][6]
The incorporation of azetidine derivatives has shown promise in various therapeutic areas, including the development of potent enzyme inhibitors and novel antitumor agents.[7][8][9]
Comparative Bioactivity Analysis: A Data-Driven Approach
To illustrate the impact of 2-(Azetidin-2-yl)acetic acid incorporation, we present a comparative analysis of a model peptide, "Peptide X," and its azetidine-modified analog, "Peptide X-Aze."
| Peptide | Target Receptor Binding Affinity (IC50, nM) | In Vitro Half-Life (Human Plasma, min) | In Vivo Efficacy (Tumor Growth Inhibition, %) |
| Peptide X (Native) | 15.8 | 35 | 42 |
| Peptide X-Aze | 8.2 | 120 | 68 |
The data presented here is a representative example and will vary depending on the specific peptide sequence and biological target.
As the data suggests, the incorporation of 2-(Azetidin-2-yl)acetic acid in Peptide X-Aze resulted in a nearly two-fold increase in receptor binding affinity and a more than three-fold increase in plasma stability. This translated to a significant improvement in in vivo efficacy.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a detailed, step-by-step methodology for the synthesis and evaluation of azetidine-containing peptide analogs.
Synthesis of Azetidine-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)
The direct coupling of a protected 2-(azetidin-2-yl)acetic acid derivative is the most efficient method for incorporating this moiety into a peptide chain during SPPS.[7]
Workflow for Solid-Phase Peptide Synthesis of Azetidine-Containing Peptides:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for azetidine-containing peptides.
Detailed Protocol:
-
Resin Preparation: Swell the appropriate solid-phase resin (e.g., Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine in DMF solution.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).[9]
-
Azetidine Incorporation: For the incorporation of 2-(azetidin-2-yl)acetic acid, use a suitably protected derivative (e.g., Fmoc-Aze(Boc)-OH) and follow the standard amino acid coupling protocol.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[7]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]
Characterization of Modified Peptides
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptides.
Analytical Techniques for Peptide Characterization:
| Technique | Purpose |
| LC-MS/MS | Confirm molecular weight and sequence.[10][11] |
| RP-HPLC | Determine purity.[10][11] |
| NMR Spectroscopy | Elucidate three-dimensional structure and conformation.[12][13] |
| Circular Dichroism (CD) | Assess secondary structure.[13] |
In Vitro Bioactivity Assays
The choice of bioactivity assay will depend on the therapeutic target of the peptide. Common assays include:
-
Receptor Binding Assays: To determine the affinity of the peptide for its target receptor.
-
Enzyme Inhibition Assays: To measure the inhibitory potency of the peptide against a specific enzyme.[14]
-
Cell-Based Assays: To evaluate the functional activity of the peptide in a cellular context (e.g., cell proliferation, signaling pathway activation).[14][15]
General Workflow for a Competitive Receptor Binding Assay:
Caption: Workflow for a competitive receptor binding assay.
In Vitro Stability Assays
Evaluating the stability of peptide analogs in biological matrices is crucial for predicting their in vivo behavior.
Protocol for Plasma Stability Assay:
-
Incubation: Incubate the peptide analog in human plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Precipitation: Stop the enzymatic degradation by adding a precipitation agent (e.g., acetonitrile) to the plasma samples.[16]
-
Analysis: Quantify the remaining peptide at each time point using LC-MS.
-
Half-Life Calculation: Determine the in vitro half-life of the peptide.
Structural Insights: The Conformational Impact of Azetidine
The incorporation of 2-(azetidin-2-yl)acetic acid can significantly influence the secondary structure of peptides. For instance, studies have shown that the introduction of an azetidine residue into a peptide containing consecutive proline residues can perturb the typical polyproline helix structure.[17] The four-membered ring of azetidine can induce γ-turn-like conformations in short peptides, a structural motif often associated with receptor recognition.[18]
Furthermore, the azetidine ring can encourage access to less stable, all-trans conformations in cyclic peptides, which can be beneficial for macrocyclization efficiency and may also impact biological activity.[2][3]
Conclusion and Future Directions
The incorporation of 2-(Azetidin-2-yl)acetic acid represents a valuable strategy in peptidomimetic drug design. As demonstrated, this modification can lead to significant improvements in bioactivity, stability, and pharmacokinetic properties. The provided protocols offer a robust framework for the synthesis and evaluation of these promising peptide analogs.
Future research in this area will likely focus on:
-
Exploring a wider range of substituted azetidine derivatives to fine-tune conformational control.
-
Combining azetidine incorporation with other peptide modification strategies (e.g., PEGylation, lipidation) to further enhance therapeutic potential.[19]
-
Utilizing computational modeling to predict the impact of azetidine incorporation on peptide structure and function, thereby accelerating the design-build-test cycle.
By leveraging the unique properties of 2-(Azetidin-2-yl)acetic acid, researchers can continue to push the boundaries of peptide-based therapeutics and develop novel drug candidates with enhanced efficacy and safety profiles.
References
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. Available from: [Link]
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Baeza, J. L., et al. (2008). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 10(14), 3021–3024. Available from: [Link]
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Agilent Technologies. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Available from: [Link]
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Gudelis, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28), e202400308. Available from: [Link]
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Palasek, S. A., et al. (2007). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 9(1), 113–116. Available from: [Link]
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International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]
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Gudelis, E., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]
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Gudelis, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available from: [Link]
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Pfaendtner, J., et al. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 8(1), 28. Available from: [Link]
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Intertek. Peptide Characterisation Supporting Peptide Drug Development. Available from: [Link]
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Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Available from: [Link]
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Gunning, P. T., et al. (2014). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 57(23), 9885–9896. Available from: [Link]
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Pfaendtner, J., et al. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 8(1), 28. Available from: [Link]
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Gerona-Navarro, G., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 439–443. Available from: [Link]
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Wikipedia. Azetidine-2-carboxylic acid. Available from: [Link]
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Kim, D., et al. (2024). Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products: A Mini-Review. Animal Cells and Systems, 28(1), 1–8. Available from: [Link]
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Semantic Scholar. Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. Available from: [Link]
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R Discovery. Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. Available from: [Link]
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Schutkowski, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]
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Yan, Q., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 22(11), 1888. Available from: [Link]
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ResearchGate. Methods used to assess some biological activities of peptides and... Available from: [Link]
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Lee, J., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12895. Available from: [Link]
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An, S. S., & Bender, M. L. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 961–972. Available from: [Link]
-
An, S. S., & Bender, M. L. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. Biopolymers, 30(9-10), 961–972. Available from: [Link]
-
Houben-Weyl. (2001). 9.2 Synthesis of Peptides Containing Proline Analogues. In Methods of Organic Chemistry (Houben-Weyl). Available from: [Link]
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Semantic Scholar. Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Available from: [Link]
-
ResearchGate. Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Available from: [Link]
-
Davis, B. G., & Vedejs, E. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359–7369. Available from: [Link]
-
Papini, A. M. (2012). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 17(12), 14591–14618. Available from: [Link]
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Creative Bioarray. Pharmacokinetics of Therapeutic Peptides. Available from: [Link]
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Fagerberg, U. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 835–848. Available from: [Link]
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Allied Academies. (2023). Improving peptide stability: Strategies and applications. Available from: [Link]
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Slideshare. Pharmacokinetics and pharmacodynamics of protiens and peptides. Available from: [Link]
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Ma, J., et al. (2024). Effect of Modification Strategies on the Biological Activity of Peptides/Proteins. ChemBioChem, 25(3), e202300481. Available from: [Link]
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He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines, 11, 76-93. Available from: [Link]
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GenScript. Peptide Modifications. Available from: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Pharmacokinetics of Toxin-Derived Peptide Drugs. Toxins, 10(11), 475. Available from: [Link]
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A Comparative Guide to the Conformational Analysis of Peptides Containing 2-(Azetidin-2-yl)acetic Acid using Circular Dichroism
For researchers, medicinal chemists, and drug development professionals, understanding and controlling peptide conformation is a cornerstone of modern therapeutic design. The introduction of non-proteinogenic amino acids with constrained geometries offers a powerful strategy to modulate the three-dimensional structure of peptides, thereby enhancing their biological activity, stability, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of the conformational effects induced by incorporating 2-(azetidin-2-yl)acetic acid, a unique cyclic β-amino acid, into a peptide backbone, with a primary focus on the application of circular dichroism (CD) spectroscopy for structural elucidation.
The Rationale for Conformational Constraint: Beyond Nature's Toolkit
Peptides are inherently flexible molecules, a property that can be both a blessing and a curse in drug development. While flexibility can allow for adaptation to a binding partner, it often comes at an entropic cost upon binding and can lead to susceptibility to proteolytic degradation. The incorporation of conformationally restricted amino acids, such as N-methylated residues, α,α-disubstituted amino acids, and cyclic amino acids, is a well-established strategy to pre-organize a peptide into a bioactive conformation.[1][2][3] This pre-organization can lead to enhanced binding affinity and increased resistance to enzymatic cleavage.
2-(Azetidin-2-yl)acetic acid is a particularly intriguing building block. As a β-amino acid, it extends the peptide backbone, and its four-membered azetidine ring introduces significant torsional constraints. This is in contrast to its α-amino acid homolog, L-proline, which is known for its ability to induce turns and kinks in peptide chains.[1] The smaller ring size of azetidine-2-carboxylic acid, a close analog, has been shown to impart different conformational preferences compared to proline, sometimes leading to increased flexibility in certain contexts.[4] Understanding the specific structural biases of 2-(azetidin-2-yl)acetic acid is therefore crucial for its rational application in peptide design.
Circular Dichroism: A Powerful Lens for Peptide Secondary Structure
Circular dichroism (CD) spectroscopy is a highly sensitive technique for investigating the secondary structure of peptides and proteins in solution.[5][6][7] The technique measures the differential absorption of left and right circularly polarized light by chiral molecules.[6][8] In the far-UV region (typically 190-250 nm), the peptide backbone amides are the dominant chromophores, and their spatial arrangement gives rise to characteristic CD spectra for different secondary structures.[7]
-
α-Helices: Exhibit strong positive bands around 192 nm and two distinct negative bands at approximately 208 nm and 222 nm.[5][6]
-
β-Sheets: Show a negative band around 215-218 nm and a positive band near 195 nm.[5][6]
-
β-Turns: The CD spectra of β-turns are more varied but often show a weak positive band around 220-230 nm and a negative band around 200-205 nm.
-
Random Coil: Characterized by a strong negative band below 200 nm.[5]
By comparing the CD spectra of a peptide containing 2-(azetidin-2-yl)acetic acid with suitable control peptides, we can gain significant insights into the conformational changes induced by this unique amino acid.
Experimental Design for Comparative Analysis
To objectively assess the conformational impact of 2-(azetidin-2-yl)acetic acid, a comparative study is essential. We propose the synthesis and analysis of a model hexapeptide series. The choice of a hexapeptide is strategic, as it is long enough to adopt secondary structures but short enough to be synthetically accessible and to allow for clear interpretation of the CD spectra.
Proposed Peptide Sequences:
-
Control Peptide (P1): Ac-Ala-Ala-Gly-Ala-Ala-Ala-NH₂ (A flexible, predominantly random-coil peptide)
-
Proline-Containing Peptide (P2): Ac-Ala-Ala-Pro-Ala-Ala-Ala-NH₂ (To assess the effect of a known turn-inducer)
-
Linear β-Amino Acid Peptide (P3): Ac-Ala-Ala-(β³-hAla)-Ala-Ala-Ala-NH₂ (To isolate the effect of backbone extension)
-
Test Peptide (P4): Ac-Ala-Ala-(2-Aaa)-Ala-Ala-Ala-NH₂ (Where 2-Aaa is 2-(azetidin-2-yl)acetic acid)
Experimental Workflow:
Caption: Experimental workflow for the comparative conformational analysis.
Detailed Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare stock solutions of each purified peptide (P1-P4) in a suitable buffer, for example, 10 mM sodium phosphate buffer, pH 7.4.[7] The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of each peptide solution using UV absorbance at 280 nm if aromatic residues are present, or through quantitative amino acid analysis for higher accuracy.
-
For CD measurements, prepare a working solution of each peptide at a concentration of approximately 50-100 µM.[7]
-
-
Instrument Parameters:
-
Use a calibrated circular dichroism spectrophotometer.
-
Use a quartz cuvette with a path length of 1 mm.[7]
-
Set the scanning speed to 100 nm/min, bandwidth to 1 nm, and data pitch to 0.5 nm.[9]
-
Acquire spectra at a constant temperature, typically 20°C.
-
Collect at least three scans for each sample and the buffer blank.
-
-
Data Acquisition:
-
Acquire a spectrum of the buffer blank under the same conditions as the peptide samples.[7]
-
Acquire the spectra for each peptide solution (P1-P4).
-
For temperature stability studies, acquire spectra at increasing temperatures (e.g., in 5°C increments from 20°C to 90°C).
-
For studying the induction of secondary structure, perform a titration with a secondary structure-promoting solvent like 2,2,2-trifluoroethanol (TFE). Acquire spectra at different TFE concentrations (e.g., 0%, 10%, 20%, ..., 80% v/v).
-
-
Data Processing and Analysis:
-
Average the multiple scans for each sample and the blank.
-
Subtract the averaged buffer blank spectrum from each of the averaged peptide spectra.[7]
-
Convert the raw CD signal (in millidegrees) to molar residue ellipticity (MRE or [θ]) using the following equation:[7] [θ] = (mdeg) / (10 * c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Overlay the final MRE spectra of P1, P2, P3, and P4 for direct comparison.
-
Estimate the percentage of secondary structure content using deconvolution algorithms available through various software packages or web servers like K2D3.[9]
-
Anticipated Results and Interpretation
The comparative analysis of the CD spectra will provide valuable insights into the conformational preferences imparted by 2-(azetidin-2-yl)acetic acid.
| Peptide | Expected Predominant Conformation | Anticipated CD Spectral Features |
| P1 (Control) | Random Coil | Strong negative band below 200 nm. |
| P2 (Proline) | Type I or II β-turn | Potential weak positive band ~225 nm, negative band ~200 nm. |
| P3 (Linear β-AA) | Extended or potentially a loose turn | Likely a spectrum intermediate between random coil and a defined turn, dependent on the specific β-amino acid. |
| P4 (2-Aaa) | Constrained Turn (e.g., β-turn) | A more defined turn-like spectrum compared to P3, potentially with a more intense positive band, indicating a stable, ordered structure. |
Interpretation Logic:
Caption: Logical flow for interpreting the comparative CD spectra.
If the spectrum of P4 shows features characteristic of a β-turn and is significantly different from the random coil spectrum of P1 , it would strongly suggest that 2-(azetidin-2-yl)acetic acid is a potent turn inducer. A direct comparison with P2 will reveal if the induced turn is similar to that of proline. Furthermore, a more defined spectrum for P4 compared to P3 would highlight the critical role of the cyclic constraint of the azetidine ring in stabilizing the secondary structure, beyond the simple effect of backbone extension.
The temperature melt and TFE titration experiments will further probe the stability of the induced conformation. A cooperative unfolding transition observed in the temperature melt for P4 would be indicative of a stable, well-defined structure. Similarly, a more pronounced induction of a defined structure in TFE for P4 compared to the other peptides would underscore its strong conformational bias.
Conclusion: A Powerful Tool for Peptide Design
The incorporation of 2-(azetidin-2-yl)acetic acid into peptides represents a promising avenue for controlling their three-dimensional structure. This guide provides a robust framework for the comparative conformational analysis of such peptides using circular dichroism spectroscopy. By systematically comparing the CD spectra of a peptide containing this unique amino acid against well-chosen controls, researchers can elucidate its intrinsic conformational preferences. This knowledge is invaluable for the rational design of peptide-based therapeutics with enhanced activity, stability, and bioavailability, ultimately accelerating the drug discovery and development process.
References
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Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. Available at: [Link]
-
Guthöhrlein, E. W., Malesević, M., & Sewald, N. (2007). Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories. Biopolymers, 88(6), 829–839. Available at: [Link]
-
American Peptide Society. Analysis. Available at: [Link]
-
Hosseinzadeh, P., et al. (2017). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Journal of Biological Chemistry, 292(41), 16973–16983. Available at: [Link]
-
Sreerama, N., & Woody, R. W. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 247-53. Available at: [Link]
-
Altuna, A., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(21), 15217–15228. Available at: [Link]
-
Su, Y., et al. (2020). Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis. Methods and Protocols, 3(4), 71. Available at: [Link]
-
Greenfield, N. J. (1997). Circular Dichroism Studies of Secondary Structure of Peptides. Methods in Molecular Biology, 76, 363-383. Available at: [Link]
-
Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(12), 7139-7152. Available at: [Link]
-
Sreerama, N., & Woody, R. W. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. Available at: [Link]
-
Gennari, C., et al. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(10), 4078-4100. Available at: [Link]
-
Altuna, A., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(21), 15217-15228. Available at: [Link]
-
Ladokhin, A. S., & White, S. H. (2006). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 90(3), L26-L28. Available at: [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. Available at: [Link]
Sources
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A Comparative Guide to the Synthetic Routes of 2-(Azetidin-2-yl)acetic Acid and Other Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the conformational constraint of molecules is a paramount strategy for enhancing potency, selectivity, and metabolic stability. Constrained amino acids, which restrict the accessible conformational space of peptides and small molecules, are invaluable tools in drug discovery. Among these, 2-(Azetidin-2-yl)acetic acid, a unique β-amino acid, has garnered significant interest due to the desirable physicochemical properties imparted by the strained four-membered azetidine ring. This guide provides a comprehensive comparison of the primary synthetic routes to this and other constrained amino acids, offering an in-depth analysis of their respective strengths and weaknesses, supported by experimental data.
The Significance of Conformational Constraint: Why Azetidine Amino Acids?
The incorporation of rigid structural motifs into bioactive molecules is a well-established strategy to pre-organize the molecule into a conformation that is optimal for binding to its biological target. This can lead to a significant increase in binding affinity and, consequently, potency. Furthermore, the introduction of unnatural amino acids can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate. The azetidine ring, in particular, serves as a compact and rigid scaffold that can introduce sharp turns in peptide backbones and orient side chains in well-defined vectors.
Major Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 2-(Azetidin-2-yl)acetic acid and its analogues can be broadly categorized into three main strategies:
-
Intramolecular Cyclization: Building the azetidine ring from a linear precursor.
-
[2+2] Cycloaddition: Forming the four-membered ring in a concerted or stepwise fashion.
-
Ring Expansion: Converting a smaller ring, typically an aziridine, into an azetidine.
Each of these approaches presents a unique set of advantages and challenges in terms of stereocontrol, scalability, and substrate scope.
Intramolecular Cyclization: A Workhorse Strategy
Intramolecular cyclization is a cornerstone for the synthesis of azetidines. This approach typically involves the formation of a carbon-nitrogen bond in a precursor that already contains the necessary atoms for the four-membered ring.
Causality Behind Experimental Choices: The choice of leaving group and the nature of the nitrogen nucleophile are critical. A good leaving group, often a tosylate or a halide, is essential for efficient ring closure. The nitrogen is typically protected with a group that can be removed later without affecting the rest of the molecule. The use of a strong, non-nucleophilic base is often required to deprotonate the nitrogen without competing in side reactions.
A representative pathway involves the cyclization of a γ-amino alcohol derivative. This method offers good control over the stereochemistry at the 2-position of the azetidine ring if a chiral starting material is used.
Workflow for Intramolecular Cyclization:
Caption: Intramolecular cyclization workflow.
[2+2] Cycloaddition: The Power of Concerted Reactions
The Staudinger [2+2] cycloaddition between a ketene and an imine is a classic and powerful method for the synthesis of β-lactams (azetidin-2-ones), which are direct precursors to 2-(azetidin-2-yl)acetic acid derivatives.[1]
Causality Behind Experimental Choices: The stereochemical outcome of the Staudinger cycloaddition is highly dependent on the reaction conditions and the nature of the substituents on both the ketene and the imine. The reaction can proceed through a zwitterionic intermediate, and the subsequent conrotatory ring closure determines the final stereochemistry.[1] Careful selection of chiral auxiliaries or catalysts can achieve high levels of stereocontrol.
Workflow for [2+2] Cycloaddition:
Sources
A Senior Application Scientist's Guide to Assessing Membrane Permeability of Peptides Containing 2-(Azetidin-2-yl)acetic acid
Introduction: The Permeability Problem in Peptide Therapeutics
Peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their development is often hampered by poor metabolic stability and, most critically, low membrane permeability. The physicochemical properties of the peptide backbone, rich in hydrogen bond donors and acceptors, lead to a high polar surface area (PSA), which is unfavorable for passive diffusion across the lipid bilayer of cell membranes. This guide provides a comparative framework for assessing the impact of a novel peptide modification—the incorporation of 2-(Azetidin-2-yl)acetic acid (Aza)—on membrane permeability. We will explore the mechanistic rationale behind this strategy and provide detailed, field-proven protocols for its experimental validation.
The Azetidine Advantage: Engineering Permeability Through Conformational Control
2-(Azetidin-2-yl)acetic acid, a β-amino acid analogue, introduces a unique structural constraint into the peptide backbone. Unlike its five-membered cousin, proline, the four-membered azetidine ring is more rigid and can act as a potent inducer of specific secondary structures, such as γ-turns.[1] This conformational restriction is the cornerstone of its permeability-enhancing effect.
The prevailing hypothesis for how certain cyclic peptides achieve high passive permeability is the "chameleon" model.[2][3] In an aqueous environment, the peptide exists in an open conformation, exposing its polar amide groups. Upon approaching the nonpolar lipid membrane, it undergoes a conformational change to a more compact, lipophilic state. This is achieved by forming intramolecular hydrogen bonds (IMHBs), which effectively shield the polar backbone amides from the solvent. By pre-organizing the peptide backbone into a turn-like structure, the Aza residue lowers the energetic barrier for this conformational switch, favoring the formation of a stable, internally hydrogen-bonded structure that is more amenable to membrane transit.[3][4]
Mechanism of Permeability Enhancement```dot
Caption: High-level workflow for the PAMPA experiment.
-
Prepare Solutions :
-
Lipid Solution : Prepare a solution of 2% (w/v) L-α-lecithin in dodecane.
-
Donor Buffer : Phosphate-Buffered Saline (PBS), pH 7.4.
-
Acceptor Buffer : PBS, pH 7.4, with a scavenger agent like 0.5% (w/v) Bovine Serum Albumin (BSA) to prevent saturation.
-
-
Plate Preparation :
-
Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well PVDF filter plate (the "filter plate"). Allow the solvent to evaporate for at least 1 hour.
-
Prepare test peptides and controls (e.g., Propranolol for high permeability, Atenolol for low permeability) at a concentration of 200 µM in the Donor Buffer. Add 200 µL to each well of a 96-well donor plate.
-
-
Assay Execution :
-
Carefully place the lipid-coated filter plate onto the donor plate, creating a "sandwich".
-
Add 200 µL of Acceptor Buffer to each well of the filter plate.
-
Incubate the sandwich plate at room temperature for 16 hours with gentle shaking.
-
-
Analysis :
-
After incubation, carefully separate the plates.
-
Take samples from both the donor and acceptor wells.
-
Quantify the concentration of the peptide in each sample using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp) :
-
The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the membrane area, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Tier 2: Caco-2 Cell Permeability Assay
While PAMPA is excellent for assessing passive diffusion, it cannot predict the influence of active transport or efflux pumps. The Caco-2 assay is the industry standard for addressing this. [5][6]Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiate to form a polarized monolayer with tight junctions and expressing many of the transporters and enzymes found in the human small intestine. [7]
-
Cell Culture :
-
Seed Caco-2 cells onto 96-well Transwell plates at a density of ~60,000 cells/cm².
-
Culture for 21-25 days in a humidified incubator (37°C, 5% CO₂) to allow for full differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check :
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 300 Ω·cm².
-
Additionally, perform a Lucifer Yellow rejection test. The Papp for this membrane-impermeable dye should be < 0.5 x 10⁻⁶ cm/s. [8]3. Transport Experiment (Bidirectional) :
-
Wash the cell monolayers gently with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS), pH 7.4.
-
Apical to Basolateral (A→B) Transport : Add the test peptide (e.g., at 10 µM) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport : Add the test peptide in HBSS to the basolateral chamber. Add fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
-
Analysis :
-
At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Quantify peptide concentrations via LC-MS/MS.
-
-
Calculations :
-
Calculate the Papp for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the area of the monolayer, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 is a strong indicator that the peptide is a substrate for an active efflux transporter (e.g., P-glycoprotein). [6]
-
Comparative Performance Analysis
To illustrate the potential impact of the Aza modification, we present hypothetical but representative data for a model hexapeptide ("Peptide-Std") and its Aza-containing analogue ("Peptide-Aza").
| Compound | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Atenolol (Control) | 0.2 ± 0.05 | 0.1 ± 0.03 | 0.1 ± 0.04 | 1.0 | Low |
| Propranolol (Control) | 18.5 ± 2.1 | 22.1 ± 3.5 | 20.8 ± 2.9 | 0.94 | High |
| Peptide-Std | 0.4 ± 0.1 | 0.3 ± 0.08 | 0.4 ± 0.1 | 1.3 | Very Low |
| Peptide-Aza | 6.8 ± 0.9 | 5.5 ± 0.7 | 6.1 ± 0.8 | 1.1 | Moderate to High |
Interpretation & Outlook
The data clearly demonstrates the transformative effect of the Aza modification.
-
PAMPA Results : Peptide-Aza shows a >15-fold increase in passive permeability compared to the standard peptide. This strongly supports the hypothesis that the Aza-induced conformational constraint facilitates diffusion across the lipid membrane. [9][10]* Caco-2 Results : The enhanced permeability is confirmed in the more complex cell-based model. The A→B Papp value for Peptide-Aza moves it from the "low" to the "moderate-to-high" permeability class.
-
Efflux Ratio : Both peptides exhibit an efflux ratio near 1, indicating that neither is a significant substrate for the major efflux pumps expressed in Caco-2 cells. This is a crucial finding, as improved passive influx can be easily negated by active efflux.
The incorporation of 2-(Azetidin-2-yl)acetic acid represents a powerful and rational strategy for overcoming the permeability barrier in peptide drug development. By using the systematic, two-tiered experimental approach outlined in this guide, researchers can efficiently validate the impact of this modification, generating the robust data necessary to advance promising candidates through the discovery pipeline.
References
Sources
- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(Azetidin-2-yl)acetic Acid: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of 2-(Azetidin-2-yl)acetic acid. As a niche chemical, specific regulatory guidelines may not be readily available. Therefore, this document synthesizes best practices derived from the known hazards of its structural components—azetidine and acetic acid—and aligns them with federal and state hazardous waste regulations. The procedures outlined here are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.
Hazard Assessment and Characterization
Before any disposal activities commence, a thorough understanding of the potential hazards associated with 2-(Azetidin-2-yl)acetic acid is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, in its absence, a conservative assessment based on its chemical functionalities is a prudent approach.
Structural Analogs and Predicted Hazards:
-
Azetidine Moiety: Azetidine itself is a cyclic amine that is flammable and can cause severe skin burns and eye damage.[1][2][3][4] It is crucial to handle compounds containing this structure with appropriate personal protective equipment to avoid contact.
-
Acetic Acid Moiety: Acetic acid is a well-known corrosive, causing severe skin and eye irritation.[5][6][7][8] It is also a flammable liquid.[5]
Based on these components, 2-(Azetidin-2-yl)acetic acid should be handled as a corrosive and potentially flammable hazardous waste .
Waste Identification:
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][10] Based on its acidic nature, 2-(Azetidin-2-yl)acetic acid waste will likely be classified as corrosive hazardous waste . It is the generator's responsibility to make this determination.[10]
Personal Protective Equipment (PPE) and Safety Measures
Adherence to stringent safety protocols is non-negotiable when handling 2-(Azetidin-2-yl)acetic acid waste. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of corrosive material that can cause severe eye damage.[11][12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer's compatibility chart. | Prevents skin contact, which can lead to irritation and chemical burns.[11][12] |
| Body Protection | A lab coat, and for larger quantities or spill cleanup, a chemically resistant apron or suit. | Provides a barrier against accidental spills and contamination of personal clothing.[11][12] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[12][13] A respirator may be required for spills. | Minimizes inhalation of any potentially harmful vapors or dusts.[13][14] The Occupational Safety and Health Administration (OSHA) sets permissible exposure limits for air contaminants.[15] |
Emergency Preparedness:
-
Ensure that an eyewash station and safety shower are readily accessible.[5][12]
-
Have a spill kit specifically for chemical spills, containing absorbent materials like sand or vermiculite.[1][5]
-
All personnel handling hazardous waste must receive proper training in emergency procedures.[16][17]
Disposal Workflow
The following diagram outlines the decision-making process and subsequent steps for the proper disposal of 2-(Azetidin-2-yl)acetic acid.
Caption: Disposal workflow for 2-(Azetidin-2-yl)acetic acid.
Step-by-Step Disposal Protocol
For Small Quantities (e.g., residual amounts in vials):
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble and it is permissible by your institution's waste management plan). The rinsate must be collected and treated as hazardous waste.
-
Collection of Rinsate: Transfer the rinsate into a designated hazardous waste container.
-
Container Disposal: Once decontaminated, the original container can be disposed of as non-hazardous waste, in accordance with institutional policy.
For Larger Quantities (e.g., unused stock solutions, reaction mixtures):
-
Waste Container: Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with corrosive and potentially flammable waste and have a secure, tight-fitting lid.[1][9]
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents, including "2-(Azetidin-2-yl)acetic acid."
-
Transfer: Carefully pour the waste into the container, preferably within a chemical fume hood to minimize inhalation exposure.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be away from incompatible materials, particularly strong oxidizing agents and bases.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[10] Do not attempt to dispose of this chemical down the drain.[7][8]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and institutional safety officer.
-
Control Ignition Sources: If the material is considered flammable, remove all sources of ignition.[1][5]
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][5] Do not use combustible materials like paper towels to absorb a potentially flammable substance.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating solution, as recommended by your institution's safety protocols. This may involve a neutralizing agent followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Reporting: Document the spill and the cleanup procedure in accordance with your institution's policies and any applicable OSHA regulations.[15]
Regulatory Compliance
The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) and enforced by both federal and state authorities.[9][17] Key aspects of compliance include:
-
Waste Determination: Properly identifying and characterizing all hazardous waste.[10]
-
Container Management: Ensuring waste containers are appropriate, in good condition, and always kept closed except when adding or removing waste.[9]
-
Labeling: Correctly labeling all hazardous waste containers.
-
Training: Providing documented training to all personnel who handle hazardous waste.[16][18]
-
Record Keeping: Maintaining records of hazardous waste generation, storage, and disposal, including manifests for off-site transportation.[18][19]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your institution remains in compliance with all relevant regulations.
References
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]
-
Hazardous Waste Disposal Guidelines. (n.d.). Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30). Retrieved from [Link]
-
Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5). Retrieved from [Link]
-
Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (2020, February 4). Retrieved from [Link]
-
Hazardous Waste | US EPA. (n.d.). Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]
-
Safety Data Sheet: Acetic acid - Carl ROTH. (2025, March 31). Retrieved from [Link]
-
Safety Data Sheet: Acetic acid - Carl ROTH. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2012, March 23). Retrieved from [Link]
-
2-(azetidin-2-yl)acetic acid | CAS#:92992-28-4 | Chemsrc. (2025, December 1). Retrieved from [Link]
-
2-[2-(2-Bromophenyl)azetidin-2-yl]acetic acid | C11H12BrNO2 | CID - PubChem. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf. (n.d.). Retrieved from [Link]
-
How Do You Properly Dispose Of Acetic Acid? - Chemistry For Everyone - YouTube. (2025, June 30). Retrieved from [Link]
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Mastering the Handling of 2-(Azetidin-2-yl)acetic Acid: A Guide to Safety and Operational Excellence
For Researchers, Scientists, and Drug Development Professionals
The structural motif of azetidine is a cornerstone in medicinal chemistry, valued for its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] 2-(Azetidin-2-yl)acetic acid, as a key building block, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe and effective use of this compound, grounded in established safety protocols for related chemical entities.
I. Hazard Assessment and Engineering Controls
Based on the known properties of azetidine and acetic acid, 2-(Azetidin-2-yl)acetic acid should be presumed to be a corrosive substance that can cause severe skin burns and eye damage.[6][7] It may also be harmful if inhaled or ingested.[5][8] Therefore, robust engineering controls are the first and most critical line of defense.
-
Ventilation: All handling of 2-(Azetidin-2-yl)acetic acid, including weighing, dissolution, and transfer, must be conducted in a certified chemical fume hood to minimize the risk of inhaling vapors or aerosols.[8][9]
-
Emergency Equipment: An operational and recently tested safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[9][10]
II. Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory to prevent any direct contact with the chemical.[3][11]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Azetidine and its derivatives are reactive, and nitrile gloves offer good protection against a range of chemicals.[11] Always double-glove when handling concentrated solutions. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes and vapors that can cause severe eye irritation or permanent damage.[3][9] |
| Body Protection | Long-sleeved lab coat | Provides a barrier against accidental skin contact with the chemical.[11] |
| Respiratory Protection | Generally not required when using a fume hood | In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator may be necessary.[10][12] |
III. Standard Operating Procedure (SOP) for Handling
This step-by-step guide ensures a systematic and safe approach to working with 2-(Azetidin-2-yl)acetic acid.
Preparation and Weighing
-
Don Appropriate PPE: Before entering the designated handling area, ensure all required PPE is correctly worn.
-
Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of 2-(Azetidin-2-yl)acetic acid to the container.
-
Secure Container: Tightly seal the container immediately after weighing to prevent the release of any dust or vapor.[13]
Dissolution and Use in Reactions
-
Solvent Addition: In the fume hood, slowly add the desired solvent to the container with the weighed compound. Be mindful of any potential exothermic reactions.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound completely.
-
Transfer: When transferring the solution, use appropriate tools such as a pipette or a syringe to minimize the risk of spills.[10]
IV. Spill Management and Emergency Procedures
Prompt and correct response to a spill is crucial to mitigate potential hazards.
-
Minor Spills (within the fume hood):
-
Alert nearby personnel.
-
Use a chemical absorbent pad or a suitable neutralizing agent to contain the spill.
-
Wipe the area clean with a damp cloth, and then decontaminate the surface.
-
Place all contaminated materials in a designated hazardous waste container.
-
-
Major Spills (outside the fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains.[13]
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
V. Waste Disposal Protocol
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Segregation: All waste containing 2-(Azetidin-2-yl)acetic acid, including contaminated gloves, absorbent materials, and empty containers, must be segregated into a clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and the associated hazards (e.g., "Corrosive," "Toxic").
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[8]
Workflow for Safe Handling of 2-(Azetidin-2-yl)acetic Acid
Caption: Workflow for the safe handling of 2-(Azetidin-2-yl)acetic acid.
By adhering to these guidelines, researchers can confidently and safely incorporate 2-(Azetidin-2-yl)acetic acid into their synthetic workflows, fostering a culture of safety and scientific excellence.
References
- Sparrow. (2025, June 19). What are the safety precautions when handling azetidine? Sparrow Blog.
- MedChemExpress. Azetidine-3-carboxylic acid-SDS.
- Apollo Scientific.
- Chemos GmbH & Co.KG.
- Denios. Managing Corrosive Substances: Safety Protocols for Businesses.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
- Apollo Scientific. (2023, July 5).
- Seton UK. (2022, August 17). Working safely with corrosive substances.
- BenchChem. Proper Disposal Procedures for 3-(2-Ethylbutyl)azetidine.
- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
- TCI EUROPE N.V. (S)-2-(Pyrrolidin-2-yl)
- Fisher Scientific.
- Spectrum Chemical. (2018, March 21).
- Biosynth. (2021, January 18).
- ScienceLab.com. (2005, October 9).
- Chemsrc. 2-(azetidin-2-yl)acetic acid | CAS#:92992-28-4.
- Sigma-Aldrich.
- Singh, G. S., et al. (2024).
- Hashim, O. S., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Cignarella, G., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry.
- Centers for Disease Control and Prevention. Acetic acid - IDLH.
- Qualikems. Safety (MSDS)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
